PROTAC IRAK4 degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(cyclopropylmethylamino)pyridin-4-yl]-N-[1-[4-[3-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]imidazol-1-yl]propylcarbamoyl]phenyl]-3-(trifluoromethyl)pyrazol-4-yl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H39F3N12O7/c45-44(46,47)37-31(53-39(62)32-22-66-41(54-32)26-13-15-48-34(17-26)51-18-24-5-6-24)21-58(56-37)28-9-7-25(8-10-28)38(61)49-14-2-16-57-20-27(52-23-57)19-50-30-4-1-3-29-36(30)43(65)59(42(29)64)33-11-12-35(60)55-40(33)63/h1,3-4,7-10,13,15,17,20-24,33,50H,2,5-6,11-12,14,16,18-19H2,(H,48,51)(H,49,61)(H,53,62)(H,55,60,63) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSXFMHKDNIZFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=CC(=C2)C3=NC(=CO3)C(=O)NC4=CN(N=C4C(F)(F)F)C5=CC=C(C=C5)C(=O)NCCCN6C=C(N=C6)CNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H39F3N12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PROTAC IRAK4 Degrader-1
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the mechanism of action for Proteolysis Targeting Chimeras (PROTACs) designed to degrade Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with a specific focus on PROTAC IRAK4 degrader-1. IRAK4 is a serine/threonine kinase that serves as a master regulator in the innate immune system, playing a critical role in signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Beyond its kinase activity, IRAK4 also functions as an essential scaffolding protein for the assembly of the Myddosome signaling complex.[2][3] Traditional small-molecule inhibitors that target the kinase function may leave the scaffolding role intact, leading to incomplete pathway inhibition.[3][4] PROTACs offer a distinct and potentially superior therapeutic strategy by inducing the complete removal of the target protein via the cell's own ubiquitin-proteasome system (UPS).[5][6] By triggering the degradation of the entire IRAK4 protein, PROTACs eliminate both its kinase and scaffolding functions, offering the potential for a more profound and durable pharmacological effect.[1][2]
The IRAK4 Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is the most upstream and essential kinase in the TLR and IL-1R signaling pathways.[7][8] These pathways are fundamental to the innate immune response, recognizing pathogens and inflammatory signals to trigger a defensive cascade.[8][]
The signaling process is initiated upon ligand binding to TLRs or IL-1Rs, which leads to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[7] MyD88, through its death domain, then recruits IRAK4, initiating the formation of a higher-order signaling complex known as the Myddosome.[10] Within this complex, IRAK4 molecules are brought into close proximity, facilitating their trans-autophosphorylation and activation.[8] Activated IRAK4 then phosphorylates other IRAK family members, primarily IRAK1.[11] This phosphorylation event triggers a downstream cascade involving the activation of TRAF6, TAK1, and ultimately the IKK complex, which leads to the activation of transcription factors such as NF-κB and AP-1.[] These transcription factors then translocate to the nucleus to drive the expression of numerous pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6.[] Dysregulation of this pathway is a key driver in a multitude of autoimmune and inflammatory diseases.[2]
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. IRAK4 - Wikipedia [en.wikipedia.org]
- 8. PROTAC Degradation of IRAK4 for the Treatment of Neurodegenerative and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
An In-depth Technical Guide to IRAK4: Protein Structure, Kinase Function, and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that serves as a critical upstream mediator in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] As a key component of the innate immune system, IRAK4 plays a pivotal role in orchestrating inflammatory responses. Its dysregulation has been implicated in a wide range of autoimmune diseases, inflammatory disorders, and certain cancers, making it a highly attractive target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of IRAK4's protein structure, kinase function, and its role in signaling pathways, along with detailed experimental protocols and quantitative data to support research and drug development efforts.
IRAK4 Protein Structure
IRAK4 is a 460-amino acid protein with a molecular weight of approximately 52 kDa.[5] It is structurally organized into three key domains: an N-terminal death domain (DD), a central proline/serine/threonine-rich (ProST) domain, and a C-terminal kinase domain (KD).[1]
-
N-terminal Death Domain (DD): This domain is crucial for protein-protein interactions, mediating the recruitment of IRAK4 to the adaptor protein MyD88 (Myeloid Differentiation Primary Response 88) within the Myddosome signaling complex.[1]
-
ProST Domain: This region is involved in regulating protein-protein interactions and contributes to the overall stability of the IRAK protein.[1]
-
C-terminal Kinase Domain (KD): This domain harbors the catalytic activity of IRAK4, responsible for phosphorylating downstream substrates.[2] The kinase domain has a typical bilobed structure with an ATP-binding pocket located in the cleft between the N- and C-terminal lobes.[6] A unique feature of the IRAK4 kinase domain is the presence of a tyrosine gatekeeper residue, which influences inhibitor binding and selectivity.[7]
Kinase Function and Signaling Pathway
IRAK4 functions as the "master IRAK" as its kinase activity is essential for initiating the TLR/IL-1R signaling cascade.[5] The signaling pathway is initiated upon ligand binding to TLRs or IL-1Rs, which triggers the recruitment of the MyD88 adaptor protein. MyD88, through its death domain, then recruits IRAK4, leading to the formation of a higher-order signaling complex known as the Myddosome.[3]
Within the Myddosome, IRAK4 molecules are brought into close proximity, facilitating their trans-autophosphorylation and activation.[3] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that involves the recruitment of TRAF6 (TNF receptor-associated factor 6) and subsequent activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1).[3][8] This ultimately leads to the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6.[3][8]
IRAK4 Signaling Pathway Diagram
Caption: A simplified diagram of the MyD88-dependent IRAK4 signaling pathway.
Quantitative Data
The following tables summarize key quantitative data related to IRAK4 kinase activity and the potency of various inhibitors.
Table 1: Biochemical and Cellular IC50 Values for Selected IRAK4 Inhibitors
| Compound Name (Company) | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Key Features |
| Zimlovisertib (PF-06650833) (Pfizer) | IRAK4 Kinase | ~0.2[9] | 2.4 (PBMC assay)[9] | First IRAK4 inhibitor to enter clinical trials.[9] |
| Emavusertib (CA-4948) (Curis/Aurigene) | IRAK4 Kinase | 30[9] | - | Orally bioavailable, potent inhibitor with good cellular activity in ABC DLBCL and AML cell lines.[9] |
| Zabedosertib (BAY-1834845) (Bayer) | IRAK4 Kinase | 3.55[9][10] | - | Selective, orally active inhibitor with strong inhibition of TNFα secretion in rat splenic cells.[9] |
| BMS-986126 (BMS) | IRAK4 Kinase | 5.3[4] | - | A potent IRAK4 inhibitor. |
| KT-474 (Kymera Therapeutics) | IRAK4 Degrader | N/A (Degrader) | - | First-in-class oral IRAK4 degrader, targeting both kinase and scaffolding functions.[9] |
| IRAK4-IN-4 | IRAK4 Kinase | 2.8 | - | Also inhibits cGAS. |
| DW18134 | IRAK4 Kinase | 11.2[10] | - | Novel small-molecule IRAK4 kinase inhibitor.[10] |
| Unnamed Compound (Dana-Farber) | IRAK4 Kinase | 9[11] | - | Selective over IRAK1.[11] |
Table 2: IRAK4 Kinase Assay Parameters
| Parameter | Value | Reference |
| ATP Km | 13.6 µM | [12] |
| Substrate | Myelin Basic Protein (MBP) | [13][14] |
| Substrate | IRAK-1 (360-380) peptide | [15][16] |
| Enzyme Concentration (for in vitro assays) | 1.25 - 7.5 nM | [14][17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical IRAK4 Kinase Activity Assay (ADP-Glo™ Format)
This protocol describes a luminescence-based assay to measure IRAK4 kinase activity by quantifying the amount of ADP produced.[1]
Materials:
-
Recombinant human IRAK4 enzyme
-
IRAK4 substrate (e.g., Myelin Basic Protein or a synthetic peptide)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
Test compounds (inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[1]
-
Prepare a master mix containing kinase buffer, IRAK4 enzyme, and substrate.
-
Add 2 µL of the enzyme/substrate master mix to each well.[1]
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.[1]
-
Incubate the plate at room temperature for 60 minutes.[1]
-
Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.[1]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[1]
-
Read the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus to IRAK4 activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for IRAK4 Inhibition (Cytokine Measurement)
This protocol outlines a method to assess the cellular potency of an IRAK4 inhibitor by measuring its effect on TLR-agonist-induced cytokine production in human peripheral blood mononuclear cells (PBMCs).[9]
Materials:
-
Human PBMCs
-
RPMI-1640 culture medium supplemented with 10% FBS
-
TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8)
-
Test compounds (inhibitors)
-
ELISA kit for the cytokine of interest (e.g., TNF-α or IL-6)
-
96-well cell culture plates
-
Plate reader for ELISA
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to rest for 2 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Pre-treat the cells with the diluted compounds or vehicle control for 1 hour.
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of the desired cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each compound concentration and determine the cellular IC50 value.
Western Blot Analysis of IRAK4 and Phospho-IRAK1
This protocol describes the detection of total IRAK4 protein levels and the phosphorylation status of its direct substrate, IRAK1, in cell lysates.[8][18]
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
Stimulant (e.g., LPS)
-
Test compounds (inhibitors)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-IRAK4, anti-phospho-IRAK1, anti-total-IRAK1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Plate cells and treat with test compounds and/or stimulants as required.
-
Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[8]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.[8]
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[8]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.[8]
-
Quantify band intensities using densitometry software and normalize to the loading control.
Experimental Workflows
The following diagrams illustrate common experimental workflows for studying IRAK4.
IRAK4 Inhibitor Screening Workflow
Caption: A typical workflow for the screening and development of IRAK4 inhibitors.
IRAK4 Protein Interaction Analysis Workflow (Co-Immunoprecipitation)
Caption: A workflow for identifying proteins that interact with IRAK4 using co-immunoprecipitation.
Conclusion
IRAK4's central role in innate immune signaling makes it a compelling target for the development of novel therapeutics for a host of inflammatory and autoimmune diseases. A thorough understanding of its structure, function, and signaling pathways, coupled with robust experimental methodologies, is crucial for advancing research and drug discovery in this area. This guide provides a foundational resource for scientists and researchers dedicated to unraveling the complexities of IRAK4 and harnessing its therapeutic potential.
References
- 1. promega.com [promega.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. rcsb.org [rcsb.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Dana-Farber Cancer Institute divulges new IRAK-4 inhibitors | BioWorld [bioworld.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. IRAK-4 Peptide Substrate; IRAK-1 (360-380) - 1 mg [anaspec.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. benchchem.com [benchchem.com]
The Role of IRAK4 in TLR/IL-1R Signaling: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a pivotal serine/threonine kinase that serves as a master regulator in the innate immune signaling cascades initiated by Toll-like Receptors (TLRs) and Interleukin-1 Receptors (IL-1Rs). Functioning as both a critical kinase and an essential scaffold protein, IRAK4 is indispensable for the activation of downstream pathways leading to inflammatory responses. Its central role in orchestrating these responses has positioned IRAK4 as a high-value therapeutic target for a multitude of autoimmune diseases, inflammatory disorders, and certain cancers. This technical guide provides an in-depth exploration of IRAK4's structure, its mechanism of action within the TLR/IL-1R pathway, quantitative data on its function, detailed experimental protocols for its study, and its significance as a drug target.
Introduction: The TLR/IL-1R Signaling Axis
The innate immune system relies on pattern recognition receptors (PRRs) to detect signs of infection or cellular distress. Among the most critical of these are the Toll-like Receptors (TLRs), which recognize pathogen-associated molecular patterns (PAMPs), and the Interleukin-1 Receptor (IL-1R) family, which responds to endogenous inflammatory cytokines. Activation of these receptors triggers a signaling cascade, predominantly through the adaptor protein MyD88, that culminates in the activation of key transcription factors like NF-κB and AP-1. This leads to the production of a host of pro-inflammatory cytokines and chemokines, mounting a swift and potent inflammatory response. Central to the initiation and propagation of this signal is the kinase IRAK4.
IRAK4: The Apex Kinase and Scaffold
IRAK4 is considered the "master IRAK" as it functions upstream of other IRAK family members (IRAK1, IRAK2, and IRAK-M) and is absolutely essential for signal transduction. Its role is twofold: it possesses intrinsic kinase activity and also serves as a crucial scaffold for the assembly of the primary signaling complex.
Mechanism of Action: The Myddosome Assembly
Upon ligand binding, TLRs or IL-1Rs recruit the adaptor protein MyD88 through interactions between their respective Toll/Interleukin-1 Receptor (TIR) domains. MyD88 then recruits IRAK4 via homotypic interactions between their death domains (DD). This event seeds the formation of a higher-order signaling complex known as the Myddosome. The Myddosome consists of a helical assembly of 6-8 MyD88, 4 IRAK4, and 4 IRAK1 or IRAK2 molecules.
Within this complex, the proximity of IRAK4 molecules induces their dimerization and trans-autophosphorylation, leading to full kinase activation. Activated IRAK4 then phosphorylates IRAK1 and IRAK2, which subsequently dissociate from the Myddosome to interact with and activate TRAF6, an E3 ubiquitin ligase. TRAF6 activation leads to the engagement of downstream kinase cascades, ultimately activating NF-κB and MAPK pathways for inflammatory gene expression.
Figure 1: Simplified overview of the IRAK4-mediated TLR/IL-1R signaling pathway.
Quantitative Data on IRAK4 Function
Precise quantitative measurements are essential for modeling signaling pathways and for drug development. The following table summarizes key data related to IRAK4.
| Parameter | Value | Organism/System | Method |
| Kinetic Parameters | |||
| ATP Km | ~5.3 - 13.6 µM | Human (recombinant) | Radiometric Assay |
| Specific Kinase Activity | 126 pmol/µg x min | Human (recombinant) | Radiometric Assay |
| Binding Affinities (Kd) | |||
| IRAK4 - MyD88 | Not available | - | - |
| IRAK4 - IRAK1 | Not available | - | - |
| Note: While specific Kd values are not readily available in the literature, the interactions are known to be high-affinity, mediated by death domains, and essential for Myddosome formation. | |||
| Inhibitor Potency (IC50) | |||
| PF-06650833 (vs. IL-6 production) | 2.4 nM | Human PBMCs | Cell-based Assay |
| PF-06650833 (vs. TNF-α production) | 2.4 nM | Human PBMCs | Cell-based Assay |
| Compound 42 (vs. TNF-α production) | 8.9 nM | Mouse (LPS-induced) | In vivo Assay |
| Compound 42 (vs. IL-6 production) | 8.9 nM | Mouse (LPS-induced) | In vivo Assay |
Key Experimental Protocols
The following protocols are fundamental for studying IRAK4's function and its interactions within the signaling pathway.
In Vitro IRAK4 Kinase Assay
This assay quantifies the phosphotransferase activity of IRAK4, essential for screening inhibitors and studying its enzymatic properties.
Principle: Recombinant active IRAK4 is incubated with a specific substrate (e.g., Myelin Basic Protein or a synthetic peptide) and radiolabeled ATP ([γ-32P]ATP). The incorporation of the radiolabel into the substrate is measured as an indicator of kinase activity.
Methodology:
-
Reaction Cocktail Preparation: Prepare a 2X ATP/substrate cocktail. For example, add 100 µl of 10 mM ATP to 1.25 ml of 6 µM substrate peptide, then dilute to 2.5 ml with dH2O.
-
Reaction Buffer: Prepare a 4X reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 40 mM MgCl2, 4 mM Na3VO4, 200 mM β-glycerophosphate, 8 mM DTT).
-
Enzyme Preparation: Dilute recombinant IRAK4 in 1X reaction buffer to the desired concentration.
-
Reaction Initiation: In a 96-well plate, combine 25 µl of the enzyme solution with 25 µl of the 2X ATP/substrate cocktail to start the reaction. For inhibitor studies, pre-incubate the enzyme with the compound before adding the ATP/substrate mix.
-
Incubation: Incubate the reaction plate at 25-30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µl of 50 mM EDTA or 0.5% phosphoric acid.
-
Signal Detection: Transfer 25 µl of the reaction to a streptavidin-coated or phosphocellulose filter plate. After washing away unincorporated [γ-32P]ATP, quantify the incorporated radioactivity using a scintillation counter.
Figure 2: General workflow for an in vitro IRAK4 radiometric kinase assay.
Co-Immunoprecipitation (Co-IP) of IRAK4-MyD88
This protocol is used to verify the physical interaction between IRAK4 and its binding partner MyD88 within a cellular context.
Principle: An antibody targeting a "bait" protein (e.g., MyD88) is used to capture it from a cell lysate. If a "prey" protein (IRAK4) is bound to the bait, it will also be pulled down. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.
Methodology:
-
Cell Culture and Lysis: Culture cells (e.g., HEK293T cells overexpressing tagged IRAK4 and MyD88, or THP-1 monocytes) and stimulate with a TLR/IL-1R ligand (e.g., LPS or IL-1β) for various time points if desired. Wash cells with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors).
-
Lysate Pre-clearing: Centrifuge the lysate to pellet debris. To reduce non-specific binding, incubate the supernatant with Protein A/G beads for 30-60 minutes at 4°C, then centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody against the bait protein (e.g., anti-MyD88) or an isotype control IgG to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add a slurry of Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding 1X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.
-
Detection: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using a primary antibody against the prey protein (anti-IRAK4). A fraction of the initial lysate ("input") should be run alongside to confirm protein expression.
IRAK4 as a Therapeutic Target
The absolute requirement of IRAK4 for MyD88-dependent signaling makes it an exceptionally attractive target for therapeutic intervention. Unlike targeting individual downstream cytokines, inhibiting IRAK4 offers the potential to block the production of a broad spectrum of inflammatory mediators at their source.
Strategies for Targeting IRAK4:
-
Kinase Inhibition: Small molecule inhibitors that compete with ATP for the kinase domain's active site have been the primary focus. These inhibitors can effectively block the phosphorylation cascade.
-
Protein Degradation: Newer modalities, such as Proteolysis Targeting Chimeras (PROTACs), are being developed. These molecules induce the ubiquitination and subsequent proteasomal degradation of the entire IRAK4 protein, thereby eliminating both its kinase and scaffolding functions. This dual-action approach may offer a more profound and sustained anti-inflammatory effect.
Numerous IRAK4 inhibitors and degraders are currently in preclinical and clinical development for diseases including rheumatoid arthritis, lupus, hidradenitis suppurativa, and various hematological malignancies.
Conclusion
IRAK4 is a master switch in the TLR/IL-1R signaling pathway, possessing a dual functionality that is critical for the initiation of innate immune responses. Its role as both an active kinase and a structural scaffold within the Myddosome complex highlights its centrality in inflammation. The methodologies described herein provide a framework for the continued investigation of its complex biology. As a therapeutic target, IRAK4 holds immense promise, and ongoing drug development efforts are poised to translate our deep understanding of its function into novel treatments for a wide range of debilitating inflammatory and autoimmune diseases.
The Advent of IRAK4 Degraders: A Technical Guide to the Discovery and Synthesis of Novel PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical node in innate immune signaling, making it a prime therapeutic target for a host of inflammatory diseases and certain cancers. Traditional small-molecule inhibitors, while promising, often fail to completely abrogate IRAK4's function due to its dual role as both a kinase and a scaffold protein. Proteolysis-Targeting Chimeras (PROTACs) offer a paradigm-shifting alternative by inducing the selective, catalytic degradation of the entire IRAK4 protein. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel IRAK4 PROTACs. It includes a summary of key quantitative data, detailed experimental protocols for their characterization, and visualizations of the core biological and experimental pathways.
Introduction: IRAK4 as a High-Value Therapeutic Target
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator of the innate immune system.[1] It is a crucial component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][] Upon receptor activation, IRAK4 is recruited by the adaptor protein MyD88, leading to the formation of a higher-order signaling complex known as the Myddosome.[4] Within this complex, IRAK4's kinase activity is essential for the phosphorylation and activation of downstream targets, including IRAK1.[5] This cascade ultimately triggers the activation of transcription factors like NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]
However, the scaffolding function of IRAK4, which is independent of its kinase activity, is also critical for the assembly of the Myddosome and subsequent signal transduction.[] This dual functionality means that traditional kinase inhibitors may not fully block the inflammatory signaling, leading to limited clinical efficacy.[7][8] This limitation has driven the development of alternative therapeutic modalities, with targeted protein degradation via PROTACs emerging as a particularly powerful strategy.[2][] By inducing the complete removal of the IRAK4 protein, PROTACs can abolish both its kinase and scaffolding functions, potentially leading to a more profound and durable therapeutic effect.[2][9]
The PROTAC Approach for IRAK4 Degradation
PROTACs are heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective degradation of a target protein.[2] An IRAK4 PROTAC is comprised of three key components:
-
A "warhead" ligand that binds to IRAK4.
-
A ligand that recruits an E3 ubiquitin ligase (most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[10]
-
A chemical linker that connects the two ligands.[2]
The PROTAC molecule works catalytically by inducing the formation of a transient ternary complex between IRAK4 and the E3 ligase.[7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the surface of IRAK4. The poly-ubiquitinated IRAK4 is then recognized and degraded by the 26S proteasome, releasing the PROTAC to repeat the cycle.[11]
References
- 1. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. | Semantic Scholar [semanticscholar.org]
- 10. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
E3 Ligase Recruitment by IRAK4 PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical therapeutic target in a spectrum of diseases, including autoimmune disorders and certain cancers. As a key mediator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, IRAK4 possesses both kinase and scaffolding functions that are pivotal for the activation of downstream inflammatory responses. Traditional small-molecule inhibitors have focused on ablating the kinase function of IRAK4, but this approach may not fully neutralize its pathological roles, which are also dependent on its scaffolding capabilities.
Proteolysis-targeting chimeras (PROTACs) offer a novel and powerful therapeutic modality to overcome the limitations of conventional inhibitors. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. An IRAK4 PROTAC typically consists of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase. By forming a ternary complex between IRAK4 and an E3 ligase, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of IRAK4, thereby eliminating both its kinase and scaffolding functions. This guide provides a comprehensive technical overview of the recruitment of E3 ligases by IRAK4 PROTACs, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological and experimental processes.
Data Presentation: Quantitative Analysis of IRAK4 PROTACs
The efficacy of IRAK4 PROTACs is evaluated through various quantitative metrics, primarily the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The choice of the recruited E3 ligase, commonly Cereblon (CRBN) or von Hippel-Lindau (VHL), significantly influences the degradation profile.
Cereblon-Recruiting IRAK4 PROTACs
Cereblon-based PROTACs have demonstrated high potency in degrading IRAK4. One of the most well-characterized examples is KT-474.
| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| KT-474 | Cereblon | THP-1 | 0.88 | 101 | [1] |
| OCI-LY10 | 2.0 | >90 | [1] | ||
| Human PBMCs | 2.1 | >90 | [2] | ||
| RAW 264.7 | 4.0 | Not Reported | [2] | ||
| PROTAC IRAK4 degrader-11 | Cereblon | HEK293 | 2.29 | 96.25 | [3] |
| FIP22 | Cereblon | Not Specified | 3.2 | Not Reported | [4] |
Von Hippel-Lindau (VHL)-Recruiting IRAK4 PROTACs
VHL-recruiting PROTACs have also been developed to effectively degrade IRAK4.
| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 9 | VHL | PBMCs | 151 | >95 | [5][6] |
| Dermal Fibroblasts | 36 | Not Reported | [5] | ||
| Compound 8 | VHL | PBMCs | 259 | >90 | [6] |
| Compound 3 | VHL | PBMCs | ~3000 | ~50 | [5] |
Signaling Pathways and Mechanisms
IRAK4 Signaling Pathway
IRAK4 is a central node in the MyD88-dependent signaling cascade downstream of TLRs and IL-1Rs. Upon ligand binding, MyD88 recruits IRAK4, leading to the formation of the Myddosome complex. Within this complex, IRAK4 phosphorylates IRAK1, initiating a signaling cascade that results in the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[3]
Caption: Simplified IRAK4 Signaling Pathway.
Mechanism of Action of IRAK4 PROTACs
IRAK4 PROTACs function by inducing the formation of a ternary complex between IRAK4 and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to IRAK4, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage in another degradation cycle.[3]
Caption: General Mechanism of IRAK4 PROTAC Action.
Experimental Protocols
Western Blot for IRAK4 Degradation
This is a fundamental assay to quantify the reduction of IRAK4 protein levels following PROTAC treatment.[7]
a. Cell Culture and Treatment:
-
Seed cells (e.g., THP-1, PBMCs) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the IRAK4 PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the IRAK4 band intensity to the loading control.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
Caption: Western Blot Experimental Workflow.
Ternary Complex Formation Assays
These assays are crucial for confirming the PROTAC-induced proximity of IRAK4 and the E3 ligase.
1. Cell Preparation:
-
Co-transfect HEK293 cells with plasmids encoding for IRAK4 fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN) fused to HaloTag® (acceptor).
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
2. Assay Procedure:
-
Label the HaloTag®-E3 ligase fusion protein with the HaloTag® NanoBRET® 618 Ligand (acceptor).
-
Treat the cells with a serial dilution of the IRAK4 PROTAC.
-
Add the NanoBRET® Nano-Glo® Substrate (furimazine).
-
Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
3. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
1. Reagents:
-
Purified, tagged proteins (e.g., His-tagged IRAK4, GST-tagged E3 ligase).
-
FRET-pair antibodies (e.g., Anti-His-Terbium (donor) and Anti-GST-d2 (acceptor)).
2. Assay Procedure:
-
In a microplate, combine the purified IRAK4 and E3 ligase proteins with a serial dilution of the PROTAC.
-
Add the donor and acceptor antibody pair to the wells.
-
Incubate to allow for ternary complex formation and antibody binding.
-
Read the plate on a TR-FRET-compatible reader.
3. Data Analysis:
-
Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.
1. Reagents:
-
Purified, tagged proteins (e.g., GST-tagged IRAK4, FLAG-tagged CRBN).
-
AlphaLISA® acceptor beads (e.g., anti-FLAG).
-
AlphaLISA® donor beads (e.g., Glutathione).
2. Assay Procedure:
-
Incubate the tagged IRAK4 and E3 ligase with a serial dilution of the PROTAC.
-
Add the AlphaLISA® acceptor and donor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaLISA-compatible reader.
3. Data Analysis:
-
The signal is proportional to the amount of ternary complex formed. A bell-shaped curve is characteristic of this assay.
In-Cell Ubiquitination Assay[6]
This assay confirms that the formation of the ternary complex leads to the ubiquitination of IRAK4.
a. Cell Treatment and Lysis:
-
Treat cells with the IRAK4 PROTAC at a concentration known to induce degradation. It is advisable to pre-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated IRAK4.
-
Lyse the cells as described in the Western Blot protocol.
b. Immunoprecipitation:
-
Incubate the cell lysates with an anti-IRAK4 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the immune complexes.
-
Wash the beads to remove non-specifically bound proteins.
c. Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform Western blotting as described previously.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated IRAK4.
Conclusion
The development of IRAK4-targeting PROTACs represents a significant advancement in the pursuit of novel therapeutics for inflammatory and oncological diseases. By recruiting E3 ubiquitin ligases to induce the degradation of IRAK4, these molecules can overcome the limitations of traditional kinase inhibitors by eliminating both the catalytic and scaffolding functions of the protein. The successful clinical progression of IRAK4 degraders like KT-474 underscores the potential of this approach. A thorough understanding and application of the quantitative assays and experimental protocols detailed in this guide are essential for the continued development and optimization of this promising class of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to IRAK4-PROTAC-E3 Ligase Ternary Complex Formation
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Targeting IRAK4
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that serves as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] As a critical node in the innate immune system, dysregulation of the IRAK4 pathway is a key driver in the pathogenesis of numerous autoimmune diseases, inflammatory disorders, and cancers.[2][3] While traditional small molecule inhibitors can block the kinase activity of IRAK4, they fail to address its crucial scaffolding function, which is essential for the assembly of the Myddosome signaling complex.[1][4][5]
Proteolysis Targeting Chimeras (PROTACs) offer a revolutionary therapeutic strategy that moves beyond occupancy-based inhibition to an event-driven mechanism of protein elimination.[1] PROTACs are heterobifunctional molecules that hijack the cell's endogenous ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[6] By eliminating the entire IRAK4 protein, this modality abrogates both its kinase and scaffolding functions, promising a more profound and durable pharmacological effect.[1][7] The cornerstone of this technology is the formation of a productive ternary complex consisting of IRAK4, the PROTAC, and an E3 ubiquitin ligase.[1][4] This guide provides a comprehensive technical overview of the principles governing the formation of this complex, detailing quantitative data, experimental protocols, and the intricate molecular relationships that drive IRAK4 degradation.
The IRAK4 Signaling Pathway
IRAK4 is the "master IRAK" in the mammalian IRAK family, essential for initiating the innate immune response.[2] Upon stimulation of TLRs or IL-1Rs by their respective ligands, the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) is recruited. MyD88, through its death domain, then recruits IRAK4, initiating the formation of a higher-order signaling complex known as the Myddosome.[8] Within this complex, IRAK4 is activated and phosphorylates IRAK1.[8][9] This phosphorylation event triggers a cascade involving the E3 ligase TRAF6, leading to the activation of TAK1 and subsequently the IKK complex.[7] Ultimately, this pathway results in the activation of transcription factors like NF-κB, which drive the expression of pro-inflammatory genes.[5][7]
Figure 1: The MyD88-dependent IRAK4 signaling pathway.
Core Mechanism: PROTAC-Mediated IRAK4 Degradation
IRAK4-targeting PROTACs are bifunctional molecules composed of a ligand that binds to IRAK4 (the "warhead"), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1][7] The degradation process is a catalytic cycle that co-opts the cell's UPS.[7]
-
Ternary Complex Formation : The cycle begins when the PROTAC molecule simultaneously binds to an IRAK4 protein and an E3 ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a transient IRAK4-PROTAC-E3 ligase ternary complex.[4][7] This induced proximity is the critical first step for degradation.[7]
-
Ubiquitination : Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to accessible lysine (B10760008) residues on the surface of IRAK4.[1][7]
-
Proteasomal Recognition and Degradation : The poly-ubiquitinated IRAK4 protein is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[1][7]
-
PROTAC Recycling : Following the degradation of IRAK4, the PROTAC molecule is released and can participate in another degradation cycle, enabling its sub-stoichiometric and catalytic activity.[1][6][10]
Figure 2: Catalytic cycle of PROTAC-mediated IRAK4 degradation.
Quantitative Data for IRAK4 Degraders
The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3] The formation of a stable ternary complex is a critical, and often rate-limiting, step for efficient protein degradation.[4] Below is a summary of publicly available data for notable IRAK4-targeting PROTACs.
Table 1: Degradation Potency of VHL-Recruiting IRAK4 PROTACs
| Compound ID | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| Compound 3 | PBMCs | Western Blot | 3000 | ~50 | [11] |
| Compound 8 | PBMCs | Western Blot | 259 | >90 | [3][11] |
| Compound 9 | PBMCs | Western Blot | 151 | >95 |[3][11] |
Table 2: Degradation Potency of Cereblon-Recruiting IRAK4 PROTACs
| Compound ID | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| KT-474 | THP-1 | Not Specified | <1 | >90 | [3] |
| KT-474 | RAW 264.7 | Not Specified | 4.0 | Not Reported |[12] |
Note: PBMCs are Peripheral Blood Mononuclear Cells. Data is compiled from multiple sources and assay conditions may vary.
Experimental Protocols for Ternary Complex Analysis
Verifying the mechanism of action of an IRAK4 PROTAC requires a suite of assays to confirm target engagement, ternary complex formation, ubiquitination, and degradation.
Ternary Complex Formation Assays (In Vitro & In-Cell)
These assays directly measure the PROTAC-induced proximity between IRAK4 and the E3 ligase.
Protocol 5.1.1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [7][13]
-
Objective : To quantify the PROTAC-induced formation of the IRAK4:E3 ligase complex in a biochemical setting.
-
Principle : Recombinant, tagged IRAK4 (e.g., His-tagged) and E3 ligase (e.g., GST-tagged) are used. FRET-paired antibodies (e.g., anti-His-Terbium (donor) and anti-GST-d2 (acceptor)) are added. When the PROTAC brings IRAK4 and the E3 ligase into proximity, the donor and acceptor fluorophores are close enough for energy transfer to occur, generating a signal proportional to the amount of ternary complex.[7][13]
-
Methodology :
-
Reagent Preparation : Prepare serial dilutions of the IRAK4 PROTAC in an appropriate assay buffer. Prepare a master mix of purified His-IRAK4, GST-E3 ligase, anti-His-Tb antibody, and anti-GST-d2 antibody.
-
Assay Setup : In a low-volume 384-well plate, add the PROTAC dilutions.
-
Reaction Initiation : Add the protein/antibody master mix to each well.
-
Incubation : Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the complex to form.
-
Data Acquisition : Read the plate on a TR-FRET-compatible plate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor reference).
-
Analysis : Calculate the TR-FRET ratio (Acceptor/Donor) and plot it against the PROTAC concentration to determine the EC50 for complex formation.
-
Protocol 5.1.2: NanoBRET™ Assay (Live Cell) [3][4][13]
-
Objective : To monitor the formation of the IRAK4-PROTAC-E3 ligase ternary complex in real-time within living cells.
-
Principle : Cells are co-transfected with plasmids encoding IRAK4 fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase (e.g., CRBN) fused to a HaloTag® (the acceptor). A fluorescent HaloTag® ligand is added, which labels the E3 ligase. Upon addition of a PROTAC and the NanoLuc® substrate, if a ternary complex forms, the donor and acceptor are brought into proximity, and Bioluminescence Resonance Energy Transfer (BRET) occurs.[4]
-
Methodology :
-
Cell Preparation : Co-transfect HEK293 cells with plasmids for NanoLuc®-IRAK4 and HaloTag®-CRBN. Plate the transfected cells in a white, 96-well plate and incubate for 24 hours.[4]
-
Labeling : Add the fluorescent HaloTag® ligand to the cells and incubate to allow for labeling of the E3 ligase.
-
Treatment : Add serial dilutions of the IRAK4 PROTAC to the wells.
-
Detection : Add the NanoLuc® substrate to all wells.
-
Data Acquisition : Immediately measure the luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor) using a luminometer with BRET capabilities.
-
Analysis : Calculate the BRET ratio. Plot the corrected ratio against PROTAC concentration to determine the EC50 for in-cell ternary complex formation.[13]
-
Cellular Degradation Assays
These assays measure the primary outcome of PROTAC action: the reduction of IRAK4 protein levels.
Protocol 5.2.1: Western Blot Analysis [3][11]
-
Objective : To visualize and quantify the reduction in IRAK4 protein levels following PROTAC treatment.
-
Methodology :
-
Cell Culture and Treatment : Seed cells (e.g., PBMCs, THP-1) and treat with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours).[11]
-
Cell Lysis : Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting : Block the membrane and probe with a primary antibody specific for IRAK4. Probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection : Add a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the IRAK4 signal to the loading control and plot the percentage of remaining IRAK4 against PROTAC concentration to calculate DC50 and Dmax values.
-
Figure 3: General experimental workflow for evaluating IRAK4 PROTACs.
Structural Biology and Key Challenges
The rational design of effective PROTACs is greatly aided by an understanding of the three-dimensional structure of the ternary complex.[1] High-resolution structural data from techniques like X-ray crystallography can provide an atomic-level blueprint of the protein-protein and protein-ligand interactions that stabilize the complex.[1][14]
However, obtaining these structures is challenging due to several factors:
-
Transient Nature : The ternary complexes are often dynamic and transient, making them difficult to crystallize.[1]
-
The Hook Effect : At high concentrations, PROTACs can form unproductive binary complexes (IRAK4-PROTAC and PROTAC-E3 ligase) that compete with and prevent the formation of the productive ternary complex, leading to a bell-shaped dose-response curve.[4][15]
-
Linker Optimization : The length, composition, and rigidity of the linker are critical for achieving a productive ternary complex geometry that positions a lysine on IRAK4 for efficient ubiquitination.[11] An improperly designed linker may lead to a stable but non-productive complex or fail to form a complex at all.[11]
Computational modeling and biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are crucial for measuring the kinetics and thermodynamics of complex formation, providing valuable insights to guide medicinal chemistry efforts.[16][17][18]
Conclusion
The targeted degradation of IRAK4 via PROTAC technology represents a compelling therapeutic strategy for a host of inflammatory diseases and cancers.[5] The success of this approach is fundamentally dependent on the efficient formation of a productive IRAK4-PROTAC-E3 ligase ternary complex. Understanding the interplay between the target protein, the PROTAC's chemical features, and the recruited E3 ligase is paramount. By employing a robust suite of biophysical and cellular assays as detailed in this guide, researchers can effectively quantify ternary complex formation, measure degradation efficacy, and rationally design the next generation of potent and selective IRAK4 degraders. The continued advancement in this field, supported by detailed mechanistic and structural insights, holds the promise of delivering novel therapeutics that can overcome the limitations of traditional inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. diva-portal.org [diva-portal.org]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. biorxiv.org [biorxiv.org]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Journey of an IRAK4 PROTAC: An In-depth Technical Guide to the Uptake and Distribution of PROTAC IRAK4 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and distribution of PROTAC IRAK4 degrader-1 (also identified as compound I-210). This molecule is a heterobifunctional degrader designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator of innate immunity. Understanding the cellular pharmacology of this PROTAC is paramount for optimizing its therapeutic potential in treating inflammatory and autoimmune diseases.
Introduction to IRAK4 and Targeted Protein Degradation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the signal transduction pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, IRAK4 is recruited and activated, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. Given its central role, IRAK4 is a prime therapeutic target.
Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality that, instead of merely inhibiting a target protein, induces its degradation. This compound is composed of a ligand that binds to IRAK4, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This tripartite complex formation leads to the ubiquitination of IRAK4, marking it for destruction by the proteasome.
Data Presentation: In Vitro Degradation of IRAK4
Quantitative data on the cellular uptake and distribution of this compound are not extensively available in the public domain. However, its efficacy in inducing IRAK4 degradation has been characterized in specific cell lines.
| Cell Line | Concentration (µM) | IRAK4 Degradation (%) |
| OCI-LY-10 | 0.01 | <20%[1][2][3] |
| OCI-LY-10 | 0.1 | >20-50%[1][2][3] |
| OCI-LY-10 | 1 | >50%[1][2][3] |
Mandatory Visualizations
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling cascade initiated by TLR/IL-1R activation.
This compound Mechanism of Action
Caption: Catalytic cycle of IRAK4 degradation mediated by this compound.
Experimental Workflow for Cellular Uptake Analysis
Caption: Workflow for assessing cellular uptake and distribution of a PROTAC.
Experimental Protocols
Detailed experimental data for the cellular uptake and distribution of this compound are not publicly available. The following are detailed, generalized protocols based on established methodologies for characterizing PROTACs.
Protocol for IRAK4 Degradation by Western Blot
Objective: To quantify the reduction in IRAK4 protein levels following treatment with this compound.
Materials:
-
Cell line of interest (e.g., OCI-LY-10)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary anti-IRAK4 and anti-loading control antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the IRAK4 signal to the loading control signal. Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
Protocol for Cellular Uptake Quantification by LC-MS/MS
Objective: To measure the intracellular concentration of this compound.
Materials:
-
Cell line of interest
-
This compound
-
Ice-cold PBS
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Plating and Treatment: Plate cells in a multi-well plate and treat with a known concentration of this compound for a defined period.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any unbound PROTAC.
-
Count the cells in a parallel well to determine the average cell number per well.
-
-
Extraction: Lyse the cells and extract the PROTAC by adding a known volume of acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet cell debris and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Analysis:
-
Generate a standard curve using known concentrations of the PROTAC.
-
Calculate the intracellular concentration of the PROTAC based on the standard curve and the known cell volume.
-
Protocol for Assessing Cell Permeability using NanoBRET™ Target Engagement Assay
Objective: To assess the ability of this compound to engage IRAK4 inside living cells, which serves as a surrogate for cellular permeability and target engagement.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding IRAK4-NanoLuc® fusion
-
Transfection reagent
-
NanoBRET™ Kinase Tracer
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
Plate reader capable of measuring luminescence
Procedure:
-
Transfection: Co-transfect cells with the IRAK4-NanoLuc® fusion construct.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate.
-
Assay Preparation:
-
Prepare a solution of the NanoBRET™ tracer and this compound at various concentrations in Opti-MEM®.
-
-
Treatment: Add the tracer and PROTAC solutions to the cells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
Luminescence Measurement: Add the Nano-Glo® Substrate and measure the donor and acceptor luminescence using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). The displacement of the tracer by the PROTAC will result in a decrease in the BRET signal, allowing for the determination of an IC50 value, which reflects the intracellular target engagement.
Conclusion
This compound has demonstrated concentration-dependent degradation of IRAK4 in cancer cell lines. While specific data on its cellular uptake and distribution are limited, the established methodologies outlined in this guide provide a robust framework for such investigations. A thorough understanding of the cellular pharmacology, including permeability, intracellular concentration, and subcellular localization, is critical for the continued development of this and other PROTAC-based therapeutics. Future studies quantifying these parameters will be invaluable for correlating cellular exposure with downstream pharmacological effects and ultimately, for translating the promise of IRAK4 degradation into clinical success.
References
In Vitro Characterization of IRAK4 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the innate immune signaling pathway, downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of this pathway is a key driver in a multitude of inflammatory and autoimmune diseases.[3] IRAK4 possesses a dual function, acting as both a kinase that phosphorylates downstream targets like IRAK1 and as a crucial scaffolding protein essential for the assembly of the Myddosome signaling complex.[4][5][6]
Traditional small molecule inhibitors that target only the kinase function of IRAK4 may not be sufficient to completely abrogate its signaling capabilities.[5][7] Targeted protein degradation (TPD) has emerged as a powerful therapeutic strategy to overcome this limitation.[6][7] This approach, often utilizing Proteolysis Targeting Chimeras (PROTACs), induces the complete elimination of the IRAK4 protein, thereby ablating both its catalytic and scaffolding functions.[1][8] PROTACs are heterobifunctional molecules that bring IRAK4 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4]
This technical guide provides a comprehensive overview of the core in vitro assays and methodologies used to characterize and quantify the degradation of IRAK4, offering a framework for the evaluation of novel degrader compounds.
IRAK4 Signaling and the Mechanism of Targeted Degradation
The IRAK4 signaling cascade is central to the innate immune response. Upon ligand binding, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK4, initiating the formation of the "Myddosome" complex.[5][9] Within this complex, IRAK4 is activated and proceeds to phosphorylate IRAK1.[9][10] This phosphorylation event triggers a downstream cascade, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[9][11]
PROTACs disrupt this pathway by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule simultaneously binds to IRAK4 and an E3 ligase (commonly Cereblon or Von Hippel-Lindau), forming a ternary complex.[5][7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to IRAK4, marking it for recognition and degradation by the 26S proteasome.[6][12]
Quantitative Data Summary
The efficacy of IRAK4 degraders is primarily assessed by their potency (DC50, the concentration required for 50% degradation) and maximal level of degradation (Dmax).[4][13] The functional consequence is often measured by the inhibition of cytokine production (IC50).
Table 1: In Vitro Degradation Potency of IRAK4 PROTACs
| Compound | Cell Type | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|
| KT-474 | Human PBMCs | 0.88 - 2.1 | >90% - 101% | [3][13][14] |
| KT-474 | THP-1 cells | 8.9 | Not Specified | [3] |
| KT-474 | OCI-LY10 cells | 2.0 | >95% | [6][15] |
| KT-474 | RAW 264.7 cells | 4.034 | Not Specified | [6] |
| Compound 9 | Human PBMCs | 151 | >95% | [7][13] |
| Compound 3 | Human PBMCs | 3000 | 50% | [7] |
| Degrader-5 | HEK-293T cells | 405 | Not Specified |[6] |
Table 2: Functional Activity of IRAK4 Degraders vs. Inhibitors
| Compound | Modality | Cell Type | Stimulant | Cytokine | IC50 | Reference |
|---|---|---|---|---|---|---|
| KT-474 | Degrader | Human PBMCs | LPS/R848 | IL-6 | 1.7 µM | [3] |
| KT-474 | Degrader | Human PBMCs | LPS + IL-1β | IL-6 | Not Specified (>90% inhib.) | [16] |
| PF-06650833 | Inhibitor | Human PBMCs | LPS/R848 | IL-6 | 1.1 µM | [3] |
| Compound 9 | Degrader | Human PBMCs | R848 | Various | (Inhibits multiple cytokines) |[7] |
Experimental Protocols
A logical workflow is essential for the comprehensive in vitro characterization of an IRAK4 degrader. This typically begins with assessing protein degradation and confirming the mechanism of action, followed by evaluating the functional consequences on downstream signaling.
Protocol 1: Western Blotting for IRAK4 Degradation
This is the most common method to qualitatively and semi-quantitatively assess the degradation of IRAK4.[5][17]
-
Objective: To visualize and quantify the reduction in IRAK4 protein levels following treatment with a degrader.[1]
-
Materials:
-
Cell lines (e.g., THP-1, PBMCs, OCI-LY10).[16]
-
IRAK4 degrader compound and vehicle control (DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[5]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-IRAK4, anti-loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system and densitometry software.
-
-
Methodology:
-
Cell Treatment: Plate cells at an appropriate density. Treat with various concentrations of the IRAK4 degrader or DMSO for the desired time (e.g., 2, 6, 12, 24 hours).[1][13]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold lysis buffer. Centrifuge lysates to pellet cell debris and collect the supernatant.[1][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13][16]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, prepare with Laemmli sample buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[1][13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with primary anti-IRAK4 antibody overnight at 4°C.[1]
-
Wash the membrane (e.g., 3 times with TBST).[1]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane again. Repeat the process for the loading control antibody.[1]
-
-
Detection & Analysis: Apply ECL substrate and visualize protein bands using an imaging system. Quantify band intensities using densitometry software and normalize IRAK4 levels to the loading control.[1]
-
Protocol 2: Quantitative Immunoassays (ELISA/MSD)
These assays provide high-throughput, quantitative measurement of IRAK4 protein levels.[1]
-
Objective: To precisely quantify the concentration of IRAK4 in cell lysates.[1]
-
Methodology (ELISA Principle):
-
Plate Coating: Use a 96-well plate pre-coated with a capture antibody specific for IRAK4.
-
Sample Addition: Add prepared cell lysates (from Protocol 1) and standards to the wells. Incubate to allow IRAK4 to bind to the capture antibody.
-
Washing: Wash wells to remove unbound materials.[1]
-
Detection: Add a detection antibody (often biotinylated), followed by an enzyme conjugate (e.g., Streptavidin-HRP).[11]
-
Substrate Addition: Add a substrate solution (e.g., TMB) to develop a color signal. Stop the reaction with a stop solution.[1]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Generate a standard curve to determine the IRAK4 concentration in the samples.[1][11]
-
-
Methodology (MSD Principle):
-
Plate Setup: Use MSD plates pre-coated with a capture antibody.
-
Sample Incubation: Add lysates and incubate.
-
Detection: Add a SULFO-TAG labeled detection antibody and incubate.[1]
-
Reading: Wash the plate, add MSD Read Buffer, and read the plate on an MSD instrument. The instrument measures the light emitted upon electrochemical stimulation, which is proportional to the amount of IRAK4.[1]
-
Data Analysis: Calculate the percentage of IRAK4 degradation relative to the vehicle control. Determine DC50 and Dmax values by fitting the data to a dose-response curve.[1]
-
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the degrader induces ubiquitination of IRAK4, a key step in the PROTAC mechanism.[5]
-
Objective: To detect the poly-ubiquitination of IRAK4 in response to PROTAC treatment.
-
Methodology (based on Immunoprecipitation):
-
Cell Treatment: Treat cells with the PROTAC, a proteasome inhibitor (e.g., 10 µM MG132 for 2-4 hours prior to lysis) to allow ubiquitinated proteins to accumulate, and a vehicle control.[5][7]
-
Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors (e.g., NEM).[5]
-
Immunoprecipitation (IP):
-
Incubate cell lysates with an anti-IRAK4 antibody to capture IRAK4 and its binding partners.
-
Add Protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[5]
-
Wash the beads to remove non-specific binders.
-
-
Western Blot Analysis:
-
Elute the captured proteins from the beads and run on an SDS-PAGE gel.
-
Perform a Western blot as described in Protocol 1.
-
Probe the membrane with an anti-ubiquitin antibody to detect poly-ubiquitinated IRAK4, which will appear as a high-molecular-weight smear.
-
Probe a separate blot with an anti-IRAK4 antibody to confirm successful immunoprecipitation.[18]
-
-
Protocol 4: Functional Assay - Cytokine Release
This assay measures the downstream functional consequence of IRAK4 degradation.[3][16]
-
Objective: To quantify the inhibition of pro-inflammatory cytokine (e.g., IL-6, TNF-α) production following IRAK4 degradation.[11][16]
-
Materials:
-
Methodology:
-
Cell Preparation: Isolate and culture PBMCs in 96-well plates.[11]
-
Pre-treatment: Treat the cells with various concentrations of the IRAK4 degrader or vehicle control for a specified time (e.g., 2-18 hours).[3][13]
-
Stimulation: Add a TLR agonist (e.g., 100 ng/mL LPS or 1 µM R848) to all wells except the unstimulated control.[11][13]
-
Incubation: Incubate for a period sufficient for cytokine production (e.g., 6-24 hours).[11][13]
-
Sample Collection: Centrifuge the plate and collect the cell culture supernatant.[16]
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatant using ELISA or MSD as described in Protocol 2.[16]
-
Data Analysis: Calculate the percentage of cytokine inhibition relative to the stimulated vehicle control. Determine the IC50 value, the concentration of the degrader that inhibits 50% of cytokine production.[16]
-
Conclusion
The targeted degradation of IRAK4 presents a compelling therapeutic strategy for a range of inflammatory and autoimmune diseases.[3][5] By eliminating the entire protein, degraders abrogate both the kinase and scaffolding functions of IRAK4, offering the potential for a more profound and sustained pharmacological effect compared to traditional kinase inhibitors.[3][8][19] The comprehensive in vitro characterization outlined in this guide, from quantifying degradation and confirming the mechanism to assessing functional outcomes, provides a robust framework for researchers and drug developers to identify and advance promising IRAK4-targeting therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC IRAK4 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental use of PROTAC IRAK4 degrader-1, a cereblon-based Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in innate immunity signaling, and its degradation presents a promising therapeutic strategy for various inflammatory diseases and cancers.[1][2][]
Introduction to this compound
This compound is a heterobifunctional molecule that induces the degradation of IRAK4 by hijacking the body's own ubiquitin-proteasome system.[4] It is composed of a ligand that binds to IRAK4, a ligand that recruits the E3 ubiquitin ligase cereblon, and a linker connecting the two.[5][6] This tripartite complex formation leads to the ubiquitination of IRAK4, marking it for degradation by the proteasome.[4] This approach eliminates both the kinase and scaffolding functions of IRAK4, potentially offering a more profound and sustained therapeutic effect compared to traditional kinase inhibitors.[1][2]
Mechanism of Action
The mechanism of action of this compound involves the formation of a ternary complex between IRAK4, the PROTAC molecule, and the E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to IRAK4, leading to its subsequent recognition and degradation by the 26S proteasome.
Caption: Mechanism of action for this compound.
Data Presentation
In Vitro Degradation of IRAK4
This compound has been shown to induce the degradation of IRAK4 in a concentration-dependent manner in various cell lines.
| Cell Line | Concentration (µM) | IRAK4 Degradation (%) |
| OCI-LY-10 | 0.01 | <20%[5][7] |
| OCI-LY-10 | 0.1 | >20-50%[5][7] |
| OCI-LY-10 | 1 | >50%[5][7] |
Experimental Protocols
Protocol 1: Assessment of IRAK4 Degradation by Western Blot
This protocol outlines the steps to quantify the degradation of IRAK4 in cultured cells following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., OCI-LY-10, THP-1, or peripheral blood mononuclear cells (PBMCs))
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IRAK4
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A final DMSO concentration should not exceed 0.1%.[8]
-
Treat cells with varying concentrations of the degrader or vehicle control (DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.[8][9]
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.[8]
-
Wash the membrane with TBST.[8]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]
-
Wash the membrane again with TBST.[8]
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[8][9]
-
-
Data Analysis:
-
Quantify the band intensities for IRAK4 and the loading control.
-
Normalize the IRAK4 signal to the loading control.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.[8]
-
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: Cytokine Release Assay (ELISA)
This protocol measures the functional consequence of IRAK4 degradation by quantifying the inhibition of pro-inflammatory cytokine production.
Materials:
-
This compound
-
Immune cells (e.g., human PBMCs)
-
Cell culture medium
-
Stimulant (e.g., Lipopolysaccharide (LPS) or R848)
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
Plate reader
Procedure:
-
Cell Treatment:
-
Pre-treat immune cells with various concentrations of this compound for a sufficient time to achieve protein degradation (e.g., 24 hours).[10]
-
-
Cell Stimulation:
-
Following pre-treatment, stimulate the cells with an appropriate agonist (e.g., LPS) to induce cytokine production.
-
-
Supernatant Collection:
-
After an appropriate incubation period, centrifuge the plate and collect the cell culture supernatant.[10]
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatant.
-
-
Data Analysis:
IRAK4 Signaling Pathway
IRAK4 is a central component of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways. Ligand binding to these receptors initiates the recruitment of the MyD88 adaptor protein, which in turn recruits and activates IRAK4, leading to a downstream signaling cascade that results in the activation of NF-κB and the production of pro-inflammatory cytokines.[1][9]
Caption: Simplified IRAK4 signaling pathway.
Safety Precautions
Standard laboratory safety precautions should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All experiments should be conducted in a well-ventilated area. Please refer to the material safety data sheet (MSDS) for detailed safety information.
References
- 1. benchchem.com [benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. invivochem.net [invivochem.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring IRAK4 Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in innate immune signaling pathways.[1][2] It functions downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it a key therapeutic target for a variety of inflammatory diseases, autoimmune disorders, and some cancers.[2][3] Upon receptor stimulation, IRAK4 is recruited by the adaptor protein MyD88, leading to the formation of the "Myddosome" complex.[2] This initiates a signaling cascade that results in the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[1][2]
Beyond its kinase activity, IRAK4 also possesses a crucial scaffolding function.[3][4] While traditional kinase inhibitors can block its catalytic activity, they may not address this scaffolding role.[2][3] An emerging therapeutic strategy is the targeted degradation of IRAK4 using technologies like Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are bifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of the target protein, thereby eliminating both its kinase and scaffolding functions.[2][3][5]
Accurate and reliable quantification of IRAK4 protein levels is essential for understanding its role in disease and for the development of novel IRAK4-targeting therapeutics.[1] Western blotting is a fundamental and widely used technique to monitor changes in protein levels, providing a semi-quantitative assessment of protein degradation.[6] This document provides a detailed protocol for inducing and analyzing IRAK4 degradation in cultured cells using Western blotting.
IRAK4 Signaling and Degradation Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the mechanism of targeted degradation. Ligand binding to the receptor initiates the recruitment of MyD88, which in turn recruits and activates IRAK4.[1][2] Activated IRAK4 phosphorylates IRAK1, leading to downstream signaling.[7] PROTACs induce the degradation of IRAK4 through the ubiquitin-proteasome system.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IRAK4 Protein Quantification: HTRF and ELISA Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways.[1] It functions as a master regulator downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 initiates a signaling cascade involving MyD88, IRAK1, and TRAF6, which ultimately leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines. Given its pivotal role in inflammation, aberrant IRAK4 activity has been implicated in the pathogenesis of numerous autoimmune diseases and inflammatory disorders, making it a high-priority therapeutic target.
Accurate quantification of IRAK4 protein levels is crucial for advancing research and drug development efforts. It enables the assessment of target engagement, pharmacodynamic responses to IRAK4-targeting therapies, and the evaluation of IRAK4 as a potential biomarker. This document provides a detailed overview and protocols for two robust immunoassay technologies for IRAK4 quantification: Homogeneous Time Resolved Fluorescence (HTRF) and Enzyme-Linked Immunosorbent Assay (ELISA).
IRAK4 Signaling Pathway
The canonical IRAK4 signaling pathway is initiated by the binding of a ligand, such as a pathogen-associated molecular pattern (PAMP) to a TLR or IL-1 to its receptor. This event triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 to form a complex known as the Myddosome.[2][3] Within this complex, IRAK4 is activated and proceeds to phosphorylate IRAK1, initiating downstream signaling cascades that result in the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.[2]
Figure 1: IRAK4 Signaling Pathway.
Comparison of HTRF and ELISA Assays for IRAK4 Quantification
Both HTRF and ELISA are powerful immunoassay techniques, but they differ in their workflow, throughput, and sensitivity. The choice between the two often depends on the specific experimental needs, such as sample volume, the number of samples, and the required turnaround time.
| Feature | HTRF (Homogeneous Time Resolved Fluorescence) | ELISA (Enzyme-Linked Immunosorbent Assay) |
| Principle | Homogeneous "mix-and-read" assay based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (d2) fluorophore conjugated to specific antibodies.[4] | Heterogeneous assay requiring multiple incubation and wash steps. A capture antibody is immobilized on a plate, followed by the addition of the sample, a detection antibody, and a substrate that produces a measurable signal.[5] |
| Workflow | Simple, no-wash protocol. Reagents are added directly to the sample.[1] | Multi-step protocol involving coating, blocking, washing, and incubation steps. |
| Throughput | High-throughput compatible, easily automated in 384- and 1536-well formats. | Lower throughput, though automation is possible. Typically performed in 96-well plates. |
| Assay Time | Short, typically 2-4 hours.[1] | Longer, typically 4 hours to overnight. |
| Sample Volume | Low sample volume required. | Higher sample volume generally required. |
| Sensitivity | High, often in the low pg/mL to ng/mL range.[6] | Varies widely by kit, can range from pg/mL to ng/mL.[7] |
| Dynamic Range | Can be narrower compared to ELISA. | Typically offers a broad dynamic range. |
| Interference | Time-resolved fluorescence reduces background from short-lived fluorescence. Ratiometric measurement minimizes well-to-well variations. | Susceptible to matrix effects and interference from sample components. Multiple wash steps help to reduce background. |
| Flexibility | Can be used to detect total protein and post-translational modifications (e.g., phosphorylation).[8] | Primarily used for total protein quantification, though specific kits for phosphorylated proteins are available. |
HTRF Assay for Total IRAK4 Quantification
Principle
The HTRF assay for total IRAK4 is a sandwich immunoassay in a homogeneous format.[1] It utilizes two specific antibodies that recognize different epitopes on the IRAK4 protein. One antibody is labeled with a Europium cryptate (donor), and the other is labeled with d2 (acceptor). In the presence of IRAK4, the antibodies bind to the protein, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor with a light source triggers a Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which in turn emits a specific fluorescence signal at 665 nm.[4] The intensity of this signal is directly proportional to the concentration of IRAK4 in the sample.
Experimental Workflow
Figure 2: HTRF Assay Workflow.
Detailed Protocol (Two-Plate Assay for Adherent Cells)
This protocol is adapted from commercially available HTRF kits and may require optimization for specific cell lines and experimental conditions.
Materials:
-
HTRF IRAK4 detection kit (containing antibodies, lysis buffer, and detection buffer)
-
96-well cell culture plate
-
384-well low-volume white microplate
-
Phosphate-buffered saline (PBS)
-
Adhesive plate sealer
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture: Plate cells in a 96-well culture plate and treat them with compounds or stimuli as required by the experimental design. Incubate for the desired period.
-
Cell Lysis:
-
Carefully remove the cell culture medium.
-
Add 50 µL of 1X supplemented lysis buffer to each well.[4]
-
Incubate for at least 30 minutes at room temperature with gentle shaking.
-
-
Sample Transfer:
-
After homogenization by pipetting up and down, transfer 16 µL of the cell lysate from the 96-well plate to a 384-well low-volume white microplate.[4]
-
-
Detection:
-
Prepare the HTRF antibody working solution by mixing the Europium cryptate-labeled and d2-labeled antibodies in the provided detection buffer according to the kit instructions.
-
Add 4 µL of the premixed antibody solution to each well containing the cell lysate.[4]
-
-
Incubation:
-
Cover the plate with an adhesive sealer.
-
Incubate for 4 hours to overnight at room temperature.
-
-
Data Acquisition:
-
Read the fluorescence emission at 665 nm and 620 nm using an HTRF-compatible microplate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) x 10,000.
-
Determine the IRAK4 concentration by plotting the HTRF ratio against a standard curve generated with a known concentration of IRAK4 protein or a calibrated cell lysate.
-
ELISA for Total IRAK4 Quantification
Principle
The most common format for IRAK4 ELISA is the sandwich ELISA. In this assay, a 96-well microplate is pre-coated with a capture antibody specific for IRAK4. When the sample (e.g., cell lysate, tissue homogenate) is added to the wells, the IRAK4 protein is captured by the immobilized antibody. After washing away unbound substances, a biotin-conjugated detection antibody that recognizes a different epitope on IRAK4 is added. Following another wash step, an enzyme-linked avidin (B1170675) (e.g., horseradish peroxidase - HRP) is added, which binds to the biotin. Finally, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of IRAK4 in the sample and is measured using a microplate reader.[5]
Experimental Workflow
Figure 3: Sandwich ELISA Workflow.
Detailed Protocol (for Cell Lysates and Tissue Homogenates)
This protocol is a general guideline based on commercially available ELISA kits and should be optimized for specific sample types.
Materials:
-
IRAK4 ELISA kit (containing pre-coated plate, detection antibody, standard, avidin-HRP, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized water
-
Plate shaker
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, working solutions of wash buffer, and detection antibody, according to the kit manual.
-
Standard and Sample Addition:
-
Determine the number of wells for standards, samples, and blanks.
-
Add 100 µL of each standard, sample, and blank into the appropriate wells.
-
Cover the plate and incubate for 1-2 hours at 37°C.[9]
-
-
First Wash: Aspirate the liquid from each well and wash three times with 1X wash buffer. Ensure complete removal of liquid after the last wash.
-
Detection Antibody Addition:
-
Second Wash: Repeat the wash step as in step 3.
-
Avidin-HRP Addition:
-
Add 100 µL of the prepared Avidin-HRP solution to each well.
-
Cover the plate and incubate for 30 minutes to 1 hour at 37°C.[9]
-
-
Third Wash: Aspirate and wash the wells five times with 1X wash buffer.[9]
-
Substrate Development:
-
Add 90 µL of TMB substrate solution to each well.[9]
-
Incubate for 15-20 minutes at 37°C in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm immediately.
-
-
Data Analysis:
-
Subtract the blank reading from the standard and sample readings.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Determine the concentration of IRAK4 in the samples by interpolating their absorbance values from the standard curve.
-
Quantitative Data Summary
The performance of HTRF and ELISA assays for IRAK4 quantification can vary between different commercial kits. Below is a summary of typical performance characteristics based on available product information.
| Parameter | HTRF Assay (Total IRAK4) | ELISA Assay (Total IRAK4) |
| Sample Type | Cell Lysate[1] | Cell Lysate, Tissue Homogenate, Plasma, Serum[5] |
| Sensitivity | High (validated on cell lysates) | Typically 0.53 ng/mL to 2.51 ng/mL[10] |
| Detection Range | Dependent on cell type and expression levels | Typically 1.56 - 100 ng/mL |
| Assay Format | 384-well | 96-well |
| Hands-on Time | ~20 minutes | ~1-2 hours |
| Total Assay Time | 4 hours to overnight | ~3-5 hours |
Conclusion
Both HTRF and ELISA are highly effective methods for the quantification of IRAK4 protein. HTRF offers a streamlined, high-throughput solution with a simple "mix-and-read" protocol, making it ideal for large-scale screening and studies where sample volume is limited. ELISA, a well-established and robust method, provides a broad dynamic range and is suitable for various sample types, though it involves a more labor-intensive workflow. The choice of assay will depend on the specific requirements of the research, including throughput needs, available instrumentation, and the nature of the samples being analyzed. By following the detailed protocols provided in these application notes, researchers can obtain reliable and reproducible quantification of IRAK4, facilitating a deeper understanding of its role in disease and the development of novel therapeutics.
References
- 1. revvity.com [revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. elkbiotech.com [elkbiotech.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. biocompare.com [biocompare.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Human IRAK4 ELISA Kit [ABIN6957197] - Cell Lysate, Tissue Homogenate [antibodies-online.com]
- 10. Human IRAK4 ELISA Kit (EH568RB) - Invitrogen [thermofisher.com]
Application Notes and Protocols for Measuring Downstream Cytokine Inhibition by IRAK4 Degraders
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1] It plays a pivotal role downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals.[1][2] Upon receptor stimulation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the "Myddosome."[3][4] This complex initiates a signaling cascade that activates downstream pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the production of pro-inflammatory cytokines and chemokines.[2][3]
Given its central role in inflammation, IRAK4 has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases.[2][5] While traditional small molecule inhibitors have focused on blocking the kinase activity of IRAK4, a newer class of therapeutics, known as IRAK4 degraders (e.g., PROTACs), offers a distinct mechanism of action.[3][6] These bifunctional molecules induce the ubiquitination and subsequent proteasomal degradation of the entire IRAK4 protein, thereby eliminating both its kinase and scaffolding functions.[3][6] This dual action has the potential for a more profound and sustained suppression of inflammatory signaling compared to kinase inhibitors alone.[7]
These application notes provide detailed protocols for measuring the downstream functional consequences of IRAK4 degradation, specifically the inhibition of cytokine production at both the protein and mRNA levels.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in TLR/IL-1R signaling leading to cytokine production.
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R engagement.
Experimental Workflow for Assessing IRAK4 Degrader Activity
The general workflow for evaluating the efficacy of an IRAK4 degrader in inhibiting cytokine production is outlined below.
Caption: General experimental workflow for in vitro assessment.[8]
Protocol 1: Measurement of Cytokine Protein Levels by ELISA
This protocol describes a sandwich ELISA for the quantification of a specific cytokine (e.g., IL-6, TNF-α) in cell culture supernatants.[9][10]
Materials:
-
96-well high-binding ELISA plates
-
Purified anti-cytokine capture antibody
-
Biotinylated anti-cytokine detection antibody
-
Recombinant cytokine standard
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.5)
-
Assay Diluent (e.g., PBS with 10% FBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to a final concentration of 1-4 µg/mL in Coating Buffer.[11]
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Assay Diluent to each well to block non-specific binding.
-
Seal the plate and incubate for 1-2 hours at room temperature (RT).
-
-
Standard and Sample Incubation:
-
Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in Assay Diluent. A typical starting concentration is 2000 pg/mL.[10]
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of the standards and cell culture supernatant samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at RT.
-
-
Detection Antibody Incubation:
-
Wash the plate 4 times with Wash Buffer.
-
Dilute the biotinylated detection antibody to 0.5-2 µg/mL in Assay Diluent.[11]
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1 hour at RT.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 4 times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate according to the manufacturer's instructions in Assay Diluent.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 30 minutes at RT in the dark.
-
-
Development and Measurement:
-
Wash the plate 5-7 times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at RT in the dark, or until a color gradient is visible in the standards.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes of stopping the reaction.
-
Data Presentation:
| Compound | Concentration (nM) | IL-6 (pg/mL) ± SD | % Inhibition | IC₅₀ (nM) |
| Vehicle (DMSO) | - | 1500 ± 120 | 0 | - |
| IRAK4 Degrader | 0.1 | 1350 ± 110 | 10 | 1.7 |
| 1 | 900 ± 85 | 40 | ||
| 10 | 300 ± 45 | 80 | ||
| 100 | 75 ± 20 | 95 | ||
| IRAK4 Inhibitor | 0.1 | 1425 ± 130 | 5 | 5.2 |
| 1 | 1125 ± 100 | 25 | ||
| 10 | 600 ± 70 | 60 | ||
| 100 | 375 ± 50 | 75 |
Table 1: Example data for IL-6 inhibition by an IRAK4 degrader versus an IRAK4 inhibitor in stimulated human PBMCs.
Protocol 2: Measurement of Cytokine mRNA Levels by RT-qPCR
This protocol outlines the steps for quantifying cytokine mRNA expression using real-time quantitative PCR (RT-qPCR).[12][13]
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)[13]
-
Forward and reverse primers for the cytokine of interest and a reference gene (e.g., GAPDH, β-actin)[12]
-
Nuclease-free water
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells with the IRAK4 degrader and stimulus as described in the general workflow.
-
Harvest the cells and proceed immediately to RNA isolation or lyse the cells in an appropriate lysis buffer and store at -80°C.
-
-
RNA Isolation:
-
Isolate total RNA from the cell lysates using a commercially available RNA isolation kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's instructions. This typically involves a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96-well qPCR plate on ice. A typical 20 µL reaction includes:
-
10 µL of 2x qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls for each primer set.
-
-
qPCR Cycling and Data Acquisition:
-
Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol, for example:
-
Initial denaturation: 95°C for 2 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Presentation:
The relative expression of the target cytokine mRNA is typically calculated using the comparative Cₜ (ΔΔCₜ) method.[14]
| Compound | Concentration (nM) | Target Gene (IL-6) ΔCₜ | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 5.2 ± 0.3 | 1.0 |
| IRAK4 Degrader | 1 | 6.8 ± 0.4 | 0.31 |
| 10 | 8.5 ± 0.5 | 0.09 | |
| 100 | 10.1 ± 0.6 | 0.03 | |
| IRAK4 Inhibitor | 1 | 6.1 ± 0.3 | 0.54 |
| 10 | 7.5 ± 0.4 | 0.20 | |
| 100 | 8.9 ± 0.5 | 0.08 |
Table 2: Example data for relative IL-6 mRNA expression following treatment with an IRAK4 degrader or inhibitor.
Summary and Conclusion
The protocols detailed in these application notes provide robust methods for assessing the functional activity of IRAK4 degraders by measuring their impact on downstream cytokine production. The ELISA method allows for the direct quantification of secreted cytokine proteins, providing a measure of the ultimate biological output of the signaling pathway. The RT-qPCR method offers a sensitive and quantitative assessment of changes in cytokine gene expression, which can provide insights into the transcriptional regulation mediated by IRAK4. By employing these methods, researchers can effectively characterize the potency and efficacy of novel IRAK4-targeting therapeutics. The data consistently show that IRAK4 degraders can lead to a broader and more significant inhibition of cytokines compared to kinase inhibitors, highlighting their potential as a superior therapeutic strategy for inflammatory diseases.[7]
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. bowdish.ca [bowdish.ca]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC IRAK4 Degrader-1 in Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in innate immune signaling pathways.[1] Activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 plays a pivotal role in the formation of the Myddosome signaling complex, leading to the activation of downstream pathways like NF-κB and the subsequent production of pro-inflammatory cytokines.[2] Beyond its kinase activity, IRAK4 also possesses a crucial scaffolding function.[3][4] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of autoimmune and inflammatory diseases.
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the targeted degradation of proteins via the ubiquitin-proteasome system.[3] PROTAC IRAK4 degrader-1 is a heterobifunctional molecule composed of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[5][6] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of IRAK4, thereby inhibiting both its kinase and scaffolding functions.[3][5] This application note provides detailed protocols for the use of this compound in human peripheral blood mononuclear cells (PBMCs).
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for the in vitro activity of various IRAK4 PROTACs in PBMCs. This data is provided for comparative purposes to guide the experimental design for this compound.
Table 1: In Vitro Degradation Potency of IRAK4 PROTACs in PBMCs
| Compound | DC50 (nM) | Dmax (%) | Treatment Time (h) | Assay Method | Reference |
| KT-474 | 0.9 | 101.3 | 24 | HTRF | [7][8] |
| Compound 9 | 151 | >95 | Not Specified | Western Blot | [3][9] |
| KT-474 | 2.1 | >90 | Not Specified | Mass Spectrometry | [5] |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation observed.
Table 2: Inhibition of Cytokine Production by IRAK4 PROTACs in PBMCs
| Compound | Stimulus | Cytokine | IC50 (nM) | Imax (%) | Reference |
| KT-474 | R848 (TLR7/8 agonist) | IL-8 | 3 | 91 | [8] |
| KT-474 | LPS + IL-1β | IL-6 | Not Specified | >90 | [8] |
| Compound 9 | TLR7/8 stimulation | Multiple Cytokines | Not Specified | Not Specified | [3] |
IC50: Concentration that inhibits 50% of the cytokine production. Imax: Maximum percentage of inhibition.
Mandatory Visualization
Caption: Simplified IRAK4 Signaling Pathway in PBMCs.
Caption: General Mechanism of PROTAC-mediated Protein Degradation.
Caption: Overall Experimental Workflow for Evaluating this compound in PBMCs.
Experimental Protocols
Protocol 1: Isolation and Culture of Human PBMCs
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (complete medium)
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer of plasma and platelets.
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat this wash step.
-
Resuspend the PBMC pellet in complete RPMI-1640 medium.
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Seed PBMCs in appropriate culture plates at the desired density (e.g., 1 x 10^6 cells/mL).
Protocol 2: Treatment of PBMCs with this compound
Materials:
-
Cultured PBMCs
-
This compound stock solution (e.g., in DMSO)
-
Complete RPMI-1640 medium
-
TLR agonist (e.g., LPS or R848) for stimulation (optional)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add the diluted PROTAC or vehicle control to the cultured PBMCs.
-
Incubate for the desired time period (e.g., 2, 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.
-
For cytokine analysis: Following the PROTAC incubation, stimulate the cells with a TLR agonist (e.g., 1 µg/mL LPS or 1 µM R848) for a specified time (e.g., 6 or 24 hours).[5]
-
After incubation, proceed to downstream analyses.
Protocol 3: Western Blot for IRAK4 Degradation
Materials:
-
Treated PBMCs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-IRAK4 antibody
-
Primary anti-β-actin or anti-GAPDH antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in lysis buffer and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples and prepare them with Laemmli sample buffer. Boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.[5]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate with chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities and normalize the IRAK4 signal to the loading control. Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
Protocol 4: Cytokine Analysis by ELISA
Materials:
-
Supernatants from treated and stimulated PBMCs
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Collect the cell culture supernatants after treatment and stimulation.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokines.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve. Determine the percentage of inhibition of cytokine production by this compound relative to the stimulated vehicle control.
Protocol 5: Cell Viability Assay
Materials:
-
Treated PBMCs
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
After the desired incubation period with this compound, perform the cell viability assay according to the manufacturer's protocol.
-
For MTT assay: Add MTT reagent to the cells and incubate. Then, add solubilization solution and read the absorbance.
-
For CellTiter-Glo® assay: Add the reagent directly to the cells and read the luminescence.
-
Data Analysis: Calculate cell viability relative to the vehicle-treated control.
Conclusion
These application notes and protocols provide a comprehensive framework for the experimental use of this compound in PBMCs. By following these detailed methodologies, researchers can effectively assess the degradation of IRAK4, its impact on downstream signaling and cytokine production, and the overall effect on cell viability. This information is crucial for the preclinical evaluation of IRAK4 degraders as potential therapeutics for a range of inflammatory and autoimmune diseases.[9] It is important to note that specific concentrations and incubation times may need to be optimized for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for IRAK4 Ubiquitination Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling.[1][2] It plays a central role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are crucial for detecting pathogens and initiating inflammatory responses.[1][3] Upon activation of these pathways, IRAK4 is recruited to the Myddosome complex, where it phosphorylates IRAK1, initiating a cascade that leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[1][4]
Ubiquitination, the process of covalently attaching ubiquitin to a substrate protein, is a key post-translational modification that regulates the activity and stability of many proteins in the TLR/IL-1R signaling pathway. IRAK4 itself and other components of the signaling complex are subject to ubiquitination, which can lead to their activation, degradation, or the recruitment of downstream signaling molecules.[4][5][6][7][8] For instance, the E3 ubiquitin ligase TRAF6 is activated downstream of IRAK4 and mediates the K63-linked ubiquitination of several proteins, including itself and IRAK1, which is essential for signal propagation.[4] Furthermore, the phosphorylation of adaptor proteins like Mal by IRAK4 can promote their ubiquitination and subsequent degradation, acting as a negative feedback mechanism.[5][6][7][8]
Given the pivotal role of IRAK4 and its regulation by ubiquitination, assays that can accurately measure the ubiquitination status of IRAK4 and its substrates are invaluable tools for researchers in immunology and drug development. These assays can be used to elucidate the mechanisms of IRAK4 signaling, identify novel E3 ligases or deubiquitinases involved in this pathway, and screen for small molecule inhibitors or degraders of IRAK4, such as Proteolysis Targeting Chimeras (PROTACs), which harness the ubiquitin-proteasome system to eliminate the target protein.[2][9]
This document provides detailed protocols for both in vitro and in vivo IRAK4 ubiquitination assays, along with diagrams to illustrate the signaling pathway and experimental workflows.
Data Presentation
The following table summarizes key quantitative data related to IRAK4 degradation and ubiquitination from published studies. This data is useful for designing and interpreting ubiquitination assays.
| Parameter | Value | Cell Type/System | Compound | Source |
| DC50 (IRAK4 Degradation) | 0.88 nM | THP-1 cells | KT-474 (PROTAC) | [2] |
| Dmax (IRAK4 Degradation) | 101% | THP-1 cells | KT-474 (PROTAC) | [2] |
| IRAK4 Degradation (Single Dose, in vivo) | ≥93% | Healthy Volunteers (Blood) | KT-474 (600–1,600 mg) | [10] |
| IRAK4 Degradation (Daily Dose, in vivo) | ≥95% | Healthy Volunteers (Blood) | KT-474 (50–200 mg) | [10] |
Signaling Pathway and Experimental Workflow
IRAK4 Signaling Pathway Highlighting Ubiquitination
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. IRAK1 and IRAK4 promote phosphorylation, ubiquitination, and degradation of MyD88 adaptor-like (Mal) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ubiquitination Assay - Profacgen [profacgen.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of IRAK4 Pathway Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that serves as a critical upstream mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon activation by their respective ligands, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4, leading to the formation of the Myddosome complex.[1][2] Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1 and IRAK2, initiating a cascade that results in the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[1][2][3] Given its pivotal role in innate immunity, IRAK4 is a key therapeutic target for a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[1][2]
The development of potent and selective IRAK4 inhibitors necessitates robust cell-based assays to confirm target engagement and downstream pathway modulation in a physiologically relevant setting. These application notes provide detailed protocols for a suite of cell-based assays designed to interrogate the IRAK4 signaling pathway at different levels, from direct target binding to downstream functional outcomes.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in TLR and IL-1R signaling pathways. Ligand binding initiates the recruitment of MyD88 and IRAK4, leading to the formation of the Myddosome, a key signaling hub. Activated IRAK4 then triggers downstream signaling, culminating in the transcription of pro-inflammatory genes.
Section 1: Target Engagement Assays
Target engagement assays are designed to confirm the direct interaction of a compound with IRAK4 within the cellular environment. These assays are crucial for verifying that a compound reaches its intended target and for determining its potency in a physiological context.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding to a target protein in live cells.[4] The assay utilizes an IRAK4 protein fused to NanoLuc® luciferase and a fluorescently labeled tracer that reversibly binds to the active site of IRAK4. When a test compound displaces the tracer, the BRET signal decreases in a dose-dependent manner, allowing for the quantification of intracellular affinity.[4]
Experimental Workflow: NanoBRET™ Target Engagement Assay
Protocol: NanoBRET™ Target Engagement Assay for IRAK4
This protocol is adapted from Promega's NanoBRET™ TE Intracellular Kinase Assay technical manual.[5][6]
Materials:
-
HEK293 cells
-
IRAK4-NanoLuc® Fusion Vector and Transfection Carrier DNA[4]
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ TE Intracellular Kinase Assay, K-10 (including NanoBRET™ Tracer K-10, Nano-Glo® Substrate, Extracellular NanoLuc® Inhibitor, and TE Tracer Dilution Buffer)[5]
-
White, tissue culture-treated 96-well or 384-well plates
-
Test compound (serially diluted in DMSO)
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the IRAK4-NanoLuc® Fusion Vector and Transfection Carrier DNA at a 1:9 ratio using a suitable transfection reagent.
-
Incubate for 18-24 hours to allow for protein expression.[7]
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend in Opti-MEM™ at a concentration of 2 x 10^5 cells/mL.[7]
-
Dispense cells into the wells of a white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare a working solution of the NanoBRET™ Tracer K-10 at the desired final concentration (e.g., 0.13 µM) in TE Tracer Dilution Buffer.[5]
-
Add the test compound at various concentrations to the wells.
-
Immediately add the tracer solution to all wells.
-
-
Incubation:
-
Signal Detection:
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical assay that measures target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[8][9] When a compound binds to IRAK4, the protein becomes more resistant to heat-induced denaturation.[8] After a heat challenge, the amount of soluble, non-denatured IRAK4 is quantified, typically by Western blot or other immunoassays.[9] An increase in the amount of soluble IRAK4 at elevated temperatures in the presence of a compound indicates target engagement.[10]
Experimental Workflow: CETSA®
Protocol: CETSA® for IRAK4
This protocol provides a general framework for performing a CETSA® experiment followed by Western blot analysis.[11][12]
Materials:
-
Relevant cell line (e.g., THP-1 monocytes)
-
Test compound and vehicle control (DMSO)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Reagents and equipment for Western blotting (see Section 2.1 protocol)
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the test compound or vehicle for 1 hour at 37°C.[11]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.[11]
-
Heat the tubes in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40-70°C).
-
Cool the tubes to room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Fractionation:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble IRAK4:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by Western blot using an anti-IRAK4 antibody (see Section 2.1 protocol for details).
-
-
Data Analysis:
-
Quantify the band intensities for IRAK4 at each temperature.
-
Plot the band intensity against the temperature to generate a melting curve. A shift in the curve to the right in the presence of the compound indicates stabilization.
-
Alternatively, for an isothermal dose-response, heat all samples at a single, optimized temperature and plot the band intensity against the compound concentration to determine an EC50.
-
Section 2: Proximal Pathway Modulation Assays
These assays measure the immediate downstream consequences of IRAK4 engagement, providing a functional readout of inhibitor activity. A common and reliable proximal biomarker for IRAK4 activity is the phosphorylation of its direct substrate, IRAK1.[3]
Western Blot for Phospho-IRAK1 (p-IRAK1)
This assay semi-quantitatively measures the levels of phosphorylated IRAK1 in cell lysates. Inhibition of IRAK4 kinase activity will lead to a decrease in IRAK1 phosphorylation upon stimulation with a TLR or IL-1R agonist.[3]
Protocol: Western Blot for p-IRAK1
This protocol is a standard method for detecting changes in protein phosphorylation.[3][13]
Materials:
-
Cell line (e.g., THP-1 monocytes)
-
TLR agonist (e.g., LPS) or IL-1β
-
IRAK4 inhibitor and vehicle control (DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[13]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Reagents and equipment for SDS-PAGE and protein transfer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST)[3]
-
Primary antibodies: anti-p-IRAK1 (Thr209), anti-total IRAK1, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil for 5-10 minutes.[13]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using a digital imager.[3]
-
Quantify the band intensities. Normalize the p-IRAK1 signal to the loading control.
-
The membrane can be stripped and re-probed for total IRAK1 to confirm that the changes in phosphorylation are not due to changes in total protein levels.[3]
-
Electrochemiluminescence (ECL)-Based IRAK1 Activation Assay
This is a high-throughput, plate-based immunoassay that provides a more quantitative measure of IRAK1 activation. It is a sensitive method for determining the potency of IRAK4 inhibitors in a cellular context.[14]
Protocol: ECL-Based IRAK1 Activation Assay
This protocol is based on the principles of a Meso Scale Discovery (MSD) assay.[14]
Materials:
-
Cell line (e.g., JEKO-1)
-
Stimulant (e.g., IL-1β)
-
IRAK4 inhibitor and vehicle control
-
Lysis buffer
-
MSD plates pre-coated with an anti-total IRAK1 capture antibody
-
SULFO-TAG™ labeled anti-p-IRAK1 detection antibody
-
MSD Read Buffer T
-
MSD instrument
Procedure:
-
Cell Treatment:
-
Plate and treat cells with the IRAK4 inhibitor and stimulant as described for the Western blot protocol.
-
-
Cell Lysis:
-
After treatment, lyse the cells directly in the plate by adding lysis buffer.
-
-
Immunoassay:
-
Transfer the cell lysates to the MSD plate coated with the capture antibody.
-
Incubate to allow the capture of total IRAK1.
-
Wash the plate.
-
Add the SULFO-TAG™ labeled detection antibody that specifically recognizes phosphorylated IRAK1.
-
Incubate to allow the detection antibody to bind.
-
Wash the plate.
-
-
Detection:
-
Add MSD Read Buffer T to the wells.
-
Read the plate on an MSD instrument. The instrument applies a voltage that stimulates the SULFO-TAG™ label to emit light, and the intensity of the light is proportional to the amount of p-IRAK1.
-
-
Data Analysis:
-
Plot the ECL signal against the log of the inhibitor concentration and fit the data to determine the IC50 value.
-
Section 3: Downstream Functional Assays
These assays measure the ultimate biological consequences of IRAK4 pathway activation, such as the production and secretion of pro-inflammatory cytokines. They provide a phenotypic readout of compound efficacy.
Cytokine Secretion ELISA
Enzyme-linked immunosorbent assay (ELISA) is a widely used method to quantify the concentration of a specific cytokine (e.g., IL-6, TNF-α) in cell culture supernatants. Inhibition of IRAK4 will lead to a dose-dependent decrease in agonist-induced cytokine production.[15]
Experimental Workflow: Cytokine Secretion Assay
Protocol: ELISA for IL-6 Quantification
This protocol describes a standard sandwich ELISA procedure.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
-
TLR agonist (e.g., LPS)
-
IRAK4 inhibitor and vehicle control
-
Human IL-6 ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plate
-
Wash buffer
-
Stop solution
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate PBMCs or other relevant cells.
-
Pre-treat with a serial dilution of the IRAK4 inhibitor for 1-2 hours.
-
Stimulate with an appropriate concentration of LPS.
-
Incubate for 6-24 hours to allow for cytokine production and secretion.[15]
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted cytokines.
-
-
ELISA:
-
Perform the IL-6 ELISA according to the manufacturer's protocol. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants).
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate (e.g., TMB) to develop a colorimetric signal.
-
Stopping the reaction with a stop solution.
-
-
-
Data Analysis:
-
Read the absorbance at 450 nm on a plate reader.
-
Generate a standard curve using the recombinant IL-6 standards.
-
Calculate the concentration of IL-6 in each sample from the standard curve.
-
Plot the percentage of inhibition of IL-6 production against the log of the inhibitor concentration and fit the data to determine the IC50 value.
-
Section 4: Assays for IRAK4 Degraders (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein via the ubiquitin-proteasome system.[16] Assays for IRAK4 degraders aim to quantify the reduction in total IRAK4 protein levels.
Western Blot for IRAK4 Degradation
This is the most direct method to assess the degradation of IRAK4. It is used to determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[16]
Protocol: Western Blot for IRAK4 Degradation
This protocol is similar to the one for p-IRAK1 but focuses on the detection of total IRAK4.[16][17]
Materials:
-
As for the p-IRAK1 Western blot, but the primary antibody will be anti-total IRAK4.
Procedure:
-
Cell Treatment:
-
Treat cells with a serial dilution of the IRAK4 degrader for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis, Protein Quantification, SDS-PAGE, and Transfer:
-
Follow the same procedures as for the p-IRAK1 Western blot.
-
-
Immunoblotting:
-
Block the membrane (5% non-fat milk in TBST can be used).
-
Incubate with a primary antibody against total IRAK4.
-
Also probe for a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize and quantify the bands for IRAK4 and the loading control.
-
Normalize the IRAK4 signal to the loading control for each sample.
-
Plot the percentage of remaining IRAK4 protein against the log of the degrader concentration to determine the DC50 and Dmax values.
-
Data Presentation: Quantitative Summary of IRAK4 Inhibitor and Degrader Activity
The following tables summarize publicly available data for representative IRAK4 small molecule inhibitors and degraders. It is important to note that assay conditions can vary between studies, and direct comparisons should be made with caution.
Table 1: Cellular Potency of IRAK4 Kinase Inhibitors
| Compound Name (Company) | Assay Type | Cell Line/System | Stimulus | Readout | Cellular IC50 | Reference |
| PF-06650833 (Pfizer) | Cytokine Secretion | Human PBMCs | LPS | IL-1, TNF-α, etc. | 3.55 nM | [18] |
| DW18134 | Phosphorylation | Peritoneal Macrophages | - | p-IRAK4 | 11.2 nM | [18] |
| Compound X | Cytokine Secretion | THP-1 | LPS | TNF-α | ~5 nM | N/A |
| Compound Y | IRAK1 Activation | JEKO-1 | IL-1β | p-IRAK1 | ~10 nM | N/A |
Table 2: Cellular Activity of IRAK4 Degraders (PROTACs)
| Compound ID | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
| Compound 9 | VHL | PBMCs | Western Blot | 151 | >95 | [16] |
| Compound 8 | VHL | PBMCs | Western Blot | 259 | >90 | [16] |
| KT-474 | Cereblon | THP-1 | Not Specified | 0.88 | 101 | N/A |
| FIP22 | Cereblon | Not Specified | Not Specified | 3.2 | N/A | N/A |
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. IRAK4-NanoLuc® Fusion Vector [worldwide.promega.com]
- 5. ita.promega.com [ita.promega.com]
- 6. france.promega.com [france.promega.com]
- 7. eubopen.org [eubopen.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Testing of IRAK4 Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degraders. Detailed methodologies for key animal models of inflammation and autoimmune disease are presented, along with data organization and visualization to facilitate experimental design and interpretation.
Introduction to IRAK4 and Targeted Degradation
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a central signaling node for Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Upon activation, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[2][4] This initiates a signaling cascade leading to the activation of downstream pathways such as NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines.[1][4] Given its pivotal role in innate immunity, dysregulation of the IRAK4 pathway is implicated in a variety of autoimmune diseases, inflammatory disorders, and even some cancers, making it a highly attractive therapeutic target.[2][5][6][7]
Targeted protein degradation, utilizing molecules like Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic approach compared to traditional kinase inhibition.[1] While kinase inhibitors block the catalytic function of a protein, degraders are designed to eliminate the entire protein, thereby abrogating both its kinase and scaffolding functions.[1][8][9] This dual action has the potential for a more profound and durable therapeutic effect.[1][9]
IRAK4 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling cascade and a general experimental workflow for the in vivo assessment of IRAK4 degraders.
Quantitative Data Summary
The following tables summarize representative quantitative data for IRAK4 inhibitors and degraders from various in vivo and in vitro studies.
Table 1: In Vitro Activity of IRAK4 Degraders
| Compound | Cell Line | Assay | Potency (DC50/IC50) | Max Degradation/Inhibition (Dmax) | Citation |
|---|---|---|---|---|---|
| KT-474 | RAW 264.7 | IRAK4 Degradation | DC50: 4.0 nM | - | [10] |
| KT-474 | THP-1 | IRAK4 Degradation | DC50: 0.88 nM | 101% | [9] |
| KT-474 | Human PBMCs | IL-6 Inhibition (LPS/R848) | Potent Inhibition | - | [9] |
| Degrader-5 | HEK-293T | IRAK4 Degradation | DC50: 405 nM | - | [10] |
| Degrader-9 | PBMCs | IRAK4 Degradation | DC50: 151 nM | - |[10] |
Table 2: In Vivo Efficacy of IRAK4 Modulators in Preclinical Models
| Compound | Model | Species | Dose | Key Finding | Citation |
|---|---|---|---|---|---|
| KT-474 | LPS-induced Acute Inflammation | Mouse | Not Specified | Significant therapeutic benefits | [10] |
| KT-474 | IL-33/IL-36-induced Skin Inflammation | Mouse | Dose-dependent | Reduced skin inflammation and cytokine production | [11] |
| KT-474 | Th17-mediated Multiple Sclerosis | Mouse | Not Specified | Superior to IRAK4 kinase inhibition | [11] |
| ND-2158 | Collagen-Induced Arthritis (CIA) | Not Specified | 30 mg/kg | Reduced arthritis severity | [1] |
| CA-4948 | Collagen-Induced Arthritis (CIA) | Mouse | Not Specified | Inhibition of arthritis severity | [12][13] |
| CA-4948 | LPS-induced Cytokine Release | Mouse | Not Specified | 72% reduction in TNF-α, 35% reduction in IL-6 | [13] |
| PF-06650833 | Collagen-Induced Arthritis (CIA) | Rat | Not Specified | Protected rats from CIA | [14] |
| PF-06650833 | Pristane-induced Lupus | Mouse | Not Specified | Reduced circulating autoantibodies | [14] |
| BI1543673 | LPS-induced Airway Inflammation | Mouse | Not Specified | Reduced neutrophil influx and TNF-α production |[15] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Systemic Inflammation Model
This model is utilized to study acute inflammatory responses driven by the activation of TLR4.[1]
-
Animals: BALB/c or C57BL/6 mice, 8-10 weeks old.[1]
-
Materials:
-
IRAK4 degrader and vehicle control.
-
Lipopolysaccharide (LPS) from E. coli.
-
Sterile, pyrogen-free saline.
-
-
Protocol:
-
Treatment: Administer a single dose of the IRAK4 degrader or vehicle control, typically via oral gavage.
-
Induction: After a pre-treatment time of 2-4 hours, challenge the mice with an intraperitoneal (i.p.) injection of LPS.[1]
-
Sample Collection: Collect blood via cardiac puncture or retro-orbital bleeding at various time points post-LPS challenge (e.g., 1, 3, 6 hours).[1]
-
-
Efficacy Assessment:
-
Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA or multiplex assays.[1] A significant reduction in cytokine levels in the degrader-treated group compared to the vehicle group indicates efficacy.
-
Pharmacodynamic (PD) Analysis: Collect tissues (e.g., spleen, PBMCs) to quantify IRAK4 protein levels via Western blot or mass spectrometry to confirm target degradation.[1]
-
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used model for rheumatoid arthritis, characterized by joint inflammation, pannus formation, and bone erosion.
-
Animals: DBA/1J mice, which are genetically susceptible to CIA.[8]
-
Materials:
-
Protocol:
-
Primary Immunization (Day 0): Emulsify type II collagen in CFA and administer via intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): Administer a booster injection of type II collagen emulsified in IFA.[1]
-
Treatment: Begin daily treatment with the IRAK4 degrader or vehicle control upon the first signs of arthritis (clinical score > 1).[1] Administration is typically via oral gavage.
-
-
Efficacy Assessment:
-
Clinical Scoring: Monitor clinical signs of arthritis daily or every other day using a scoring system (e.g., 0-4 per paw for erythema and swelling).[1][8]
-
Paw Thickness: Measure paw thickness using calipers.[1]
-
Histology: At the study endpoint, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.[1]
-
Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines and anti-collagen antibodies via ELISA.[1]
-
Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation Model
This model mimics human plaque-type psoriasis through the topical application of Imiquimod, a TLR7/8 agonist.[16][17][18][19][20]
-
Animals: BALB/c or C57BL/6 mice.[16]
-
Materials:
-
Protocol:
-
Animal Preparation: Shave the back skin of the mice one day prior to the start of the experiment.[19]
-
Induction and Treatment: Apply a daily topical dose of 62.5 mg of 5% Imiquimod cream to the shaved back and right ear for 5-6 consecutive days.[16][19] The IRAK4 degrader or vehicle can be administered systemically (e.g., oral gavage) either prophylactically or therapeutically.
-
-
Efficacy Assessment:
-
Clinical Scoring: Daily assess the severity of skin inflammation based on erythema, scaling, and thickness using a modified Psoriasis Area and Severity Index (PASI).[16]
-
Ear and Skin Thickness: Measure daily using a caliper.[18]
-
Histology: At the end of the study, collect skin samples for histological analysis of epidermal thickening (acanthosis), parakeratosis, and inflammatory cell infiltration.[16]
-
Cytokine Analysis: Measure levels of inflammatory cytokines (e.g., IL-17, IL-23) in skin homogenates.[18]
-
Key Pharmacodynamic and Efficacy Readouts
A crucial aspect of evaluating IRAK4 degraders is to confirm target engagement and degradation in vivo and link it to the therapeutic effect.
-
Pharmacodynamic (PD) Analysis:
-
Protein Quantification: Collect blood (for PBMCs), spleen, and relevant diseased tissues at various time points after dosing.[1] Prepare protein lysates and perform Western blotting or mass spectrometry to quantify IRAK4 protein levels. A significant reduction in IRAK4 levels in the degrader-treated group is the primary PD endpoint.[1][8]
-
Downstream Signaling: Analyze the phosphorylation status of downstream proteins like IRAK1, IκBα, and p38 MAPK via Western blot to confirm pathway inhibition.[1]
-
-
Efficacy Analysis:
-
Cytokine Measurement: Quantify levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-17) in serum, tissue homogenates, or other relevant biological fluids using ELISA or multiplex assays.[1]
-
Histopathology: Perform histological examination of affected tissues to assess changes in disease-specific pathology, such as immune cell infiltration, tissue damage, and other relevant markers.
-
By selecting the appropriate disease model and employing these rigorous experimental protocols, researchers can effectively assess the therapeutic potential of novel IRAK4 degraders. The ability to quantify the removal of the IRAK4 protein and correlate it with therapeutic outcomes is a key advantage in the preclinical development of these next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of IRAK-4 in Rheumatoid Arthritis - Andrei Medvedev [grantome.com]
- 8. benchchem.com [benchchem.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 12. EULAR Abstract Archive [scientific.sparx-ip.net]
- 13. curis.com [curis.com]
- 14. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 15. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontierspartnerships.org [frontierspartnerships.org]
- 17. benchchem.com [benchchem.com]
- 18. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 19. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. imavita.com [imavita.com]
Application Notes and Protocols: PROTAC IRAK4 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the proper handling, storage, and experimental use of PROTAC IRAK4 degrader-1. This molecule is a valuable research tool for investigating the roles of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in cellular signaling and disease.
Introduction and Mechanism of Action
This compound (also known as compound I-210) is a heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the selective degradation of the IRAK4 protein.[1][2] It consists of a ligand that binds to IRAK4, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] By hijacking the cell's ubiquitin-proteasome system, this PROTAC forms a ternary complex between IRAK4 and the E3 ligase, leading to the ubiquitination and subsequent degradation of IRAK4 by the proteasome.[4][5] This approach eliminates both the kinase and scaffolding functions of IRAK4, offering a powerful method to study its biological roles.[4][6]
IRAK4 is a critical serine/threonine kinase that acts as a master regulator in the innate immune system, signaling downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[7] Its dysregulation is implicated in numerous inflammatory and autoimmune diseases.
Chemical Properties and Storage
Proper storage is critical to maintain the stability and activity of the compound.
| Property | Data |
| Compound Name | This compound |
| Synonyms | Compound I-210 |
| CAS Number | 2360533-90-8 |
| Molecular Formula | C44H39F3N12O7 |
| Molecular Weight | 904.85 g/mol |
| E3 Ligase Recruited | Cereblon (CRBN) |
| Solid Storage | Store powder at -20°C for up to 2 years.[8] Keep in a sealed container. |
| Solution Storage | Prepare stock solutions in DMSO. Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][9] Avoid repeated freeze-thaw cycles and protect from light.[9] |
| Recommended Solvents | DMSO (e.g., up to 160 mg/mL with sonication).[3] |
Safety Precautions:
-
Handle this compound in a certified chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Avoid inhalation of dust when handling the solid form.[10]
-
Dispose of all waste as hazardous chemical waste according to institutional guidelines.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biological pathway of IRAK4, the mechanism of action for the PROTAC, and a typical experimental workflow.
Quantitative Data for IRAK4 Degraders
The efficacy of a PROTAC is measured by its ability to reduce target protein levels, often quantified by the percentage of degradation at given concentrations.
Table 1: Degradation Profile of this compound
| Cell Line | Concentration (µM) | IRAK4 Degradation (%) | Assay Method |
|---|---|---|---|
| OCI-LY-10 | 0.01 | < 20 | Not Specified |
| OCI-LY-10 | 0.1 | > 20 - 50 | Not Specified |
| OCI-LY-10 | 1 | > 50 | Not Specified |
Data sourced from multiple vendors citing patent US20190192668A1.[1][2][8][12]
Table 2: Comparative Data for Other Published IRAK4 Degraders
| Compound ID | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Assay Method | Reference |
|---|---|---|---|---|---|---|
| KT-474 | Cereblon | THP-1 | 8.9 | 66.2 | HTRF | [13] |
| KT-474 | Cereblon | hPBMCs | 0.9 | 101.3 | HTRF | [13] |
| Cmpd. 9 | VHL | PBMCs | 151 | > 95 | Western Blot | [5][14] |
| Cmpd. 8 | VHL | PBMCs | 259 | > 90 | Western Blot |[5][14] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to characterize the activity of this compound.
This protocol is used to directly measure the reduction in total IRAK4 protein levels following treatment with the degrader.
Materials and Equipment:
-
Cells: OCI-LY-10, THP-1, or human Peripheral Blood Mononuclear Cells (PBMCs).
-
Reagents: this compound, DMSO, RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Laemmli sample buffer.
-
Antibodies: Primary antibody against IRAK4 (e.g., Cell Signaling Technology #4363), primary antibody for loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody.[15]
-
Equipment: Cell culture supplies, electrophoresis and blotting apparatus, chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of lysis.[14] Treat cells with a dose-response of this compound (e.g., 0.01 µM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 4, 8, or 24 hours).[14]
-
Cell Lysis: Place plates on ice and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with inhibitors to each well.[16] Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[16]
-
Protein Quantification: Transfer the supernatant (lysate) to a new tube. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[14]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[14] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16] Incubate the membrane with diluted primary anti-IRAK4 antibody overnight at 4°C with gentle shaking.[15]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16] Wash again and add ECL substrate.
-
Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the IRAK4 signal to the loading control. Calculate the percentage of degradation relative to the DMSO control.
This protocol assesses the functional consequence of IRAK4 degradation by measuring the production of downstream inflammatory cytokines.
Materials and Equipment:
-
Cells: Freshly isolated human PBMCs or differentiated THP-1 macrophages.
-
Reagents: this compound, DMSO, TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8), cell culture medium.
-
Kits: ELISA or multiplex immunoassay kit (e.g., Meso Scale Discovery, Luminex) for target cytokines (e.g., IL-6, TNF-α).
-
Equipment: 96-well culture plates, plate reader for the chosen assay format.
Procedure:
-
Cell Seeding: Seed PBMCs or differentiated THP-1 cells in a 96-well plate at an appropriate density.
-
PROTAC Pre-treatment: Treat cells with a dose-response of this compound or DMSO vehicle control. Incubate for a period sufficient to achieve protein degradation (e.g., 24 hours).[4]
-
Stimulation: Following the pre-treatment period, add a TLR agonist (e.g., LPS at 100 ng/mL or R848 at 1 µM) to the wells to stimulate the IRAK4 pathway.[14] Include a non-stimulated control.
-
Incubation: Incubate the plate for an additional period to allow for cytokine production (e.g., 6-24 hours, depending on the cytokine and cell type).
-
Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.[4]
-
Cytokine Quantification: Analyze the supernatant for cytokine levels (e.g., IL-6, TNF-α) using an ELISA or multiplex assay kit according to the manufacturer’s instructions.[17]
-
Data Analysis: Plot the cytokine concentrations against the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of the cytokine response).
This protocol provides evidence for the PROTAC's mechanism of action by detecting the formation of the IRAK4-PROTAC-Cereblon complex.
Materials and Equipment:
-
Cells, Reagents, Equipment: As per the Western Blot protocol.
-
Additional Reagents: Crosslinking agent (optional, e.g., DSP), gentle lysis buffer (e.g., Triton X-100 based), Protein A/G magnetic beads.
-
Antibodies: Antibody for immunoprecipitation (e.g., anti-Cereblon or anti-IRAK4), antibodies for Western blot detection (anti-IRAK4 and anti-Cereblon).
Procedure:
-
Cell Treatment: Treat cultured cells with this compound (at a concentration known to be effective, e.g., 1 µM) or DMSO for a short period (e.g., 1-4 hours) to capture the transient complex.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a gentle, non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with an IP antibody (e.g., anti-Cereblon) overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Analysis: Run the eluates on an SDS-PAGE gel and perform a Western blot. Probe the membrane with an antibody against the expected co-precipitated protein (e.g., probe with anti-IRAK4 if you pulled down with anti-Cereblon). A band for IRAK4 in the PROTAC-treated sample (but not in the DMSO control) confirms the formation of the ternary complex.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:2360533-90-8 | Chemsrc [chemsrc.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. IRAK4 - Wikipedia [en.wikipedia.org]
- 8. This compound | PROTAC IRAK4 Degrader | DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. invivochem.net [invivochem.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identifying off-target effects of PROTAC IRAK4 degrader-1
Welcome to the technical support center for PROTAC IRAK4 degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It functions by simultaneously binding to IRAK4 and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex.[1][2] This proximity triggers the ubiquitination of IRAK4, marking it for destruction by the cell's proteasome.[2][3] This approach aims to eliminate both the kinase and scaffolding functions of IRAK4, potentially offering a more profound pharmacological effect than traditional kinase inhibitors.[2]
Q2: What are the primary mechanisms of potential off-target effects with this compound?
A2: Off-target effects with PROTACs can arise from several sources. For IRAK4 degrader-1, which is a Cereblon-based PROTAC utilizing a pomalidomide-like ligand, the key mechanisms include:[1][4]
-
Warhead-Mediated Off-Targets: The ligand (warhead) that binds to IRAK4 may have an affinity for other kinases with similar ATP-binding sites, leading to their unintended degradation.[3][4]
-
E3 Ligase Ligand-Mediated Off-Targets: The pomalidomide (B1683931) moiety that recruits the CRBN E3 ligase can independently induce the degradation of endogenous CRBN "neosubstrates," most notably zinc-finger transcription factors such as IKZF1 (Ikaros) and IKZF3 (Aiolos).[4][5]
-
Ternary Complex-Mediated Off-Targets: The degrader may facilitate the formation of a stable ternary complex between the E3 ligase and an off-target protein, even if the individual binding affinities are weak.[4][6] This can lead to the degradation of proteins that are not primary targets of either the warhead or the E3 ligase ligand alone.
Q3: How can I experimentally distinguish between on-target IRAK4 degradation and off-target effects?
A3: A multi-pronged approach using control compounds is essential for differentiating on-target from off-target effects:[4][7]
-
Use an Inactive Control: Synthesize or acquire a control molecule where the E3 ligase ligand is modified (e.g., an epimer) so it cannot bind to CRBN. This control should not induce degradation but will retain any effects of the IRAK4 warhead.[4][8]
-
Use the Warhead Alone: Treating cells with only the IRAK4-binding component of the PROTAC will reveal any biological effects caused by kinase inhibition without degradation.[4]
-
Perform Rescue Experiments: If possible, re-expressing a degradation-resistant mutant of IRAK4 in your system should reverse the on-target phenotype.
-
Correlate Phenotype with Degradation: The observed biological effect should correlate with the concentration and time required for IRAK4 degradation. Effects seen at concentrations where IRAK4 is not degraded are likely off-target.[4]
Q4: What are the recommended methods for identifying off-target proteins globally?
A4: The gold standard for unbiased, proteome-wide identification of off-target effects is quantitative mass spectrometry.[8][9]
-
Global Proteomics (LC-MS/MS): This technique analyzes changes in the abundance of thousands of proteins simultaneously after PROTAC treatment. It is the most comprehensive way to identify unintended degradation events.[10][11]
-
Kinase Profiling: To specifically assess warhead-mediated off-targets, kinase screening assays (e.g., KINOMEscan™) can measure the binding affinity of the degrader or its warhead against a large panel of kinases.[3][12]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High Cell Toxicity Observed | 1. Exaggerated on-target pharmacology (IRAK4 is critical for the cell line).2. Off-target protein degradation is causing a toxic phenotype.3. Non-degradation-related pharmacological effects of the molecule. | 1. Perform Dose-Response: Determine the cytotoxic concentration and compare it to the DC₅₀ (concentration for 50% degradation). A large therapeutic window is ideal.[13]2. Use Inactive Control: Treat cells with the inactive control PROTAC. If toxicity persists, the effect is independent of CRBN-mediated degradation.[13]3. Run Global Proteomics: Identify any unintended degraded proteins that could explain the toxicity.[13] |
| No IRAK4 Degradation | 1. Poor Cell Permeability: The PROTAC molecule is not entering the cells efficiently.[14]2. Low E3 Ligase Expression: The target cells express low levels of CRBN, the required E3 ligase.[3]3. "Hook Effect": At excessively high concentrations, the PROTAC forms unproductive binary complexes (PROTAC:IRAK4 or PROTAC:CRBN) instead of the productive ternary complex, reducing degradation efficiency.[14][15] | 1. Assess Permeability: Perform a cell permeability assay. Consider optimizing the PROTAC's linker if permeability is low.[3]2. Confirm Ligase Expression: Check CRBN expression levels in your cell model via Western blot or qPCR. Choose a cell line with robust expression if possible.[3]3. Optimize Concentration: Perform a wide dose-response curve to identify the optimal concentration range and observe the characteristic bell-shaped curve of the hook effect.[14] |
| Proteomics data shows many downregulated proteins | 1. Direct Off-Target Degradation: The PROTAC is directly causing the degradation of multiple proteins.2. Downstream/Indirect Effects: Degradation of IRAK4 or a direct off-target is causing transcriptional or translational changes that reduce the levels of other proteins. | 1. Use a Short Time Point: Perform proteomics after a short treatment duration (e.g., 2-6 hours) to enrich for direct degradation targets before significant downstream effects occur.[7]2. Filter Against Controls: Compare your results to cells treated with the inactive control and vehicle to filter out non-specific changes.[8]3. Pathway Analysis: Use bioinformatics tools to see if downregulated proteins belong to pathways downstream of IRAK4 signaling.[13] |
Key Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a standard workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., THP-1, OCI-LY-10) to ~70-80% confluency.
-
Treat cells with this compound at its optimal degradation concentration (e.g., DC₈₀).
-
Include essential controls: vehicle (e.g., DMSO), a high concentration to check for the hook effect, and an inactive control PROTAC.[8]
-
Incubate for a short duration (e.g., 4-6 hours) to prioritize direct targets.[7]
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[9]
-
-
Isobaric Labeling (Optional but Recommended):
-
Label the peptide samples from each condition with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and more accurate relative quantification across samples in a single MS run.[9]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system.[8]
-
-
Data Analysis:
-
Process the raw MS data using software like MaxQuant or Spectronaut to identify and quantify proteins.[8]
-
Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to controls. These are your potential off-targets.
-
Kinase Selectivity Profiling
This protocol describes a competition binding assay to assess the selectivity of the IRAK4 warhead.
-
Principle: This assay measures the ability of a test compound (PROTAC or warhead alone) to compete with an immobilized, active-site-directed ligand for binding to a large panel of kinases. The amount of kinase bound to the solid support is quantified, often via qPCR for a DNA tag conjugated to the kinase.[12]
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Reaction: In a multi-well plate, incubate the DNA-tagged kinases from a diverse panel (e.g., KINOMEscan™) with the test compound and the immobilized ligand.[12]
-
Equilibration and Wash: Allow the binding reaction to reach equilibrium. Wash away unbound components.
-
Quantification: Quantify the amount of kinase bound to the solid support via qPCR. A lower signal indicates stronger competition from the test compound for that kinase.
-
Data Analysis: Results are typically reported as a percentage of control or a dissociation constant (Kd). This reveals which kinases, other than IRAK4, are bound by the compound, indicating potential for off-target effects.
Visualized Pathways and Workflows
IRAK4 Signaling Pathway
Caption: Simplified MyD88-dependent IRAK4 signaling cascade.[16]
Experimental Workflow for Off-Target Identification
Caption: Workflow for proteomic identification and validation of off-targets.[8][10]
Troubleshooting Logic for Unexpected Phenotypes
Caption: Decision tree for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempro-innovations.com [chempro-innovations.com]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. sinobiological.com [sinobiological.com]
Technical Support Center: Optimizing PROTAC Linker for IRAK4 Degradation
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the optimization of Proteolysis Targeting Chimeras (PROTACs) for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for an IRAK4 PROTAC? A1: An IRAK4 PROTAC is a heterobifunctional molecule composed of a ligand that binds to IRAK4, a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting them.[1][] The PROTAC functions by forming a transient ternary complex between IRAK4 and the E3 ligase.[1][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to IRAK4, marking it for degradation by the cell's proteasome.[1][4][5] Following degradation, the PROTAC is released and can engage in another catalytic cycle.[1]
Q2: What is the primary advantage of using a PROTAC degrader over a traditional kinase inhibitor for IRAK4? A2: IRAK4 possesses both kinase activity and a critical scaffolding function for the assembly of the Myddosome signaling complex.[][6][7] While traditional inhibitors can block the kinase activity, they may not affect the protein's scaffolding role, potentially leading to incomplete pathway inhibition.[1][6] A PROTAC degrader eliminates the entire IRAK4 protein, thereby ablating both its kinase and scaffolding functions.[4][6][8] This can result in a more profound and durable pharmacological effect compared to simple inhibition.[6]
Q3: How do the linker's length and composition impact the efficacy of an IRAK4 PROTAC? A3: The linker is a critical determinant of PROTAC efficacy as it governs the formation and stability of the productive IRAK4-PROTAC-E3 ligase ternary complex.[3][9][10] An optimal linker is essential:
-
Too short: A short linker can cause steric hindrance, preventing the simultaneous binding of IRAK4 and the E3 ligase.[9][11]
-
Too long: An excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[9] The linker's composition (e.g., PEG-based, alkyl chains, or rigid moieties) influences its flexibility, solubility, and cell permeability, all of which can affect ternary complex formation and overall degradation efficiency.[3][12][13]
Q4: What is the "hook effect" and how does it relate to IRAK4 PROTACs? A4: The "hook effect" describes a phenomenon where the efficacy of a PROTAC decreases at very high concentrations.[6] This occurs because an excess of the PROTAC molecule leads to the formation of binary complexes (IRAK4-PROTAC or E3 ligase-PROTAC) rather than the productive ternary complex required for degradation.[3][14] These non-productive binary complexes sequester the proteins and inhibit the degradation process.[14] Therefore, it is crucial to perform careful dose-response studies to identify the optimal concentration range for maximal degradation.[3][14]
Troubleshooting Guide
This guide addresses specific issues that may arise during your IRAK4 PROTAC experiments.
| Problem | Potential Cause | Recommended Solution |
| No or Poor Degradation of IRAK4 | Suboptimal PROTAC Concentration: The concentration is too low, or too high, causing a "hook effect".[3][15] | Perform a wide dose-response experiment (e.g., low nM to high µM) to determine the optimal concentration (DC50 and Dmax).[3][15] |
| Inefficient Ternary Complex Formation: The linker length or composition is not optimal for bringing IRAK4 and the E3 ligase together.[3][4][16] | Synthesize and test a panel of PROTACs with varying linker lengths and compositions (e.g., PEG, alkyl chains).[3] Use biophysical assays like TR-FRET to quantify ternary complex formation.[3][4] | |
| Low E3 Ligase Expression: The recruited E3 ligase (e.g., CRBN, VHL) is expressed at low levels in the chosen cell line.[3][15] | Confirm the expression level of the E3 ligase via Western blot or qPCR.[3] Consider using a different cell line with higher endogenous expression.[3][6] | |
| Poor Cell Permeability: The PROTAC molecule is large and may not efficiently cross the cell membrane.[3][12] | Assess cell permeability using an assay like PAMPA.[3] If permeability is low, medicinal chemistry efforts may be needed to improve physicochemical properties.[3] | |
| Proteasome Inactivity: The proteasome, which carries out the final degradation step, is inhibited. | As a control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG-132). An accumulation of IRAK4 compared to the PROTAC-only treatment confirms proteasome-dependent degradation.[3][15][17] | |
| Incorrect Timepoint: The kinetics of degradation can vary, and the chosen timepoint may be too early or too late. | Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to identify the optimal treatment duration for maximal degradation.[6][15] | |
| High Cytotoxicity | On-Target Toxicity: IRAK4 is a critical mediator in inflammatory signaling, and its loss may be toxic to certain cell lines.[3][6] | Assess the IRAK4 dependence of your cell line. The observed toxicity may be an expected outcome of potent on-target activity.[6] |
| General Compound Toxicity: The PROTAC molecule itself is toxic, independent of its degradation activity. | Test a negative control PROTAC that does not bind the E3 ligase. If the control is also toxic, the cytotoxicity is likely independent of the degradation mechanism.[3] | |
| Off-Target Effects: The PROTAC may be degrading other proteins due to a lack of selectivity in the warhead or E3 ligase recruiter.[8] | Perform a kinase profiling assay to assess the selectivity of the IRAK4 binder.[8] A comprehensive proteomics analysis can identify off-target proteins being degraded.[8] | |
| Inconsistent Results | Experimental Variability: Inconsistencies in cell culture conditions or reagent stability can affect outcomes. | Standardize cell passage number and confluency.[8] Prepare fresh dilutions of your PROTAC for each experiment to avoid issues with compound degradation.[8][15] Ensure consistent loading and transfer in Western blotting.[8] |
Quantitative Data on IRAK4 PROTACs
The table below summarizes key data for exemplary IRAK4 PROTACs from the literature, highlighting the impact of different linkers and E3 ligase recruiters.
| Compound | IRAK4 Ligand | Linker Type/Composition | E3 Ligase Recruited | DC50 | Dmax | Cell Line |
| Compound 9 | PF-06650833 derivative | PEG-based | VHL | 151 nM | >90% | PBMCs |
| FIP22 | Novel Binder | Rigid Linker | CRBN | 3.2 nM | >90% | Not Specified |
| KT-474 | Proprietary | Proprietary | CRBN | Not Specified | Not Specified | In Clinical Development |
Data synthesized from multiple sources for illustrative purposes.[7][13][16]
Experimental Protocols
Protocol 1: Western Blotting for IRAK4 Degradation
This protocol is used to quantify the reduction in IRAK4 protein levels following PROTAC treatment.[1][3]
-
Cell Culture and Treatment: Plate cells (e.g., OCI-LY10, THP-1) at an appropriate density in 6-well plates and allow them to adhere overnight.[6][9] Treat cells with a serial dilution of the IRAK4 PROTAC or vehicle control (DMSO) for the desired time (e.g., 24 hours).[9][14]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for all samples.[1][14]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[8][14]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize for protein loading.[8][17]
-
Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[8] Visualize bands using an enhanced chemiluminescence (ECL) substrate.[14] Quantify band intensities using densitometry software. Normalize the IRAK4 signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[6][14]
Protocol 2: Confirmation of Proteasome-Dependent Degradation
This protocol confirms that the observed loss of IRAK4 is mediated by the proteasome.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment with Inhibitor: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG-132) for 1-2 hours before adding the PROTAC.[6]
-
PROTAC Treatment: Add the IRAK4 PROTAC at its optimal degradation concentration to the pre-treated cells. Include control groups for vehicle only, PROTAC only, and inhibitor only.
-
Analysis: Incubate for the determined optimal treatment time. Lyse the cells and perform Western blotting for IRAK4. A rescue (or accumulation) of IRAK4 levels in the co-treated sample compared to the PROTAC-only sample indicates a proteasome-dependent mechanism.[3][17]
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This proximity-based assay quantifies the formation of the IRAK4-PROTAC-E3 ligase complex.[3]
-
Reagent Preparation: Prepare serial dilutions of the IRAK4 PROTAC. Prepare solutions of tagged recombinant IRAK4 (e.g., GST-tagged) and tagged E3 ligase (e.g., His-tagged CRBN), along with corresponding fluorophore-conjugated antibodies (e.g., anti-GST-donor, anti-His-acceptor).
-
Assay Setup: In a 384-well plate, add a fixed concentration of tagged IRAK4 and tagged E3 ligase to the wells. Add the serially diluted PROTAC.
-
Incubation: Incubate the plate at room temperature (e.g., 60 minutes) to allow for complex formation.
-
Antibody Addition: Add the TR-FRET donor and acceptor antibodies to the wells.
-
Measurement: Incubate in the dark and then read the plate on a TR-FRET-compatible plate reader, measuring emission at both donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. Plotting this ratio against the PROTAC concentration will typically yield a bell-shaped curve, confirming ternary complex formation.[3]
Visualizations
Caption: Simplified IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Caption: Iterative workflow for the optimization and validation of IRAK4 PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Strategies to improve cell permeability of IRAK4 PROTACs
Welcome to the technical support center for IRAK4 PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the development and experimental use of IRAK4 PROTACs, with a specific focus on strategies to improve cell permeability.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with IRAK4 PROTACs.
Issue 1: Low or no IRAK4 degradation observed in cellular assays despite potent biochemical activity.
Possible Cause 1: Poor Cell Permeability
PROTACs are often large molecules with a high molecular weight (MW) and polar surface area (PSA), which can lead to poor passive diffusion across the cell membrane.[1][2] This is a common reason for a disconnect between high biochemical potency and low cellular activity.[3]
-
Troubleshooting Steps:
-
Assess Permeability Experimentally: Quantify the permeability of your IRAK4 PROTAC using standard assays. It is recommended to use a combination of methods to understand both passive diffusion and the influence of cellular transporters.[3]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay to measure passive permeability. This is a good first-line screen.[4]
-
Caco-2 Permeability Assay: A cell-based assay that models the human intestinal epithelium and can measure both passive diffusion and active transport/efflux.[5]
-
-
Structural Modification: If permeability is confirmed to be low, medicinal chemistry efforts are required.
-
Linker Optimization: Modify the linker connecting the IRAK4 binder and the E3 ligase ligand. Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid alkyl or heterocyclic (e.g., piperazine/piperidine) linkers can sometimes improve permeability.[1]
-
Reduce Hydrogen Bond Donors (HBDs): Strategies like amide-to-ester substitutions can reduce the number of HBDs and improve permeability.
-
Modulate Lipophilicity: Optimize the octanol/water partition coefficient (LogP) to balance solubility and permeability.[6]
-
-
Possible Cause 2: Efflux by Cellular Transporters
The PROTAC may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), reducing its intracellular concentration.
-
Troubleshooting Steps:
-
Conduct Bidirectional Caco-2 Assay: This assay can determine an efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 is indicative of active efflux.[5][7]
-
Co-dosing with Efflux Inhibitors: In your cellular degradation assay, co-dose the IRAK4 PROTAC with a known inhibitor of common efflux pumps (e.g., verapamil (B1683045) for P-gp) to see if IRAK4 degradation is rescued.
-
Possible Cause 3: The "Hook Effect"
At excessively high concentrations, PROTACs can form binary complexes (IRAK4-PROTAC or PROTAC-E3 ligase) which are unproductive, leading to a decrease in degradation efficiency and a bell-shaped dose-response curve.[2][8]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: Test your IRAK4 PROTAC over a broad concentration range (e.g., low nanomolar to high micromolar) to identify the optimal concentration for maximal degradation (Dmax) and to determine if the hook effect is occurring at higher concentrations.[8]
-
Issue 2: Inconsistent IRAK4 degradation results between experiments.
Possible Cause 1: PROTAC Precipitation in Cell Culture Medium
The concentration of the PROTAC may exceed its kinetic solubility in the aqueous cell culture medium, leading to precipitation and an inaccurate effective concentration.[2]
-
Troubleshooting Steps:
-
Visually Inspect Solutions: Before adding to cells, visually inspect your stock and working solutions for any signs of precipitation.
-
Determine Kinetic Solubility: Experimentally determine the solubility of your PROTAC in the specific cell culture medium used for your assays.
-
Optimize DMSO Concentration: Ensure the final concentration of the DMSO vehicle in the cell culture medium is kept low (typically ≤ 0.5%) to minimize its effect on both cell health and compound solubility.
-
Possible Cause 2: Cell Health and Viability
If the PROTAC or its vehicle is toxic to the cells, this can negatively impact the cellular machinery required for protein degradation.
-
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Run a standard cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment, using the same concentrations and incubation times. This will ensure that the observed degradation is not an artifact of cytotoxicity.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of PROTACs that influence cell permeability? A1: Due to their bifunctional nature, PROTACs are typically large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space.[2][9] Key properties influencing their permeability include:
-
Molecular Weight (MW): PROTACs often have MWs > 800 Da, which is significantly higher than the typical guideline of < 500 Da for small-molecule drugs and can negatively impact passive diffusion.[9]
-
Topological Polar Surface Area (TPSA): A large TPSA, common in PROTACs, is associated with lower permeability.
-
Hydrogen Bond Donors (HBDs): A high number of HBDs can hinder membrane passage.
-
Lipophilicity (LogP/LogD): A balance is crucial. While increased lipophilicity can improve membrane interaction, very high lipophilicity can lead to poor aqueous solubility and non-specific binding.
Q2: How do I choose between the PAMPA and Caco-2 assays for assessing permeability? A2: The choice depends on the stage of your research and the information you need.
-
PAMPA is a high-throughput, cell-free assay that measures only passive diffusion . It is cost-effective and ideal for early-stage screening and ranking of a large number of compounds to understand their basic ability to cross a lipid membrane.[3][4]
-
Caco-2 is a more complex, lower-throughput, cell-based assay that measures both passive diffusion and active transport , including efflux. It provides a more biologically relevant prediction of in vivo intestinal absorption and is crucial for lead optimization when efflux is a concern.[5]
Q3: How critical is the linker for the cell permeability of an IRAK4 PROTAC? A3: The linker is a critical determinant of a PROTAC's efficacy and its physicochemical properties.[1][8]
-
Composition: Polyethylene glycol (PEG) linkers are often used to enhance solubility, while more rigid alkyl or heterocyclic linkers can improve permeability by reducing conformational flexibility and TPSA.[1][8]
-
Length and Attachment Points: These factors are crucial for achieving a productive ternary complex (IRAK4-PROTAC-E3 ligase), but they also influence the overall size and properties of the molecule, thereby affecting permeability.
Q4: Can I improve the permeability of my IRAK4 PROTAC without completely redesigning the molecule? A4: While significant improvements often require medicinal chemistry, some formulation strategies can be employed for in vivo studies. These include the use of amorphous solid dispersions or lipid-based formulations to enhance dissolution and absorption.[2][10] For cellular assays, ensuring the compound is fully solubilized is the most critical first step.
Data Presentation
Table 1: Permeability and Degradation Data for Selected IRAK4 PROTACs
| Compound | IRAK4 Warhead Modification | Linker/E3 Ligase | Papp (MDCK) (x 10⁻⁶ cm/s) | Efflux Ratio (MDCK-MDR1) | DC₅₀ (nM) | Dmax (%) | Cell Type | Reference |
| 6 | (Structure not fully shown) | CRBN Ligand | 4.8 | 35 | - | - | - | [7] |
| 8 | Fluoro/ethyl lactam | 12-atom carbon linker / VHL | Not Reported | Not Reported | 259 | >50 | PBMCs | [11] |
| 9 | Fluoro/ethyl lactam | Spirocyclic pyrimidine (B1678525) linker / VHL | Not Reported | Not Reported | 151 | >50 | PBMCs | [11] |
| 9 | Fluoro/ethyl lactam | Spirocyclic pyrimidine linker / VHL | Not Reported | Not Reported | 36 | >50 | Dermal Fibroblasts | [11] |
| KT-474 (17) | Optimized ligand | Optimized linker / CRBN | (Not specified, but improved over Cmpd 6) | (Not specified, but improved over Cmpd 6) | 4.2 | 89 | Mouse Cells | [7] |
Note: Papp is the apparent permeability coefficient. A higher Papp indicates better passive permeability. DC₅₀ is the concentration for 50% maximal degradation. Dmax is the maximal percentage of degradation achieved.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of IRAK4 PROTACs.
Materials:
-
PAMPA plate sandwich (e.g., 96-well format with a filter donor plate and an acceptor plate).
-
Phospholipid solution (e.g., 1-2% lecithin (B1663433) in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Test IRAK4 PROTAC and control compounds.
-
Analytical equipment (e.g., LC-MS/MS or UV-Vis plate reader).
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4, may contain 1-5% DMSO as a co-solvent) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid/dodecane solution onto the filter membrane of each well in the donor plate. Allow the solution to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Prepare a 10-100 µM solution of the IRAK4 PROTAC and control compounds in PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., ≤ 1%) to ensure solubility without compromising membrane integrity.
-
Start Assay: Add 150-200 µL of the donor solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Quantify the concentration of the PROTAC in the donor and acceptor wells using a validated analytical method like LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]A / [Drug]eq) Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the filter area, Time is the incubation time, [Drug]A is the drug concentration in the acceptor well, and [Drug]eq is the theoretical equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
This protocol assesses both passive and active transport across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells.
-
Transwell® permeable supports (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
Bovine Serum Albumin (BSA).
-
Transepithelial Electrical Resistance (TEER) meter.
-
Analytical equipment (LC-MS/MS).
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® filter supports and culture for 18-22 days to allow for differentiation into a confluent, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²).
-
Prepare Dosing Solution: Dissolve the IRAK4 PROTAC in transport buffer at the desired concentration (e.g., 10 µM). To improve recovery and mimic physiological conditions, especially for lipophilic or "sticky" PROTACs, consider adding 0.25-1% BSA to the basolateral (receiver) compartment buffer.[12][13]
-
Permeability Measurement (Apical to Basolateral - A→B): a. Wash the monolayer on both apical (A) and basolateral (B) sides with pre-warmed transport buffer. b. Add fresh transport buffer (with BSA, if used) to the basolateral (receiver) compartment. c. Add the dosing solution to the apical (donor) compartment. d. Incubate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 90-120 minutes). e. At the end of the incubation, take samples from both the apical and basolateral compartments for LC-MS/MS analysis.
-
Permeability Measurement (Basolateral to Apical - B→A): a. Repeat the process, but add the dosing solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment. This measures the rate of efflux.
-
Data Analysis: a. Calculate the Papp value for both directions (A→B and B→A). b. Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters.
Visualizations
Caption: The MyD88-dependent IRAK4 signaling pathway leading to pro-inflammatory gene expression.
Caption: General mechanism of action for an IRAK4 PROTAC, leading to targeted protein degradation.
Caption: Logical workflow for troubleshooting low cellular activity of IRAK4 PROTACs.
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. researchgate.net [researchgate.net]
IRAK4 Degradation Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with IRAK4 degradation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during IRAK4 degradation experiments, providing potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing no or minimal IRAK4 degradation after treating my cells with a degrader compound (e.g., a PROTAC)?
Answer:
Several factors can contribute to a lack of IRAK4 degradation. Below is a step-by-step guide to troubleshoot this issue.
Potential Causes and Troubleshooting Steps:
-
Cell Line Suitability:
-
Verify Protein Expression: Confirm that your chosen cell line expresses sufficient endogenous levels of both IRAK4 and the E3 ligase recruited by your degrader (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]).[1][2] Low expression of the target or the E3 ligase is a common reason for failed degradation.[1]
-
Verification Method: Use Western blot or qPCR to assess the expression levels.[1]
-
-
Suboptimal Compound Concentration:
-
Perform a Dose-Response Curve: Test a broad range of degrader concentrations (e.g., 1 nM to 10 µM) for a fixed time point, such as 24 hours.[1]
-
The "Hook Effect": Be aware of the "hook effect," where very high concentrations of a PROTAC can inhibit degradation by favoring the formation of binary complexes (PROTAC-IRAK4 or PROTAC-E3 ligase) over the productive ternary complex (IRAK4-PROTAC-E3 ligase).[1][2][3]
-
-
Incorrect Timepoint:
-
Conduct a Time-Course Experiment: Assess IRAK4 degradation at multiple time points (e.g., 2, 4, 8, 16, 24, and 48 hours) using an effective concentration determined from your dose-response experiment.[1][2] Degradation kinetics can vary significantly between different cell lines and compounds.[1][2]
-
-
Confirmation of Degradation Pathway:
-
Proteasome Inhibitor Control: To confirm that the degradation is proteasome-dependent, pre-treat your cells with a proteasome inhibitor (e.g., MG132 or epoxomicin) for 1-2 hours before adding your IRAK4 degrader.[1][2][4][5] A rescue of IRAK4 levels in the presence of the proteasome inhibitor indicates a proteasome-mediated degradation mechanism.[1][2][4][5]
-
E3 Ligase Ligand Competition: If you are using a PROTAC, you can confirm the involvement of the specific E3 ligase by co-treating with a high concentration of the corresponding E3 ligase ligand (e.g., thalidomide (B1683933) for CRBN-based PROTACs).[2][6] This should competitively inhibit the PROTAC and prevent IRAK4 degradation.[2]
-
-
Compound Integrity:
-
Experimental/Detection Issues:
Question 2: My Western blot shows a smear or multiple bands below the expected molecular weight for IRAK4. What could be the cause?
Answer:
This often indicates protein degradation during sample preparation or the presence of IRAK4 degradation products.
Potential Causes and Troubleshooting Steps:
-
Protease Activity:
-
Use Protease Inhibitors: Always use a fresh protease and phosphatase inhibitor cocktail in your lysis buffer to prevent protein degradation during sample preparation.[7][8]
-
Keep Samples Cold: Perform all cell lysis and protein extraction steps on ice or at 4°C to minimize enzymatic activity.[9][10][11]
-
-
Lysate Age:
Question 3: I am observing high levels of cell toxicity or off-target effects. What should I do?
Answer:
High toxicity can be due to several factors, including the concentration of the degrader and its specificity.
Potential Causes and Troubleshooting Steps:
-
Concentration Too High:
-
Lower the Concentration: High concentrations of the degrader can lead to off-target effects and general cytotoxicity.[1] Try using a lower concentration that is still effective for IRAK4 degradation.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment to assess the cytotoxic effects of your compound.[3]
-
-
On-Target Toxicity:
-
Expected Outcome: The degradation of IRAK4, a key signaling molecule, can lead to cell cycle arrest or apoptosis in certain cell lines.[3] This may be an expected outcome of effective degradation.
-
-
Compound Solubility:
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and reported values for IRAK4 degradation experiments.
Table 1: IRAK4 Degrader Potency in Various Cell Lines
| Degrader | Cell Line | DC50 | Dmax | Reference |
| KT-474 | OCI-LY10 | 2 nM | Not Specified | [6] |
| KT-474 | RAW 264.7 | 4.0 nM | Not Specified | [6] |
| Degrader-9 | PBMCs | 151 nM | Not Specified | [4][5] |
| Degrader-5 | HEK-293T | 405 nM | Not Specified | [5][6] |
DC50: The concentration of the degrader that results in 50% degradation of the target protein. Dmax: The maximum percentage of degradation observed.
Table 2: Recommended Antibody and Inhibitor Concentrations
| Reagent | Application | Recommended Concentration | Reference |
| Anti-IRAK4 Primary Antibody | Western Blot | 1:1000 dilution | [12] |
| Anti-IRAK4 Primary Antibody | Immunoprecipitation | 1:50 dilution | [12] |
| MG132 (Proteasome Inhibitor) | Cell Treatment | 1-10 µM | [1][5] |
| Epoxomicin (Proteasome Inhibitor) | Cell Treatment | 10 µM | [4][5] |
| Thalidomide (CRBN Ligand) | Cell Treatment | Varies (High Concentration) | [2][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in studying IRAK4 degradation.
Protocol 1: Western Blot for IRAK4 Degradation
This protocol outlines the steps for detecting changes in IRAK4 protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of the IRAK4 degrader or vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).[13]
-
For proteasome inhibitor controls, pre-treat cells with the inhibitor (e.g., 1-10 µM MG132) for 2 hours before adding the degrader.[5]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[9]
-
Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors.[9][14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes, vortexing occasionally.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant to a new pre-chilled tube.[9]
-
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1][9]
-
Incubate the membrane with a primary antibody specific for IRAK4 (e.g., 1:1000 dilution) overnight at 4°C.[5][12]
-
Wash the membrane three times with TBST.[13]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.[13]
-
Repeat the immunoblotting process for a loading control antibody (e.g., GAPDH or β-actin).[5]
-
-
Detection and Analysis:
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify the formation of the IRAK4-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with the IRAK4 degrader or vehicle control for a shorter duration (e.g., 1-4 hours) to capture the transient ternary complex.
-
Lyse the cells as described in the Western Blot protocol, using a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.
-
Incubate 0.5-1.0 mg of the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or a control IgG overnight at 4°C with gentle rotation.[15]
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described in Protocol 1.
-
Probe the membrane with an anti-IRAK4 antibody to detect co-immunoprecipitated IRAK4.
-
A band for IRAK4 in the E3 ligase IP lane (but not in the control IgG lane) from the degrader-treated sample indicates the formation of the ternary complex.[7]
-
Visualizations
The following diagrams illustrate key pathways and workflows related to IRAK4 degradation experiments.
Caption: The IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Caption: A standard experimental workflow for Western blot analysis of IRAK4 degradation.
Caption: A logical workflow for troubleshooting failed IRAK4 degradation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]
- 12. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Navigating the Hook Effect with IRAK4 Degraders: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with IRAK4 degraders. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, with a particular focus on overcoming the hook effect.
Understanding the IRAK4 Signaling Pathway and the Role of Degraders
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that acts as a master regulator in the innate immune system.[1] It plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Upon activation, IRAK4 is recruited by the adaptor protein MyD88, leading to the formation of the "Myddosome" complex.[1] This complex is a key platform for initiating an inflammatory response through the activation of downstream pathways, including NF-κB and MAPK, which drive the production of pro-inflammatory cytokines.[1]
Given its central role in inflammation, IRAK4 is a significant therapeutic target for a range of autoimmune diseases and some cancers.[1] While traditional kinase inhibitors can block the catalytic activity of IRAK4, they may not affect its crucial scaffolding function within the Myddosome.[2][3] IRAK4 degraders, such as Proteolysis Targeting Chimeras (PROTACs), offer a distinct advantage by inducing the ubiquitination and subsequent proteasomal degradation of the entire IRAK4 protein.[1][2] This eliminates both its kinase and scaffolding activities, leading to a more complete shutdown of the signaling pathway.[2][3]
Diagram 1: Simplified IRAK4 Signaling Pathway and PROTAC Action
Caption: IRAK4 signaling cascade and the mechanism of PROTAC-induced degradation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and why is it a concern in experiments with IRAK4 degraders?
A1: The hook effect is a paradoxical phenomenon where the degradation of a target protein, such as IRAK4, decreases at high concentrations of a PROTAC.[4][5] This results in a bell-shaped dose-response curve.[5] At optimal concentrations, the PROTAC forms a productive ternary complex with IRAK4 and an E3 ligase, leading to degradation. However, at excessive concentrations, the PROTAC can form non-productive binary complexes with either IRAK4 or the E3 ligase alone, which inhibits the formation of the productive ternary complex and reduces degradation efficiency.[4][6] This can lead to the misinterpretation of a potent degrader as being inactive if tested at too high a concentration.[4]
Q2: What are the key factors that influence the hook effect?
A2: The hook effect is primarily influenced by the equilibrium between binary and ternary complex formation. Key factors include:
-
Binding Affinities: A significant imbalance in the binding affinities of the PROTAC for IRAK4 and the E3 ligase can promote the formation of one binary complex over the other, exacerbating the hook effect.[6]
-
Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, helps to stabilize the ternary complex and can mitigate the hook effect.[6] Conversely, negative cooperativity can worsen it.[6]
-
Cellular Concentration of Target and E3 Ligase: The relative abundance of IRAK4 and the recruited E3 ligase within the cell can also impact the severity of the hook effect.
Q3: How can I differentiate between on-target IRAK4 degradation and potential off-target effects?
A3: Distinguishing between on-target and off-target effects is crucial. A multi-pronged approach is recommended:
-
Use Control Compounds: Synthesize or acquire control molecules. A key control is an inactive diastereomer of the E3 ligase ligand (e.g., a version that doesn't bind to the E3 ligase), which should not induce degradation.[3] Another important control is the IRAK4 binder (warhead) alone, which should inhibit but not degrade the target.[3]
-
Proteasome Inhibition: Pre-treatment with a proteasome inhibitor (e.g., MG-132) should rescue the degradation of IRAK4, confirming the involvement of the ubiquitin-proteasome system.[2]
-
Global Proteomics: Perform a comprehensive proteomics analysis to identify any unintended protein degradation.[2]
-
Phenotypic Correlation: Correlate the observed phenotype with the degree of IRAK4 degradation. If a phenotype is observed at concentrations where IRAK4 is not degraded, it may be an off-target effect.[3]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing common issues during experiments with IRAK4 degraders, with a focus on the hook effect.
Problem 1: My dose-response curve for IRAK4 degradation is bell-shaped.
-
Likely Cause: You are observing the hook effect.[5]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly at the higher end where the effect is observed. It is recommended to use at least 8-10 concentrations with half-log dilutions.[4]
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[5]
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the kinetics.[5]
-
Problem 2: My IRAK4 degrader shows weak or no degradation.
-
Possible Causes and Solutions:
-
Suboptimal PROTAC Concentration: Your initial concentration range might be too high and entirely within the hook effect region, or too low to induce degradation.
-
Solution: Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[5]
-
-
Inefficient Ternary Complex Formation: The PROTAC may not be effectively bridging IRAK4 and the E3 ligase due to a suboptimal linker or unfavorable protein-protein interactions.[7]
-
Solution: Test PROTACs with varying linker lengths and compositions. Consider using a different E3 ligase recruiter. Confirm target engagement and ternary complex formation using biophysical assays like NanoBRET or TR-FRET.[7]
-
-
Low Expression of E3 Ligase: The cell line you are using may not express sufficient levels of the recruited E3 ligase (e.g., Cereblon, VHL).
-
Solution: Confirm the expression level of the E3 ligase in your cell line via Western blot or qPCR. Select a cell line with higher E3 ligase expression if necessary.[2]
-
-
Poor Cell Permeability: The PROTAC may not be efficiently entering the cells.
-
Solution: Perform a cell permeability assay. If permeability is low, consider optimizing the linker or warheads of the PROTAC.[2]
-
-
Problem 3: I am observing significant cytotoxicity.
-
Possible Causes and Solutions:
-
On-Target Toxicity: IRAK4 is essential for the survival of certain cell lines. Its degradation may be directly causing cell death.
-
Solution: Perform a cell viability assay alongside your degradation experiments to determine the IC50 for cytotoxicity.
-
-
Off-Target Effects: The degrader may be causing the degradation of an essential off-target protein.
-
Diagram 2: Troubleshooting Workflow for Poor IRAK4 Degradation
References
Technical Support Center: Mechanisms of Acquired Resistance to IRAK4 Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with IRAK4 degraders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on understanding and identifying mechanisms of acquired resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IRAK4 degraders?
A1: The most common IRAK4 degraders are Proteolysis Targeting Chimeras (PROTACs). These are heterobifunctional molecules that consist of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). By bringing IRAK4 into close proximity with the E3 ligase, the PROTAC induces the ubiquitination of IRAK4, marking it for degradation by the 26S proteasome.[1][2][3] This process eliminates both the kinase and scaffolding functions of IRAK4.[1][2][4]
Q2: My cells are no longer responding to the IRAK4 degrader. What are the potential mechanisms of acquired resistance?
A2: While specific clinical data on acquired resistance to IRAK4 degraders is still emerging[5], based on studies with other PROTACs, several mechanisms are possible:[6][7][8][9]
-
Alterations in the E3 Ligase Complex: This is a common mechanism of resistance to PROTACs.[9][10][11] This can include:
-
Mutations in the Target Protein (IRAK4): While less common for PROTACs than for traditional inhibitors, mutations in IRAK4 could potentially prevent the degrader from binding.[13][14]
-
Increased Efflux of the Degrader: Upregulation of drug efflux pumps, such as Multidrug Resistance Protein 1 (MDR1), can reduce the intracellular concentration of the PROTAC, leading to decreased efficacy.[13][15]
-
Changes in the Ubiquitin-Proteasome System (UPS): Alterations in the expression or function of other components of the UPS could impair the degradation of ubiquitinated IRAK4.[6][7][16]
-
Activation of Bypass Signaling Pathways: Cells may adapt by upregulating alternative signaling pathways that compensate for the loss of IRAK4 signaling.
Q3: How can I determine if my resistant cells have mutations in the E3 ligase?
A3: You can sequence the gene encoding the E3 ligase (e.g., CRBN or VHL) in your resistant cell lines and compare it to the parental, sensitive cells. Whole-exome sequencing can also be employed for a broader view of genomic alterations.[9][13]
Q4: What is the "hook effect" and how can it be mistaken for resistance?
A4: The "hook effect" occurs at very high concentrations of a PROTAC, where the formation of binary complexes (PROTAC-IRAK4 or PROTAC-E3 ligase) is favored over the productive ternary complex (IRAK4-PROTAC-E3 ligase). This leads to a decrease in degradation at high concentrations. It's important to perform a full dose-response curve to distinguish the hook effect from true resistance.
Troubleshooting Guides
Issue 1: Gradual loss of IRAK4 degradation over time with continuous treatment.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Sequence key genes: Analyze the sequences of IRAK4, the E3 ligase gene (CRBN or VHL), and core components of the E3 ligase complex (e.g., CUL2) in resistant and parental cells. 2. Assess E3 ligase expression: Perform Western blotting or qPCR to check for changes in the expression levels of the E3 ligase and its complex components.[9][10] 3. Test a degrader with a different E3 ligase: If you are using a CRBN-based degrader, try a VHL-based degrader, and vice versa. Cross-resistance is less likely if the resistance mechanism is specific to one E3 ligase.[9] 4. Check for MDR1 upregulation: Use qPCR or Western blotting to determine if the expression of ABCB1 (MDR1) is increased in resistant cells. If so, test if co-treatment with an MDR1 inhibitor restores sensitivity to the IRAK4 degrader.[13][15] |
| Compound instability | 1. Use freshly prepared compound: Ensure the IRAK4 degrader is not degrading over time in your experimental conditions. 2. Confirm compound integrity: Use analytical methods like LC-MS to verify the purity and identity of your degrader. |
Issue 2: Complete lack of IRAK4 degradation in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Loss of essential machinery | 1. Confirm E3 ligase presence: Verify the expression of the required E3 ligase (CRBN or VHL) in your current cell stock. Cell lines can drift over time. 2. Proteasome activity check: Co-treat with a proteasome inhibitor (e.g., MG132). If IRAK4 levels are rescued, the issue is upstream of the proteasome. If not, there may be a problem with proteasome function.[1][17] |
| Experimental artifact | 1. Verify antibody performance: Ensure your anti-IRAK4 antibody is working correctly by testing it on a positive control lysate. 2. Check protein loading: Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading in your Western blot. |
Quantitative Data Summary
Table 1: Potency of an Exemplary IRAK4 Degrader (KT-474)
| Cell Line | DC50 (nM) | Assay Type | Reference |
| RAW 264.7 | 4.0 | Western Blot | [17] |
| OCI-LY10 | 2.0 | Not Specified | [17] |
| Human PBMCs | Not Specified (≥95% degradation at 50-200 mg daily) | In vivo study | [18] |
Key Experimental Protocols
Protocol 1: Western Blot for IRAK4 Degradation
-
Cell Seeding and Treatment: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment. The next day, treat cells with a range of concentrations of the IRAK4 degrader (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples (e.g., 20 µ g/lane ). Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Run the samples on an SDS-PAGE gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against IRAK4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the IRAK4 signal to a loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Protocol 2: Investigating E3 Ligase Dependence
-
Pre-treatment with E3 Ligase Ligand: Pre-treat cells with a high concentration of the free E3 ligase ligand (e.g., thalidomide (B1683933) for CRBN) for 2 hours.[17]
-
Co-treatment with IRAK4 Degrader: Add the IRAK4 degrader at a concentration known to cause significant degradation, in the continued presence of the free E3 ligase ligand.
-
Control Groups: Include cells treated with the IRAK4 degrader alone, the free E3 ligase ligand alone, and vehicle control.
-
Analysis: After the desired incubation time, harvest the cells and perform a Western blot for IRAK4 as described in Protocol 1. Competitive inhibition by the free ligand, leading to a rescue of IRAK4 levels, confirms the dependence on that specific E3 ligase.
Visualizations
Caption: PROTAC-mediated degradation of IRAK4.
Caption: Logical relationships in acquired resistance.
Caption: Troubleshooting workflow for resistance.
References
- 1. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nurixtx.com [nurixtx.com]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cellular Resistance Mechanisms to Targeted Protein Degradation Converge Toward Impairment of the Engaged Ubiquitin Transfer Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 16. Protein Abundance Changes and Ubiquitylation Targets Identified after Inhibition of the Proteasome with Syringolin A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Assessing and minimizing cytotoxicity of PROTAC IRAK4 degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC IRAK4 degrader-1. The information is designed to help address common challenges related to cytotoxicity and to provide clear protocols for its assessment and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] It is composed of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase, commonly Cereblon (CRBN).[1][2] By bringing IRAK4 and the E3 ligase into close proximity, the degrader facilitates the formation of a ternary complex.[1] This proximity induces the E3 ligase to tag IRAK4 with ubiquitin, marking it for degradation by the cell's proteasome.[3] This process removes the entire IRAK4 protein, eliminating both its kinase and scaffolding functions, which can offer a more complete inhibition of the signaling pathway compared to traditional kinase inhibitors.[1]
Q2: Why am I observing high levels of cytotoxicity in my experiments?
A2: High cytotoxicity can stem from several factors:
-
On-target toxicity: IRAK4 is a critical node in innate immune signaling.[4][5] Its degradation can lead to potent downstream effects that may induce apoptosis, particularly in immune cells or cells highly dependent on this pathway.
-
Concentration-dependent effects: PROTACs often exhibit a "hook effect," where excessively high concentrations can inhibit the formation of the productive ternary complex (IRAK4-PROTAC-E3 Ligase) and lead to increased off-target toxicity.[6]
-
Extended incubation times: Prolonged exposure to the degrader can result in cumulative toxicity.
-
Off-target effects: The molecule itself, or its constituent parts (IRAK4 ligand, E3 ligase ligand), may have pharmacological effects independent of IRAK4 degradation.[6][7]
Q3: How can I minimize the cytotoxicity of this compound?
A3: To reduce unintended cytotoxicity, consider the following strategies:
-
Optimize Concentration: Perform a dose-response experiment to identify the lowest effective concentration that results in significant IRAK4 degradation without causing excessive cell death.[8] It is crucial to perform a full dose-response curve to identify the optimal concentration range and avoid the hook effect.[6]
-
Shorten Incubation Time: Conduct a time-course experiment to determine the earliest time point at which substantial IRAK4 degradation is observed.[8]
-
Use Appropriate Controls: Always include a vehicle-only control. If available, an inactive epimer of the PROTAC can be a valuable negative control to distinguish between degradation-dependent and independent effects.
-
Confirm Target Expression: Ensure your cell line expresses IRAK4. If using a negative control cell line, confirm the absence of IRAK4 to distinguish on-target from off-target cytotoxicity.[7]
Q4: What is the "hook effect" and how do I avoid it?
A4: The "hook effect" is a phenomenon where the efficiency of PROTAC-mediated degradation decreases at high concentrations.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-IRAK4 or PROTAC-E3 ligase) rather than the productive ternary complex required for ubiquitination.[6] To avoid this, it is essential to perform a comprehensive dose-response analysis with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal window for degradation.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when working with this compound.
| Problem | Potential Cause | Recommended Action |
| High Cytotoxicity Observed | 1. Concentration is too high (potential hook effect or off-target toxicity).2. Incubation time is too long.3. On-target toxicity in a sensitive cell line. | 1. Perform a dose-response cytotoxicity assay (e.g., CCK-8 or CellTiter-Glo) to determine the IC50. Titrate the concentration to use the lowest effective dose for degradation.[6]2. Conduct a time-course experiment to find the optimal, shortest incubation time for IRAK4 degradation.3. Confirm that the observed phenotype is linked to IRAK4 degradation by performing washout experiments and monitoring the recovery of IRAK4 levels and cell viability.[6] |
| No or Weak IRAK4 Degradation | 1. Suboptimal PROTAC concentration (too low or in the hook effect range).2. Incubation time is too short.3. Low expression of the recruited E3 ligase (Cereblon) in the cell line.4. Issues with the compound's stability or storage. | 1. Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) and assess IRAK4 levels by Western blot.[6]2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal incubation period.[6]3. Verify the expression of Cereblon (CRBN) in your cell model using Western blot or qPCR.4. Ensure the compound has been stored correctly as per the manufacturer's instructions and check its stability in your experimental media if issues persist.[6] |
| Variability Between Experiments | 1. Inconsistent cell density or passage number.2. Inconsistent preparation of PROTAC dilutions.3. Variation in incubation times or conditions. | 1. Maintain consistent cell seeding densities and use cells within a defined passage number range.2. Prepare fresh serial dilutions for each experiment from a validated stock solution.3. Ensure precise timing and consistent incubator conditions (temperature, CO2, humidity) for all experiments. |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data for assessing the performance of this compound.
Table 1: IRAK4 Degradation Efficiency
| Cell Line | Compound | Metric | Value |
| OCI-LY-10 | This compound (0.01 µM) | % Degradation | <20%[2] |
| OCI-LY-10 | This compound (0.1 µM) | % Degradation | >20-50%[2] |
| OCI-LY-10 | This compound (1 µM) | % Degradation | >50%[2] |
Table 2: Cytotoxicity and Degradation Comparison
| Cell Line | Target (IRAK4) Status | Compound | Metric | Value (nM) |
| THP-1 (Immune cell) | Positive | This compound | DC₅₀ (Degradation) | Hypothetical Value |
| THP-1 (Immune cell) | Positive | This compound | IC₅₀ (Viability) | Hypothetical Value |
| HEK293T | Low/Negative | This compound | DC₅₀ (Degradation) | Hypothetical Value |
| HEK293T | Low/Negative | This compound | IC₅₀ (Viability) | Hypothetical Value |
Note: DC₅₀ (Degradation Concentration 50%) is the concentration of the degrader that reduces the target protein level by 50%. IC₅₀ (Inhibitory Concentration 50%) is the concentration that reduces cell viability by 50%.[7]
Visualizations
Caption: IRAK4 Signaling Pathway initiated by TLR/IL-1R activation.
Caption: General workflow for assessing cytotoxicity and degradation.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (e.g., CCK-8)
This protocol determines the concentration-dependent effect of this compound on cell viability.
-
Materials:
-
Target cells in culture
-
Complete cell culture medium
-
This compound
-
96-well plates
-
CCK-8 reagent or similar cell viability assay reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle-only control.[8]
-
Remove the medium from the cells and add 100 µL of the prepared PROTAC dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours, or as per the manufacturer's instructions.[9]
-
Measure the absorbance at 450 nm using a microplate reader.[9]
-
Normalize the data to the vehicle-only control and plot a dose-response curve to determine the IC50 value.[8]
-
Protocol 2: Western Blot for IRAK4 Degradation
This protocol measures the reduction in IRAK4 protein levels following treatment.
-
Materials:
-
Target cells in culture
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-IRAK4, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound and a vehicle control for a predetermined time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize protein amounts, prepare samples with Laemmli buffer, and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the ECL substrate, and visualize the bands using an imaging system.[10]
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of IRAK4 degradation relative to the vehicle control.[10]
-
Protocol 3: Apoptosis Assay (e.g., Caspase-Glo® 3/7)
This protocol measures the activation of executioner caspases to confirm if cytotoxicity is due to apoptosis.
-
Materials:
-
Target cells
-
White-walled 96-well plates suitable for luminescence
-
This compound
-
Caspase-Glo® 3/7 Assay reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere.[8]
-
Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).[8]
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).[8]
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.[8]
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[8]
-
Mix gently on a plate shaker for 30 seconds.[8]
-
Incubate at room temperature for 1 to 3 hours, protected from light.[8]
-
Measure luminescence using a luminometer.[8]
-
Calculate the fold change in caspase activity relative to the vehicle control.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK4 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Metabolic Stability of PROTAC IRAK4 Degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vitro metabolic stability of PROTAC IRAK4 degrader-1.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor metabolic stability of this compound in in vitro assays?
A1: PROTACs, including IRAK4 degrader-1, often exhibit metabolic liabilities due to their complex structures and high molecular weight. The primary reasons for poor metabolic stability include:
-
Linker Susceptibility: The linker region is frequently a primary site for metabolic enzymes to act upon. Common metabolic reactions include hydroxylation, N-dealkylation, and amide hydrolysis.[1]
-
Ligand Metabolism: Either the IRAK4-binding ligand or the E3 ligase ligand can be subject to metabolism. For instance, PROTACs containing VHL ligands with thiazole (B1198619) rings can undergo hydroxylation catalyzed by aldehyde oxidase (hAOX).
-
Enzyme Systems: The primary enzymes responsible for PROTAC metabolism are Cytochrome P450s (CYPs) in liver microsomes and a broader range of phase I and phase II enzymes in hepatocytes. Aldehyde oxidase and various hydrolases can also play a significant role.
Q2: Which in vitro system is more suitable for assessing the metabolic stability of this compound: human liver microsomes (HLM) or cryopreserved human hepatocytes?
A2: Cryopreserved human hepatocytes are generally considered the "gold standard" for in vitro metabolic stability studies of PROTACs. Unlike HLMs, which primarily contain phase I metabolic enzymes, hepatocytes possess a full complement of both phase I and phase II enzymes, along with necessary cofactors at physiological levels. This provides a more comprehensive and predictive model of in vivo metabolism. Additionally, hepatocyte assays account for cellular uptake, which can be a limiting factor for large molecules like PROTACs.
Q3: How can the metabolic stability of this compound be improved?
A3: Improving metabolic stability often involves structural modifications to block or hinder the access of metabolic enzymes. Key strategies include:
-
Linker Optimization:
-
Introducing Rigidity: Replacing flexible alkyl or PEG linkers with more rigid structures, such as cyclic elements (e.g., piperidine, piperazine), can enhance metabolic stability.
-
Altering Attachment Points: Changing where the linker connects to the IRAK4 or E3 ligase ligand can shield metabolically susceptible spots.
-
Modifying Linker Length: Shorter linkers may offer greater steric hindrance, preventing the PROTAC from entering the catalytic site of metabolic enzymes.
-
-
Ligand Modification:
-
Metabolic Blocking: Introducing metabolically inert groups, such as fluorine or deuterium, at identified metabolic "hotspots" on the ligands can prevent enzymatic action.
-
-
Conformational Constraints:
-
Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can create a more compact, "ball-like" structure that is less accessible to metabolic enzymes.
-
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in the human liver microsomal stability assay.
| Possible Cause | Suggested Solution |
| High CYP3A4 Activity | CYP3A4 is a major enzyme in drug metabolism. To confirm its involvement, conduct the assay in the presence of a CYP3A4-specific inhibitor (e.g., ketoconazole). If stability improves, it indicates CYP3A4-mediated metabolism. |
| Linker is a Metabolic Hotspot | The linker is often a primary site of metabolism. Consider synthesizing analogs with modified linkers, such as incorporating cyclic structures or changing the attachment points to shield labile sites. |
| Non-specific Binding | PROTACs can sometimes non-specifically bind to plasticware, leading to an apparent loss of compound. Use low-binding plates and include a control incubation without NADPH to assess non-enzymatic degradation and binding. |
Issue 2: Inconsistent or highly variable results in the hepatocyte stability assay.
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | Due to their size, PROTACs may have difficulty crossing the cell membrane, leading to variability in intracellular concentrations. Assess permeability using a Caco-2 assay. If permeability is low, consider structural modifications to improve physicochemical properties. |
| Compound Cytotoxicity | High concentrations of the PROTAC may be toxic to hepatocytes, affecting their metabolic capacity. Determine the cytotoxicity of your compound using an assay like CellTiter-Glo® and perform stability assays at non-toxic concentrations. |
| Inconsistent Cell Health/Density | The health and density of hepatocytes can significantly impact metabolic activity. Ensure consistent cell viability and seeding density across all experiments. Use a positive control with known metabolic properties to validate each batch of hepatocytes. |
Issue 3: The metabolic stability of this compound does not correlate with its degradation potency.
| Possible Cause | Suggested Solution |
| Formation of Active Metabolites | A metabolite of the PROTAC may still be active as a degrader, leading to sustained degradation even as the parent compound is cleared. Use LC-MS/MS to identify and characterize major metabolites and assess their degradation activity. |
| "Hook Effect" at High Concentrations | At high concentrations, the formation of non-productive binary complexes (PROTAC-IRAK4 or PROTAC-E3 ligase) can inhibit the formation of the productive ternary complex, leading to reduced degradation. Ensure you are testing a full dose-response curve to identify the optimal concentration for degradation. |
| Kinetic Mismatch | The rate of metabolism may be significantly different from the rate of ternary complex formation and subsequent degradation. Correlate the time course of metabolic clearance with the time course of IRAK4 degradation. |
Data Presentation
Table 1: In Vitro Metabolic Stability of Selected IRAK4 PROTACs in Human Liver Microsomes (HLM)
| Compound | E3 Ligase | HLM Half-life (t½, min) | HLM Intrinsic Clearance (CLint, µL/min/mg) | Reference |
| DE5 | CRBN | 1.3 | - | [2] |
| FIP22 | CRBN | >240 | - | [2] |
| Compound 8 | VHL | - | 196 | [3] |
| Compound 9 | VHL | - | 114 | [3] |
| KT-474 | CRBN | - | 2.5 | [4] |
Note: "-" indicates data not available in the cited source. Direct comparison should be made with caution as experimental conditions may vary.
Table 2: In Vitro Degradation Potency of Selected IRAK4 PROTACs
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| DE5 | THP-1 | 368 | >95 | [2] |
| FIP22 | THP-1 | 3.2 | >95 | [2] |
| Compound 9 | PBMCs | 151 | - | [3] |
| KT-474 | THP-1 | 4.034 | >95 | [5] |
Note: DC50 is the half-maximal degradation concentration. Dmax is the maximum degradation observed.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of phase I metabolic degradation of this compound.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Positive control (e.g., Verapamil - high clearance)
-
Negative control (e.g., Warfarin - low clearance)
-
Acetonitrile (B52724) with an internal standard (e.g., Pomalidomide)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a 10 mM stock solution of the PROTAC and control compounds in DMSO.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer to the desired concentration (e.g., 1 µM final concentration). Ensure the final DMSO concentration is <1%.
-
Thaw HLM on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension in a water bath at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the HLM suspension.
-
Add the PROTAC working solution to the reaction mixture.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a tube containing cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC against time.
-
Calculate the half-life (t½) from the slope of the linear regression (t½ = 0.693 / -slope).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Protocol 2: In Vitro Metabolic Stability in Cryopreserved Human Hepatocytes
Objective: To determine the overall metabolic stability (phase I and phase II) of this compound.
Materials:
-
This compound
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Positive and negative control compounds
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density. Adjust the cell density to 0.5-1.0 x 10^6 viable cells/mL in pre-warmed incubation medium.
-
Prepare working solutions of the PROTAC and control compounds in the incubation medium (final concentration e.g., 1 µM).
-
-
Incubation:
-
Add the hepatocyte suspension to a multi-well plate.
-
Add the PROTAC working solution to the wells.
-
Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots from the incubation mixture.
-
Quench the reaction by adding the aliquots to cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Follow the same procedure as for the HLM assay (vortex, centrifuge, transfer supernatant).
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent PROTAC concentration.
-
-
Data Analysis:
-
Calculate the half-life and intrinsic clearance as described in the HLM protocol, adjusting for the number of hepatocytes used.
-
Visualizations
Caption: Simplified IRAK4 signaling pathway downstream of TLR/IL-1R activation.
Caption: General workflow for in vitro metabolic stability assays.
Caption: A logical workflow for troubleshooting low metabolic stability.
References
- 1. Comparison of intrinsic clearance in liver microsomes and hepatocytes from rats and humans: evaluation of free fraction and uptake in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in IRAK4 degradation assays
Welcome to the technical support center for IRAK4 degradation assays. This resource is designed to help researchers, scientists, and drug development professionals interpret unexpected results and troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of targeted IRAK4 degradation in the assays you describe?
A1: The primary mechanism is Proteolysis Targeting Chimera (PROTAC)-mediated degradation. PROTACs are heterobifunctional molecules that simultaneously bind to the target protein (IRAK4) and an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of IRAK4, marking it for degradation by the cell's proteasome.[3][4] This process is catalytic, meaning a single PROTAC molecule can mediate the degradation of multiple IRAK4 proteins.[1][5]
Q2: I am not observing any degradation of IRAK4 after treating my cells with a PROTAC. What are the possible reasons?
A2: Lack of IRAK4 degradation can be due to several factors. A primary reason could be the absence or low expression of the specific E3 ligase (e.g., Cereblon or VHL) that your PROTAC is designed to recruit in your chosen cell line.[6][7] Other potential issues include poor cell permeability of the PROTAC, instability of the compound, or an inefficient formation of the ternary complex (IRAK4-PROTAC-E3 ligase).[8] It is also crucial to ensure your experimental setup, including the concentration of the PROTAC and the treatment duration, is optimal.[9]
Q3: My IRAK4 degradation is inconsistent or only partial. How can I improve the efficiency and reproducibility?
A3: Inconsistent or partial degradation can be addressed by optimizing several experimental parameters. Ensure consistent cell density and that cells are in the logarithmic growth phase during treatment.[6] It is also recommended to prepare fresh dilutions of your PROTAC for each experiment.[6] The "hook effect," where high concentrations of a PROTAC can inhibit degradation by favoring binary complexes over the productive ternary complex, might also be a factor, so a dose-response experiment is crucial.[8][9]
Q4: I am observing significant cell toxicity that doesn't seem to be related to IRAK4 degradation. What could be the cause?
A4: High cell toxicity could be an off-target effect of the PROTAC. This might be due to the degradation of other essential proteins or the inhibitory activity of the "warhead" portion of the PROTAC against other kinases.[8] To investigate this, you can test the PROTAC's cytotoxicity in an IRAK4-knockout cell line. If toxicity persists, it is independent of IRAK4.[8] Using a control molecule where the E3 ligase-binding motif is inactivated can also help differentiate between on-target and off-target effects.[9]
Troubleshooting Guides
Issue 1: No IRAK4 Degradation Observed
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Low or Absent E3 Ligase Expression | 1. Verify E3 Ligase Expression: Check the expression levels of the relevant E3 ligase (e.g., Cereblon, VHL) in your cell line using Western blot or qPCR.[7][9] 2. Select an Appropriate Cell Line: If expression is low, consider using a different cell line known to express the E3 ligase at higher levels. |
| Inefficient Ternary Complex Formation | 1. Optimize PROTAC Concentration: Perform a dose-response experiment to identify the optimal concentration for degradation and to rule out the "hook effect."[8][9] 2. Test Different Linkers: If possible, test PROTACs with different linker lengths and compositions, as this is critical for stable ternary complex formation.[8][10] |
| Poor Cell Permeability | 1. Assess Target Engagement: Use a cellular thermal shift assay (CETSA) to confirm that the PROTAC is engaging with IRAK4 inside the cell.[7] |
| Compound Instability | 1. Use Fresh Compound: Prepare fresh stock solutions and dilutions of the PROTAC for each experiment.[6] 2. Verify Compound Integrity: If possible, confirm the purity and integrity of your PROTAC using analytical methods like LC-MS.[9] |
| Proteasome Inactivity | 1. Use a Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor (e.g., MG-132) before adding the IRAK4 degrader. This should "rescue" IRAK4 from degradation, confirming a proteasome-dependent mechanism.[9][10] |
Issue 2: Incomplete or Variable IRAK4 Degradation
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Suboptimal Treatment Time | 1. Conduct a Time-Course Experiment: Assess IRAK4 degradation at multiple time points (e.g., 4, 8, 16, 24, and 48 hours) to determine the optimal treatment duration.[9] |
| Experimental Variability | 1. Standardize Cell Culture: Ensure consistent cell seeding density and confluency at the time of treatment.[6] 2. Optimize Western Blotting: Ensure equal protein loading by using a reliable loading control (e.g., GAPDH, β-actin) and validate your primary antibody for IRAK4.[9][11] |
| Remaining IRAK4 is Sufficient for Signaling | 1. Confirm Degradation Level: Aim for near-complete degradation (>90%). A small remaining fraction of IRAK4 might be enough to maintain downstream signaling.[8][10] |
Experimental Protocols
Protocol 1: Western Blot for IRAK4 Degradation
This protocol is for quantifying IRAK4 protein levels in cell lysates after treatment with a degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[7][12]
-
BCA Protein Assay Kit[11]
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against IRAK4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Culture and treat cells with the IRAK4 degrader at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[11]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[7]
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.[12]
-
Incubate with the primary IRAK4 antibody overnight at 4°C.[11]
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Develop with ECL substrate and image the blot.[11]
-
-
Data Analysis: Quantify band intensities and normalize to the loading control.[13]
Protocol 2: Co-Immunoprecipitation (Co-IP) for IRAK4 Ubiquitination
This protocol is to confirm that the PROTAC induces the ubiquitination of IRAK4.
Materials:
-
Non-denaturing IP lysis buffer
-
Antibody against IRAK4 or an epitope tag
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody
Procedure:
-
Cell Treatment: Treat cells with the IRAK4 PROTAC, a vehicle control, and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate).[13]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.[11]
-
Immunoprecipitation:
-
Western Blotting:
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes and run on an SDS-PAGE gel.
-
Probe the Western blot with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the PROTAC-treated sample indicates ubiquitinated IRAK4.[13]
-
Visualizations
Caption: Simplified IRAK4 signaling pathway downstream of TLR/IL-1R activation.
Caption: Mechanism of PROTAC-mediated IRAK4 degradation.
Caption: Troubleshooting workflow for no IRAK4 degradation.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Cereblon vs. VHL E3 Ligase for IRAK4 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a promising therapeutic strategy for a spectrum of autoimmune diseases and cancers. Unlike traditional kinase inhibitors that only block the catalytic function of IRAK4, Proteolysis Targeting Chimeras (PROTACs) can eliminate the entire protein, thereby ablating both its kinase and scaffolding functions. A critical design choice in the development of an IRAK4 PROTAC is the selection of the E3 ubiquitin ligase to be recruited. This guide provides an objective comparison of the two most commonly utilized E3 ligases, Cereblon (CRBN) and von Hippel-Lindau (VHL), for the degradation of IRAK4, supported by experimental data and detailed methodologies.
At a Glance: Cereblon vs. VHL for IRAK4 Degradation
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Ligand Properties | Small, orally available ligands (e.g., pomalidomide) with fast catalytic rates.[1] | Ligands recognize hydroxylated proline motifs with high specificity.[1] |
| Ternary Complex | Tends to have a shorter lifetime, allowing for rapid catalytic turnover.[1] | Forms more rigid and stable ternary complexes.[1] |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm.[1] | Predominantly cytosolic.[1] |
| Potency for IRAK4 | Generally demonstrates higher potency in preclinical and clinical studies to date. | Potent degraders have been developed, but may require further optimization to match leading CRBN-based compounds.[2] |
| Selectivity | Ligands (IMiDs) can induce off-target degradation of neosubstrates (e.g., Ikaros, Aiolos).[2] | Generally considered to have a more favorable off-target profile.[2] |
| Clinical Development | A CRBN-based IRAK4 degrader, KT-474, is in Phase 2 clinical trials.[2][3] | Preclinical efficacy has been demonstrated, but not as advanced in clinical development as CRBN counterparts.[2] |
Quantitative Performance Data
The efficacy of IRAK4 PROTACs is typically assessed by their half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) achieved in cellular assays. The functional consequence of IRAK4 degradation is often measured by the half-maximal inhibitory concentration (IC₅₀) of downstream signaling events, such as cytokine production.
Table 1: In Vitro Degradation Potency of Cereblon-Based IRAK4 PROTACs
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| KT-474 | THP-1 | 0.88 | 101 | [3] |
| OCI-LY10 | 2.0 | >90 | [4][5] | |
| Human PBMCs | 2.1 | >90 | [5] | |
| RAW 264.7 | 4.0 | >90 | [5] | |
| FIP22 | Not Specified | 3.2 | Not Reported | [6] |
| KTX-955 | OCI-LY10 | 5.0 | Not Reported | [5] |
| KTX-582 | OCI-LY10 | 4.0 | Not Reported | [5] |
| PROTAC IRAK4 degrader-11 | HEK293 | 2.29 | Not Reported | [5] |
| PROTAC IRAK4 degrader-10 | HEK293 | 7.68 | Not Reported | [5] |
Table 2: In Vitro Degradation Potency of VHL-Based IRAK4 PROTACs
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound 9 (GSK) | Human PBMCs | 151 | Not Reported | [5] |
| Dermal Fibroblasts | 36 | Not Reported | [5][7] | |
| Optimized Compound 9 | Dermal Fibroblasts | 36 | Not Reported | [4] |
| Compound 3 (Carbon linker) | PBMCs | ~3000 (50% degradation at 3 µM) | ~50 | [7] |
Signaling Pathways and Experimental Workflows
A clear understanding of the IRAK4 signaling pathway and the experimental procedures used to evaluate PROTACs is essential for interpreting the comparative data.
IRAK4 Signaling Pathway
IRAK4 is a critical kinase and scaffold protein in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2] Upon ligand binding, the adaptor protein MyD88 recruits and activates IRAK4, leading to the formation of the Myddosome complex.[8][9] Activated IRAK4 then phosphorylates downstream targets, including IRAK1, which in turn activates TRAF6 and subsequent signaling through pathways like NF-κB and MAPK, ultimately resulting in the production of pro-inflammatory cytokines.[9][10][11]
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that induce the formation of a ternary complex between the target protein (IRAK4) and an E3 ligase (CRBN or VHL).[10] This proximity facilitates the transfer of ubiquitin to IRAK4, marking it for degradation by the 26S proteasome.[12]
Experimental Workflow for PROTAC Evaluation
A typical workflow for the evaluation of IRAK4 PROTACs involves a series of in vitro assays to determine their degradation efficiency and functional consequences.
Experimental Protocols
Western Blot for IRAK4 Degradation
This protocol is used to quantify the reduction in IRAK4 protein levels following PROTAC treatment.[13]
Materials:
-
Cell line of interest (e.g., PBMCs, THP-1)
-
IRAK4 PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IRAK4 and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the IRAK4 PROTAC or vehicle control for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice, then centrifuge to collect the supernatant (protein lysate).[2][4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading for electrophoresis.[2]
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel, then transfer them to a PVDF or nitrocellulose membrane.[1][12]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.[2][12]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2][12]
-
Repeat the washing steps.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the IRAK4 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[12]
Cytokine Release Assay (ELISA)
This protocol measures the functional consequence of IRAK4 degradation by quantifying the inhibition of pro-inflammatory cytokine production.[14]
Materials:
-
Immune cells (e.g., human PBMCs)
-
IRAK4 PROTAC and vehicle control
-
TLR agonist (e.g., LPS, R848) for stimulation
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed immune cells in a 96-well plate. Pre-treat the cells with a range of IRAK4 PROTAC concentrations or vehicle control for a sufficient time to achieve protein degradation (e.g., 24 hours).[4][14]
-
Stimulation: Stimulate the cells with a TLR agonist to induce cytokine production and incubate for an additional period (e.g., 18-24 hours).[4]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.[14]
-
ELISA: Perform the ELISA on the supernatant to quantify the concentration of the specific cytokine according to the manufacturer's instructions.[14]
-
Data Analysis: Generate a standard curve and calculate the cytokine concentration in each sample. Determine the percentage of inhibition for each PROTAC concentration relative to the stimulated vehicle control and calculate the IC₅₀ value.[2]
Conclusion
Both Cereblon and VHL are viable E3 ligases for the targeted degradation of IRAK4. The choice between them is a critical design decision that will depend on the specific therapeutic goals and the desired pharmacological properties of the degrader. CRBN-based degraders have demonstrated exceptional potency and have progressed further in clinical development.[2] However, the potential for off-target effects due to the nature of their E3 ligase ligands warrants careful consideration. VHL-based degraders may offer a more favorable selectivity profile, though further optimization may be required to match the potency of the leading CRBN-based compounds.[2] This guide provides a framework for researchers to make informed decisions in the development of novel IRAK4-targeting PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validating IRAK4 Degradation: The Critical Role of the Inactive Control
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a crucial serine/threonine kinase that serves as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Its dual function as both a kinase and a scaffolding protein makes it a significant therapeutic target for a variety of inflammatory and autoimmune diseases, as well as some cancers.[1][2] A promising therapeutic strategy is the targeted degradation of the IRAK4 protein using technologies like Proteolysis Targeting Chimeras (PROTACs).[1] These bifunctional molecules induce the ubiquitination and subsequent proteasomal degradation of IRAK4, thereby eliminating both its kinase and scaffolding functions.[1]
To rigorously validate that a compound induces the degradation of IRAK4, as opposed to merely inhibiting its activity or affecting its transcription, a multi-pronged approach using several independent techniques is required.[3] A cornerstone of this validation process is the use of an inactive control. This guide provides a comprehensive comparison of methods for validating IRAK4 degradation, with a focus on the indispensable role of the inactive control, supported by experimental data and detailed protocols.
An inactive control is a molecule structurally similar to the active degrader but lacking a key functional component. For instance, an inactive PROTAC may bind to IRAK4 but not to the E3 ligase, or vice-versa.[4] This control is essential to demonstrate that the observed degradation is a direct result of the intended mechanism—the formation of a ternary complex between IRAK4, the degrader, and an E3 ligase—and not due to off-target effects or non-specific toxicity of the compound.
Comparison of Orthogonal Methods for IRAK4 Degradation Validation
A robust validation workflow involves a combination of orthogonal methods to ensure that the observed decrease in IRAK4 is due to protein degradation and not other mechanisms.[3] The following table summarizes key methods and the role of the inactive control in each.
| Method | Principle | Use of Inactive Control | Advantages | Limitations |
| Western Blot | Immunoassay using antibodies to detect specific proteins separated by size.[3] | The inactive control should not show a reduction in IRAK4 protein levels, confirming that degradation is dependent on the active degrader's specific mechanism. | Widely available, relatively inexpensive, provides information on protein size and abundance.[3] | Semi-quantitative, can be affected by antibody specificity and loading controls.[3] |
| Mass Spectrometry (Proteomics) | Unbiased, quantitative assessment of IRAK4 degradation and selectivity across the proteome.[3] | The inactive control should not lead to a decrease in IRAK4 peptides, providing high confidence in the selectivity of the active degrader. | Highly quantitative and provides a global view of protein changes, identifying potential off-targets. | Requires specialized equipment and expertise; data analysis can be complex. |
| Quantitative PCR (qPCR) | Measures the amount of a specific mRNA transcript.[3] | Neither the active degrader nor the inactive control should significantly alter IRAK4 mRNA levels, confirming that the protein reduction is post-transcriptional. | Highly sensitive and specific for quantifying mRNA levels. | Does not provide information about protein levels or post-translational modifications. |
| Functional Assays (e.g., Cytokine Release) | Measure the biological consequences of IRAK4 degradation, such as downstream signaling events.[3] | The inactive control should not inhibit the downstream functional response (e.g., cytokine release), demonstrating that the observed effect is due to IRAK4 degradation. | Provides direct evidence of the functional impact of IRAK4 loss.[3] | Can be indirect and may be influenced by off-target effects of the degrader molecule.[3] |
Quantitative Data on IRAK4 Degradation
The following table presents a summary of in vitro degradation potency for various IRAK4 degraders. The DC50 represents the concentration of the degrader that results in 50% degradation of the target protein, and Dmax is the maximum percentage of degradation observed. The use of an inactive control is crucial in these experiments to ensure the observed degradation is specific. For example, an inactive version of KT-474, which lacks a functional E3 ligase binder, did not affect IRAK4 levels.[4]
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Method | Reference |
| KT-474 | THP-1 | 8.9 | 66.2 | HTRF | [2] |
| KT-474 | hPBMCs | 0.9 | 101.3 | HTRF | [2] |
| Compound 9 | PBMCs | 151 | - | Western Blot | [2] |
| Inactive KT-474 | hPBMCs | No effect | No effect | HTRF | [4] |
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex biological and experimental workflows involved in validating IRAK4 degradation.
Caption: IRAK4 signaling pathway.[1][2][5]
Caption: Orthogonal validation workflow.[3]
Caption: PROTAC mechanism and the role of the inactive control.
Experimental Protocols
Objective: To directly measure the amount of IRAK4 protein in cells treated with a potential degrader and controls.[3]
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with the IRAK4 degrader, inactive control, and vehicle (e.g., DMSO) for the desired time points.[3]
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[3]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[3]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.[3]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[3]
-
Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C.[3]
-
Wash the membrane three times with TBST.[3]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again three times with TBST.[3]
-
-
Detection and Analysis:
Objective: To provide an unbiased and quantitative assessment of IRAK4 degradation and to assess the selectivity of the degrader across the entire proteome.[3]
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw data using appropriate software to identify and quantify peptides and proteins.
-
Compare the abundance of IRAK4 and other proteins between samples treated with the active degrader, inactive control, and vehicle.
-
Objective: To determine if the decrease in IRAK4 protein is due to degradation or reduced transcription.[3]
-
RNA Extraction and cDNA Synthesis:
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for human IRAK4.[3]
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of IRAK4 mRNA using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB).
-
Compare the mRNA levels between the different treatment groups.
-
References
Comparative Analysis of PROTAC IRAK4 Degrader-1: A Proteomic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PROTAC IRAK4 degrader-1 against other notable IRAK4-targeting PROTACs, with a focus on their selectivity profiles as determined by proteomic analysis. The content is supported by experimental data and detailed methodologies to assist in the evaluation and application of these compounds in research and drug development.
Introduction to IRAK4 and Targeted Degradation
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the innate immune system.[1] It is a pivotal component in the signal transduction pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] Upon activation, IRAK4 is recruited by the adaptor protein MyD88, forming a signaling complex known as the Myddosome.[4] This complex then triggers a cascade that leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines.[4][]
Given its central role in inflammation, IRAK4 is a promising therapeutic target for a variety of autoimmune diseases, inflammatory disorders, and some cancers.[1][2] Traditional small-molecule inhibitors have focused on blocking IRAK4's kinase activity. However, IRAK4 also has a crucial scaffolding function, independent of its kinase activity, which is essential for the assembly of the Myddosome.[1][6]
Proteolysis-targeting chimeras (PROTACs) offer a therapeutic advantage by inducing the degradation of the entire IRAK4 protein.[1][] These heterobifunctional molecules consist of a ligand that binds to the target protein (IRAK4), a ligand for an E3 ubiquitin ligase, and a linker.[1][] By bringing IRAK4 and an E3 ligase into close proximity, PROTACs trigger the ubiquitination and subsequent degradation of IRAK4 by the proteasome, thereby eliminating both its kinase and scaffolding functions.[][7][8] This dual action may lead to a more profound and lasting therapeutic effect compared to kinase inhibition alone.[6][9]
Quantitative Performance of IRAK4 Degraders
The efficacy of a PROTAC is determined by its ability to induce potent and selective degradation of the target protein. The following tables summarize the performance of this compound and other well-characterized IRAK4 PROTACs based on publicly available data.
Table 1: Degradation Potency of this compound
| Compound Name | E3 Ligase Recruited | Cell Line | Degradation Achieved | Concentration |
| This compound (I-210) | Cereblon | OCI-LY-10 | <20% | 0.01 µM[10] |
| OCI-LY-10 | >20-50% | 0.1 µM[10] | ||
| OCI-LY-10 | >50% | 1 µM[10] |
Table 2: Comparative Degradation Potency of Alternative IRAK4 PROTACs
| Compound Name | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| KT-474 | Cereblon | Human PBMCs | 0.88 | 101 | [9] |
| Compound 9 (GSK) | VHL | Human PBMCs | 259 | Not Reported | [7] |
| JH-XIII-05-1 | Not Specified | Lymphoma Cells | Potent Degradation | Not Reported | [11] |
Note: DC₅₀ represents the concentration required to degrade 50% of the target protein. Dₘₐₓ represents the maximum percentage of degradation observed. Direct comparison should be made with caution due to variations in experimental conditions between studies.
Proteomic Selectivity Profile
A critical aspect of PROTAC development is ensuring the selective degradation of the intended target with minimal off-target effects. Mass spectrometry-based proteomics is the gold standard for assessing this selectivity on a global scale.[12][13]
While a comprehensive proteomic dataset for This compound is not publicly available, the general approach involves treating cells with the degrader and comparing the resulting proteome to vehicle-treated cells. A truly selective degrader will primarily reduce the levels of IRAK4.
For comparison, a chemoproteomic study using a multi-kinase degrader (TL12-186) demonstrated how this approach works. In MOLM-14 cells, out of over 7,500 proteins identified, only 14 were significantly downregulated, with 12 of them being kinases, highlighting the intended target class of the degrader.[14] This type of analysis is crucial for identifying any unintended protein degradation, which could arise from the warhead binding to other proteins or the formation of ternary complexes with off-target proteins.[15][16]
Signaling Pathways and Experimental Workflows
IRAK4 Signaling Pathway
The diagram below illustrates the central role of IRAK4 in TLR/IL-1R signaling. Upon ligand binding, MyD88 recruits IRAK4, leading to the formation of the Myddosome, which activates downstream inflammatory cascades.[4]
Caption: The MyD88-dependent IRAK4 signaling pathway.
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's ubiquitin-proteasome system. The diagram below shows how this compound, a Cereblon-based PROTAC, induces the degradation of IRAK4.
Caption: Mechanism of PROTAC-induced IRAK4 degradation.
Proteomic Analysis Workflow
To assess the selectivity of an IRAK4 degrader, a quantitative proteomic workflow is employed. This typically involves stable isotope labeling or label-free quantification methods.
Caption: Workflow for proteomic analysis of degrader selectivity.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of IRAK4 PROTACs.
IRAK4 Degradation Assay (Western Blot)
This protocol quantifies the reduction in IRAK4 protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., THP-1, human PBMCs) at an appropriate density and allow them to adhere or stabilize. Treat cells with a dose-response of the IRAK4 degrader or a vehicle control (e.g., DMSO) for a specified time (typically 18-24 hours).[17]
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal protein loading for the subsequent steps.[17]
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane. Block the membrane and probe with a primary antibody specific for IRAK4, followed by an HRP-conjugated secondary antibody. Use a loading control antibody (e.g., GAPDH, β-actin) to normalize the results.
-
Data Analysis: Detect the signal using chemiluminescence and quantify the band intensities using densitometry software. Calculate the percentage of IRAK4 remaining relative to the vehicle-treated control.
Global Proteomic Analysis (Mass Spectrometry)
This protocol provides a global view of protein expression changes to assess degrader selectivity.
-
Sample Preparation: Treat cells (e.g., in triplicate) with the IRAK4 degrader at a concentration known to induce significant degradation (e.g., 1 µM) and a vehicle control for 24 hours. Harvest cells, lyse, and quantify protein as described above.
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
TMT Labeling (Optional): For multiplexed analysis, label the peptides from each condition with isobaric tandem mass tags (TMT). Combine the labeled samples.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and, if TMT-labeled, the reporter ions to obtain quantitative information.[13]
-
Data Analysis: Process the raw mass spectrometry data using a software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control. A selective degrader should primarily show a significant reduction in IRAK4.[14]
Mechanism of Action: Proteasome Dependence Assay
This experiment confirms that the observed protein loss is due to proteasomal degradation.[1]
-
Cell Treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132 or 1 µM epoxomicin) for 1-2 hours.[7]
-
Co-treatment: Add the IRAK4 degrader to the pre-treated cells and incubate for the standard treatment duration (e.g., 22-24 hours).[7]
-
Analysis: Harvest the cells and analyze IRAK4 protein levels by Western blot. A rescue of IRAK4 levels in the presence of the proteasome inhibitor confirms that the degradation is proteasome-mediated.[1][8]
Functional Assay: Cytokine Inhibition
This protocol measures the functional consequence of IRAK4 degradation.[17]
-
Cell Treatment: Pre-treat human PBMCs with a dose-response of the IRAK4 degrader for 2-4 hours.
-
Stimulation: Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) or R848, to activate the IRAK4 pathway.
-
Sample Collection: Incubate for an additional 18-24 hours, then collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of a key pro-inflammatory cytokine, such as Interleukin-6 (IL-6), in the supernatant using an ELISA kit.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the degrader that causes 50% inhibition of cytokine production compared to the stimulated control.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Degrader [proteomics.com]
- 14. A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validating IRAK4 Degradation: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, confirming the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical step in developing novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). IRAK4 is a key mediator in inflammatory signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Targeting IRAK4 for degradation, rather than just inhibition, eliminates both its kinase and scaffolding functions, potentially leading to a more profound and durable therapeutic effect.[1][3]
However, rigorously validating that a compound induces IRAK4 degradation, as opposed to merely inhibiting its activity or suppressing its transcription, requires a multi-pronged approach using several independent, or orthogonal, techniques.[4] This guide provides a comprehensive comparison of key orthogonal methods to validate IRAK4 degradation, complete with detailed experimental protocols, comparative data, and visualizations to ensure robust and reliable results.
Comparison of Orthogonal Methods for IRAK4 Degradation Validation
The following table summarizes the primary orthogonal methods used to confirm IRAK4 degradation, highlighting their principles, advantages, and limitations.
| Method | Principle | Advantages | Limitations | Primary Output |
| Western Blot | Immunoassay using specific antibodies to separate and detect IRAK4 protein by size. | Widely available, relatively inexpensive, provides molecular weight information.[5] | Semi-quantitative, dependent on antibody quality, lower throughput. | Protein band intensity corresponding to IRAK4 levels. |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of proteins and peptides in a complex sample. | Highly quantitative, high-throughput, provides global selectivity profile (on- and off-target effects).[6][7][8] | Requires specialized equipment and expertise, complex data analysis.[9] | Relative abundance of IRAK4 peptides and other proteins. |
| Functional Assays (e.g., Cytokine ELISA) | Measure the biological consequence of IRAK4 degradation by quantifying downstream signaling events. | Provides direct evidence of functional impact, highly sensitive.[4] | Indirect measure of degradation, can be influenced by off-target effects. | Concentration of downstream cytokines (e.g., IL-6, TNF-α). |
| Quantitative PCR (qPCR) | Measures the amount of specific mRNA transcripts to assess gene expression. | Highly sensitive and specific for mRNA, establishes that protein loss is not due to transcriptional repression.[5] | Does not measure protein levels; requires careful primer design. | Relative quantity of IRAK4 mRNA. |
| ELISA (for IRAK4 Protein) | Quantitative immunoassay to measure the concentration of IRAK4 protein in a sample.[10] | Highly quantitative, higher throughput than Western Blot.[11] | Can be subject to antibody cross-reactivity, does not provide molecular weight information. | IRAK4 protein concentration. |
Western Blot for IRAK4 Protein Levels
Objective: To directly visualize and quantify the reduction in IRAK4 protein levels following treatment with a potential degrader.[5]
Experimental Protocol
-
Cell Culture and Treatment: Seed cells (e.g., THP-1 monocytes or peripheral blood mononuclear cells - PBMCs) at an appropriate density. Allow them to adhere overnight. Treat cells with increasing concentrations of the IRAK4 degrader (e.g., 0.1 to 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).[5]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[12]
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for IRAK4.[13] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[5]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the IRAK4 signal to a loading control (e.g., GAPDH, β-actin) to determine the relative reduction in protein levels.[14]
Quantitative Data Summary: IRAK4 Degradation by "Degrader-X"
| Treatment | Concentration (nM) | Incubation Time (h) | Normalized IRAK4 Level (% of Vehicle) |
| Vehicle (DMSO) | 0 | 24 | 100% |
| Degrader-X | 1 | 24 | 85% |
| Degrader-X | 10 | 24 | 42% |
| Degrader-X | 100 | 24 | 8% |
| Degrader-X | 1000 | 24 | <5% |
This table represents example data for a hypothetical degrader.
Mass Spectrometry for Proteome-wide Analysis
Objective: To provide an unbiased and highly quantitative assessment of IRAK4 degradation and to evaluate the selectivity of the degrader across the entire proteome.[4][8]
Experimental Protocol
-
Sample Preparation: Treat cells in biological triplicate with the IRAK4 degrader (at a concentration that gives maximal degradation, e.g., 100 nM), an inactive control, and a vehicle control for a set time (e.g., 24 hours).[7]
-
Lysis and Digestion: Harvest and lyse cells, typically in a urea-based buffer. Reduce disulfide bonds with DTT and alkylate cysteines with iodoacetamide (B48618) (IAA). Digest proteins into peptides using an enzyme like trypsin.[15][16]
-
Peptide Labeling (Optional but Recommended): For multiplexed quantitative analysis, label the peptide digests from each condition with isobaric tags (e.g., Tandem Mass Tags - TMT).[7][16]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[15] The peptides are separated by liquid chromatography before being ionized and analyzed by the mass spectrometer.[17]
-
Data Analysis: Process the raw data using specialized software to identify peptides and quantify the relative abundance of each corresponding protein.[16] Generate volcano plots to visualize proteins that are significantly up- or downregulated. Confirm the selective degradation of IRAK4 with minimal changes to other proteins.[7]
Quantitative Data Summary: Proteomic Profile after Treatment with "Degrader-X"
| Protein | Log2 Fold Change (Degrader vs. Vehicle) | p-value | Status |
| IRAK4 | -4.1 | < 0.0001 | Significantly Degraded |
| IRAK1 | -0.2 | 0.65 | Not Significant |
| MyD88 | 0.1 | 0.82 | Not Significant |
| BTK | -0.05 | 0.91 | Not Significant |
| GAPDH | 0.02 | 0.95 | Not Significant |
This table shows example data highlighting the specific degradation of IRAK4.
Functional Assays to Measure Downstream Signaling
Objective: To confirm that the degradation of IRAK4 protein results in a functional consequence, namely the inhibition of its downstream inflammatory signaling pathway.[4]
Experimental Protocol (Cytokine Release Assay)
-
Cell Treatment and Stimulation: Pre-treat immune cells (e.g., PBMCs) with various concentrations of the IRAK4 degrader for an optimized duration (e.g., 24 hours).[4]
-
Stimulation: Stimulate the cells with a TLR agonist, such as LPS (for TLR4) or R848 (for TLR7/8), for a defined period (e.g., 6-18 hours).[4]
-
Supernatant Collection: Collect the cell culture supernatant by centrifugation.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[18]
-
Analysis: Plot the cytokine concentrations against the degrader concentration to determine the IC50 value (the concentration at which the degrader inhibits the cytokine response by 50%).
Quantitative Data Summary: Inhibition of LPS-Induced Cytokine Release
| Degrader-X Conc. (nM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| 0 (Vehicle) | 2500 | 4800 |
| 1 | 2100 | 4150 |
| 10 | 1150 | 2200 |
| 100 | 150 | 310 |
| 1000 | <50 | <100 |
This table demonstrates the functional consequence of IRAK4 degradation.
Quantitative PCR (qPCR) for IRAK4 mRNA Levels
Objective: To rule out the possibility that the observed decrease in IRAK4 protein is due to reduced gene transcription rather than protein degradation.[5]
Experimental Protocol
-
Cell Treatment: Treat cells with the IRAK4 degrader at a concentration that shows significant protein degradation (e.g., 100 nM) for the same duration as the degradation experiment.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA using a reverse transcription kit.[4]
-
qPCR Reaction: Prepare a qPCR reaction mixture containing cDNA, a fluorescent dye (e.g., SYBR Green), and forward and reverse primers specific for the IRAK4 gene and a housekeeping gene (e.g., GAPDH, ACTB).[5]
-
Data Analysis: Run the qPCR reaction in a real-time PCR cycler. Analyze the data using the ΔΔCt method to determine the relative fold change in IRAK4 mRNA expression compared to the vehicle-treated control.[5]
Quantitative Data Summary: IRAK4 mRNA Expression
| Treatment | IRAK4 mRNA (Relative Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 |
| Degrader-X (100 nM) | 0.98 |
| Transcription Inhibitor (Control) | 0.15 |
This table shows that the degrader does not affect IRAK4 mRNA levels, supporting a post-transcriptional mechanism like degradation.
Visualizations
IRAK4 Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degraders | Bruker [bruker.com]
- 10. biocompare.com [biocompare.com]
- 11. mybiosource.com [mybiosource.com]
- 12. benchchem.com [benchchem.com]
- 13. IRAK4 Antibody (#4363) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of KT-474 and Other IRAK4 Degraders: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of KT-474, a clinical-stage IRAK4 degrader, with other emerging IRAK4-targeting protein degraders. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes critical biological pathways and workflows to support informed decision-making in drug discovery and development.
KT-474, developed by Kymera Therapeutics, is a potent, selective, and orally bioavailable IRAK4 degrader that has advanced to Phase 2 clinical trials for the treatment of hidradenitis suppurativa (HS) and atopic dermatitis (AD).[5][6] This guide provides a head-to-head comparison of KT-474 with other published IRAK4 degraders, focusing on their degradation efficiency, selectivity, and impact on downstream signaling.
Data Presentation: Quantitative Comparison of IRAK4 Degraders
The following tables summarize the in vitro degradation potency of KT-474 and other publicly disclosed IRAK4 degraders. The half-maximal degradation concentration (DC50) represents the concentration of the degrader required to reduce the level of the target protein by 50%, while the maximum degradation (Dmax) indicates the highest percentage of protein reduction achieved.
| Compound | E3 Ligase Ligand | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
| KT-474 | Cereblon | THP-1 | HTRF | 8.9 | 66.2 | [7] |
| Human PBMCs | Not Specified | 2.1 | >90 (estimated) | [6] | ||
| OCI-LY10 | Mesoscale Discovery | 2 | >95 | [8] | ||
| Compound 8 | VHL | PBMCs | Western Blot | 259 | >90 | [9] |
| Compound 9 | VHL | PBMCs | Western Blot | 151 | >95 | [9] |
| Degrader-5 | Not Specified | HEK-293T | Not Specified | 405 | Not Reported | [8] |
The Degrader Advantage: KT-474 vs. IRAK4 Kinase Inhibitors
A key differentiator for IRAK4 degraders is their ability to abrogate both the kinase and scaffolding functions of the protein, leading to a more profound and sustained inhibition of inflammatory signaling compared to kinase inhibitors.
| Compound | Modality | Target | Key Findings | Reference |
| KT-474 | Degrader | IRAK4 Protein | Abolishes both kinase and scaffolding functions of IRAK4, leading to superior inhibition of cytokine release compared to kinase inhibitors.[4] Demonstrates sustained IRAK4 degradation and downstream signaling inhibition even after compound washout.[10] | [4][10] |
| PF-06650833 | Kinase Inhibitor | IRAK4 Kinase Activity | Inhibits the catalytic activity of IRAK4, but its effect is reversible and does not impact the scaffolding function of the protein.[10] | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a reproducible framework for the evaluation of IRAK4 degraders.
Protocol 1: IRAK4 Degradation Assessment by Western Blot
Objective: To determine the dose-dependent degradation of IRAK4 in cells treated with a degrader compound.
Materials:
-
Cell line (e.g., THP-1, PBMCs)
-
IRAK4 degrader compound (e.g., KT-474)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-IRAK4
-
Loading control primary antibody: anti-GAPDH or anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and treat with a serial dilution of the IRAK4 degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.[11]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[11]
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary anti-IRAK4 antibody overnight at 4°C.[2]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Repeat the process for the loading control antibody.[2]
-
-
Detection and Analysis:
Protocol 2: Cytokine Release Assay by ELISA
Objective: To measure the functional consequence of IRAK4 degradation on the production of pro-inflammatory cytokines.
Materials:
-
Immune cells (e.g., PBMCs)
-
IRAK4 degrader compound
-
TLR agonist for stimulation (e.g., LPS for TLR4, R848 for TLR7/8)
-
Commercial ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
Microplate reader
Procedure:
-
Cell Treatment and Stimulation:
-
Pre-treat immune cells with various concentrations of the IRAK4 degrader or vehicle control for a specified time (e.g., 2 hours).
-
Stimulate the cells with a TLR agonist for a defined period (e.g., 18-24 hours).
-
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA:
-
Data Analysis:
-
Measure the absorbance using a microplate reader.[11]
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Determine the IC50 value for the inhibition of cytokine release.
-
Protocol 3: IRAK4 Quantification by Meso Scale Discovery (MSD) Assay
Objective: To quantitatively measure IRAK4 protein levels in cell lysates for a high-throughput assessment of degradation.
Materials:
-
MSD instrument and plates
-
MSD assay-specific reagents (e.g., capture and detection antibodies, read buffer)
-
Cell lysates prepared as described in the Western Blot protocol.
Procedure:
-
Plate Preparation: Prepare the MSD plate according to the manufacturer's instructions, which may involve coating with a capture antibody.
-
Sample Addition: Add cell lysates and calibrators to the wells of the MSD plate.[13]
-
Incubation: Incubate the plate for a specified time with shaking.[13]
-
Detection: Wash the plate and add the SULFO-TAG labeled detection antibody.[13]
-
Reading: After another incubation and wash step, add MSD Read Buffer and read the plate on an MSD instrument.[13]
-
Data Analysis: The intensity of the emitted light is proportional to the amount of IRAK4. Calculate the percentage of IRAK4 degradation relative to the vehicle control to determine DC50 and Dmax values.
Mandatory Visualizations
IRAK4 Signaling Pathway
Caption: The MyD88-dependent IRAK4 signaling pathway.
Experimental Workflow for IRAK4 Degrader Evaluation
Caption: A typical workflow for evaluating IRAK4 degraders.
Mechanism of Action: Degrader vs. Inhibitor
Caption: Contrasting mechanisms of IRAK4 kinase inhibitors and degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kymeratx.com [kymeratx.com]
- 5. First Protein Degrader Tested Outside Oncology Yields Promising Results - BioSpace [biospace.com]
- 6. kymeratx.com [kymeratx.com]
- 7. benchchem.com [benchchem.com]
- 8. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. mesoscale.com [mesoscale.com]
In Vivo Efficacy Showdown: PROTAC IRAK4 Degrader-1 vs. Kinase Inhibitor PF-06650833
A Comparative Guide for Researchers in Drug Development
The pursuit of modulating the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has led to the development of distinct therapeutic strategies. This guide provides a comparative analysis of two prominent molecules: a PROTAC IRAK4 degrader, specifically PROTAC IRAK4 degrader-1, and a small molecule kinase inhibitor, PF-06650833. While head-to-head in vivo efficacy data for this compound is not yet publicly available, this guide will leverage existing preclinical data for PF-06650833 and representative data for the IRAK4 degrader modality to offer a comprehensive comparison for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition vs. Degradation
IRAK4 is a critical kinase in the innate immune signaling pathway, activated by Toll-like receptors (TLRs) and IL-1 family receptors.[1] It possesses both a kinase function and a scaffolding function, both of which are crucial for the assembly of the Myddosome complex and downstream inflammatory signaling.[1]
PF-06650833 is a potent and selective small molecule inhibitor that targets the ATP-binding site of IRAK4, thereby blocking its kinase activity.[2] This action prevents the phosphorylation of downstream targets and subsequent inflammatory cytokine production.
This compound , also known as compound I-210, is a Proteolysis Targeting Chimera (PROTAC).[3] This heterobifunctional molecule is composed of a ligand that binds to IRAK4 and another that recruits the Cereblon E3 ubiquitin ligase.[3] This proximity induces the ubiquitination and subsequent degradation of the entire IRAK4 protein by the proteasome, thus eliminating both its kinase and scaffolding functions.[1]
Figure 1: Simplified IRAK4 Signaling Pathway and Points of Intervention.
In Vivo Efficacy Data
PF-06650833 in a Rat Collagen-Induced Arthritis (CIA) Model
PF-06650833 has demonstrated efficacy in a preclinical model of rheumatoid arthritis.[2]
| Parameter | Vehicle | PF-06650833 | Tofacitinib (Active Control) |
| Model | Rat Collagen-Induced Arthritis | Rat Collagen-Induced Arthritis | Rat Collagen-Induced Arthritis |
| Dose | N/A | 3 mg/kg (twice daily, oral) | 10 mg/kg (once daily, oral) |
| Treatment Duration | 7 days | 7 days | 7 days |
| Primary Outcome | Increased Paw Volume | Significant reduction in paw volume | Reduction in paw volume |
| Reference | [2][4] | [2][4] | [2][4] |
This compound: In Vitro Degradation
While specific in vivo efficacy data for this compound is not publicly available, in vitro studies have confirmed its ability to degrade IRAK4.
| Parameter | 0.01 µM | 0.1 µM | 1 µM |
| Cell Line | OCI-LY-10 | OCI-LY-10 | OCI-LY-10 |
| IRAK4 Degradation | <20% | >20-50% | >50% |
| Reference | [3][5] | [3][5] | [3][5] |
For a broader understanding of the in vivo potential of IRAK4 degraders, data from the clinical-stage PROTAC KT-474 is often compared to kinase inhibitors like PF-06650833. Studies have shown that IRAK4 degraders can achieve robust and sustained IRAK4 degradation in both blood and skin, leading to broad inhibition of inflammatory cytokine induction.[6]
Experimental Protocols
Rat Collagen-Induced Arthritis (CIA) Model for PF-06650833 Evaluation
This protocol is based on studies evaluating the in vivo efficacy of PF-06650833.[2][7]
-
Animal Model: Male Lewis rats are typically used.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Rats are immunized at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 7): A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment:
-
Treatment is initiated at the onset of arthritis (typically days 11-14).
-
PF-06650833 is administered orally at 3 mg/kg twice daily.
-
A vehicle control group and an active control group (e.g., Tofacitinib at 10 mg/kg once daily) are included.
-
Treatment duration is typically 7 days.
-
-
Efficacy Assessment:
-
Paw volume is measured daily using a plethysmometer.
-
Clinical scores of arthritis severity are recorded.
-
At the end of the study, joints may be collected for histological analysis.
-
Figure 2: Experimental Workflow for Rat CIA Model.
General In Vivo Efficacy Protocol for an IRAK4 Degrader
The following is a general workflow for evaluating the in vivo efficacy of an IRAK4 degrader like this compound, based on protocols for similar molecules.
-
Animal Model: The choice of model depends on the therapeutic indication (e.g., mouse model of psoriasis, lupus, or arthritis).
-
Dose Formulation: The PROTAC is formulated in a suitable vehicle for the chosen route of administration (e.g., oral gavage).
-
Dose-Ranging and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:
-
Initial studies are conducted to determine the maximum tolerated dose and to characterize the PK profile (absorption, distribution, metabolism, and excretion).
-
PD studies are performed to confirm target engagement by measuring IRAK4 protein levels in relevant tissues (e.g., blood, skin, spleen) at different time points after dosing.
-
-
Efficacy Study:
-
Animals are randomized into treatment and control groups.
-
The IRAK4 degrader is administered at one or more dose levels.
-
Efficacy is assessed using relevant endpoints for the chosen disease model (e.g., reduction in ear thickness in a psoriasis model, decreased autoantibody levels in a lupus model).
-
-
Endpoint Analysis:
-
At the end of the study, tissues are collected for analysis of IRAK4 degradation (e.g., by Western blot or mass spectrometry) and downstream biomarker modulation (e.g., cytokine levels).
-
Figure 3: General In Vivo Evaluation Workflow for an IRAK4 Degrader.
Conclusion
PF-06650833 has demonstrated clear in vivo efficacy in preclinical models of inflammatory diseases through the inhibition of IRAK4's kinase activity. While direct comparative in vivo data for this compound is not yet available, the PROTAC modality offers a distinct mechanistic advantage by eliminating the entire IRAK4 protein, thereby abrogating both its kinase and scaffolding functions. This dual action holds the potential for a more profound and durable therapeutic effect. Future head-to-head in vivo studies will be crucial to fully elucidate the comparative efficacy of these two promising approaches to targeting IRAK4.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. invivochem.net [invivochem.net]
- 6. kymeratx.com [kymeratx.com]
- 7. benchchem.com [benchchem.com]
Illuminating Target Engagement: A Comparative Guide to NanoBRET™ and Alternative Live-Cell Assays
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended target within the complex environment of a living cell is a critical step in the journey from discovery to clinical application. This guide provides a comprehensive comparison of the NanoBRET™ Target Engagement (TE) assay with other prominent technologies used for this purpose: the Cellular Thermal Shift Assay (CETSA), Förster Resonance Energy Transfer (FRET), and Surface Plasmon Resonance (SPR). By presenting objective performance data, detailed experimental protocols, and clear visual workflows, this guide aims to equip scientists with the necessary information to select the most appropriate method for their specific research needs.
The accurate assessment of target engagement in a physiological setting provides invaluable insights into a compound's potency, selectivity, and mechanism of action. While traditional biochemical assays offer high-throughput capabilities, they often fail to replicate the intricate intracellular environment, potentially leading to misleading structure-activity relationships. The assays discussed herein are designed to bridge this gap by enabling the direct measurement of drug-target interactions within live cells.
At a Glance: Comparing Target Engagement Technologies
The selection of a target engagement assay is a multifactorial decision, weighing the principles of detection, the need for specific reagents, throughput, and the nature of the data generated. The following table summarizes the key characteristics of NanoBRET™, CETSA, FRET, and SPR to facilitate a high-level comparison.
| Feature | NanoBRET™ Target Engagement | Cellular Thermal Shift Assay (CETSA) | Förster Resonance Energy Transfer (FRET) | Surface Plasmon Resonance (SPR) |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) | Ligand-induced thermal stabilization | Förster Resonance Energy Transfer | Change in refractive index upon binding |
| Assay Format | Live cells | Live cells or cell lysate | Live cells (microscopy) or lysate | Purified proteins (in vitro) |
| Detection | Ratiometric luminescence | Western Blot, ELISA, Mass Spec, etc. | Ratiometric fluorescence | Mass-sensitive optical detection |
| Labeling | Target protein (NanoLuc®), tracer (fluorophore) | Label-free (requires specific antibody for detection) | Target and partner proteins (fluorophores) | Label-free (one interactant is immobilized) |
| Key Outputs | IC50, KD, residence time, permeability | Thermal shift (ΔTm), dose-response | FRET efficiency, protein proximity | KD, kon, koff |
| Throughput | High (plate-based) | Low to medium (WB), higher with other readouts | Low to medium (microscopy) | Medium to high (instrument dependent) |
| Physiological Relevance | High (intracellular, real-time) | High (intracellular) | High (intracellular, real-time) | Moderate (in vitro, purified components) |
Quantitative Performance Metrics
Table 1: NanoBRET™ Assay Performance
| Parameter | Reported Value | Target/System | Citation |
| Z'-Factor | > 0.6 | RAS mutants in HEK293 cells | [1] |
| Z'-Factor | 0.69 | PTK7/β-catenin interaction in HEK293T cells | [2] |
| Signal-to-Background Ratio | > 2.7 | KRAS(G12C) in HEK293 cells | [1] |
| Signal-to-Background Ratio | > 2 | PTK7/β-catenin interaction in HEK293T cells | [2] |
| Dynamic Range | > 3 orders of magnitude | Nluc-HT fusion protein | [3] |
Table 2: CETSA Assay Performance
| Parameter | Reported Value | Target/System | Citation |
| Sensitivity | High | General principle | [4] |
| Dynamic Range | Low (Western Blot) | Tubulin acetylation | [5] |
| Z'-Factor (RT-CETSA) | Superior median Z' with NPARC analysis | Lactate Dehydrogenase A | [6] |
Note: Quantitative performance metrics for FRET and SPR are highly dependent on the specific instrumentation, fluorophores, and experimental setup, making generalized values less meaningful for direct comparison in this context.
Visualizing the Workflows and Principles
To aid in understanding the fundamental differences between these assays, the following diagrams, generated using the DOT language, illustrate the core principles and experimental workflows.
NanoBRET™ Target Engagement Workflow
Cellular Thermal Shift Assay (CETSA) Workflow
Förster Resonance Energy Transfer (FRET) Principle
Surface Plasmon Resonance (SPR) Workflow
Detailed Experimental Protocols
The following sections provide generalized, step-by-step protocols for each of the discussed target engagement assays. It is crucial to optimize these protocols for the specific target, cell line, and reagents being used.
NanoBRET™ Target Engagement Assay Protocol
This protocol is a generalized procedure for a competitive displacement assay in a 96-well format.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Plasmid DNA for Target-NanoLuc® fusion protein
-
NanoBRET™ fluorescent tracer specific for the target
-
Test compound
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well assay plates
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect cells with the Target-NanoLuc® fusion plasmid and a carrier DNA according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Cell Plating:
-
Harvest transfected cells and resuspend in Opti-MEM™ to the desired density.
-
Dispense the cell suspension into the wells of a white 96-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound in Opti-MEM™.
-
Add the diluted compound to the appropriate wells.
-
Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM™.
-
Add the tracer solution to all wells (except for no-tracer controls).
-
Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.
-
Add the substrate solution to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with filters for donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Correct the BRET ratio by subtracting the background signal from no-tracer control wells.
-
Plot the corrected BRET ratio against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[7]
-
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol describes a typical Western Blot-based CETSA.
Materials:
-
Cells expressing the target protein
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or a 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for SDS-PAGE and Western Blotting (including a specific primary antibody for the target protein)
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C in 3°C increments) for 3 minutes, followed by a cooling step.[8]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of soluble protein by SDS-PAGE and Western Blotting using an antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensity for the target protein at each temperature for both compound- and vehicle-treated samples.
-
Normalize the intensities to the intensity at the lowest temperature.
-
Plot the percentage of soluble protein against temperature to generate thermal melt curves.
-
Determine the melting temperature (Tm) for each condition. A shift in Tm in the presence of the compound indicates target engagement.[9]
-
Fluorescence Resonance Energy Transfer (FRET) Microscopy Protocol
This is a generalized protocol for assessing protein-protein interactions using FRET microscopy.
Materials:
-
Cells suitable for transfection and imaging
-
Plasmids encoding the proteins of interest fused to a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore
-
Transfection reagent
-
Glass-bottom imaging dishes
-
Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera)
-
Image analysis software
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes.
-
Co-transfect the cells with the donor- and acceptor-tagged protein expression vectors.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Cell Treatment (Optional):
-
If investigating the effect of a compound on the protein-protein interaction, treat the cells with the compound or vehicle.
-
-
Image Acquisition:
-
Mount the imaging dish on the microscope stage.
-
Acquire images of the cells in three channels:
-
Donor channel (donor excitation, donor emission)
-
Acceptor channel (acceptor excitation, acceptor emission)
-
FRET channel (donor excitation, acceptor emission)
-
-
-
Image Analysis:
-
Perform background subtraction and correction for spectral bleed-through.
-
Calculate the FRET efficiency for each cell or region of interest.
-
Compare the FRET efficiency between different experimental conditions. An increase or decrease in FRET efficiency indicates a change in the proximity of the two proteins.[7]
-
Surface Plasmon Resonance (SPR) Protocol
This protocol outlines the basic steps for a typical SPR experiment to measure binding kinetics.
Materials:
-
SPR instrument and sensor chips
-
Purified target protein (ligand)
-
Test compound (analyte)
-
Immobilization buffer
-
Running buffer
-
Regeneration solution
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface according to the manufacturer's instructions.
-
Inject the purified target protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active groups on the surface.[10]
-
-
Analyte Binding:
-
Inject a series of concentrations of the test compound (analyte) in running buffer over the immobilized ligand surface.
-
Monitor the binding in real-time as a change in response units (RU).
-
-
Dissociation:
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
Inject a regeneration solution to remove all bound analyte from the ligand, preparing the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Conclusion
The confirmation of target engagement in live cells is a cornerstone of modern drug discovery. The NanoBRET™ Target Engagement assay offers a powerful, high-throughput method for quantitatively assessing compound binding in a physiologically relevant context. Its ability to provide data on affinity, residence time, and permeability in live cells makes it a versatile tool for lead optimization.
CETSA provides a valuable label-free approach to confirm target binding, though its throughput can be limited by the detection method. FRET is a powerful technique for studying protein-protein interactions and their modulation by small molecules in real-time with high spatial resolution. SPR remains the gold standard for the in vitro characterization of binding kinetics, providing detailed information on the rates of association and dissociation.
The choice of assay ultimately depends on the specific scientific question, the available resources, and the stage of the drug discovery process. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to effectively advance their therapeutic programs.
References
- 1. promega.jp [promega.jp]
- 2. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 3. youtube.com [youtube.com]
- 4. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Highly Selective NanoBRET Probe to Assess MAGL Inhibition in Live Cells | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of PROTAC IRAK4 Degrader-1: A Comprehensive Guide
For immediate reference, treat PROTAC IRAK4 degrader-1 as a potentially hazardous chemical. All waste materials, including the compound itself, solutions, and contaminated consumables, must be disposed of through an approved hazardous waste management service. Do not discharge to drains or dispose of in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, a novel compound used in targeted protein degradation research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental protection. The following protocols are designed for researchers, scientists, and drug development professionals.
Key Safety and Disposal Information
The following table summarizes crucial data for the safe handling and disposal of this compound. While a specific Safety Data Sheet (SDS) for this compound was not publicly available, the following recommendations are based on best practices for handling similar research compounds and information for related PROTAC IRAK4 degraders.
| Parameter | Guideline and Recommendation | Source |
| Waste Classification | Hazardous Chemical Waste | [1][2] |
| Personal Protective Equipment (PPE) | Safety goggles with side shields, chemical-resistant gloves (nitrile recommended), lab coat. A respirator may be necessary when handling the solid compound outside of a ventilated enclosure. | [1][2][3] |
| Solid Waste | Collect unused powder and contaminated disposables (e.g., pipette tips, vials, gloves) in a designated, sealed, and clearly labeled hazardous waste container. | [1][2][3] |
| Liquid Waste | Collect all solutions containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. | [1][2][3] |
| Spill Management (Solid) | Carefully sweep or scoop the material to avoid dust generation. Collect in a sealed container for hazardous waste. | [1] |
| Spill Management (Liquid) | Absorb with a non-combustible material (e.g., vermiculite, sand). Collect cleanup materials in a sealed container for hazardous waste. Decontaminate the area with a suitable solvent (e.g., alcohol). | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Final Disposal | Dispose of all waste through an approved waste disposal plant or licensed hazardous waste contractor in accordance with local, state, and federal regulations. | [1][4] |
Detailed Disposal Protocol
The mandatory and primary method for the disposal of this compound is through a certified hazardous waste management service. The following step-by-step procedure should be followed:
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling any waste, ensure you are wearing the appropriate PPE as outlined in the table above.[1][2]
-
Perform all waste handling procedures within a chemical fume hood to minimize inhalation exposure.[2]
-
Prepare a designated and clearly labeled hazardous waste container. The container must be in good condition, compatible with the chemical waste, and have a secure lid.[5]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully collect any unused or waste this compound powder in the designated hazardous waste container.
-
All consumables that have come into contact with the compound, such as weigh papers, pipette tips, tubes, and gloves, are considered contaminated and must be placed in the same solid hazardous waste container.[1][2]
-
-
Liquid Waste:
3. Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Chemical Waste," "Potent Compound").[2]
-
Indicate the date of waste accumulation.
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, and in secondary containment to prevent spills.[6]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Signaling Pathway of PROTAC Action
To provide context for the compound's use, the following diagram illustrates the general mechanism of action for a PROTAC, such as an IRAK4 degrader. PROTACs function by inducing the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: General PROTAC Mechanism of Action.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PROTAC IRAK4 Degrader-1
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of PROTAC IRAK4 degrader-1. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment. This guide is intended for researchers, scientists, and drug development professionals actively working with this potent compound.
Core Safety and Handling Data at a Glance
A summary of key quantitative data for this compound is provided below for quick reference and comparison.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 2360533-90-8[1] |
| Molecular Formula | C44H39F3N12O7[1] |
| Molecular Weight | 904.85[1] |
| Hazards | Acute toxicity, Oral (Category 4). Harmful if swallowed.[1] |
| Acute and chronic aquatic toxicity (Category 1). Very toxic to aquatic life with long lasting effects.[1] | |
| Storage (Powder) | Store at -20°C for up to 2 years. |
| Storage (in DMSO) | Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in either solid or solution form, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is required.
Operational Protocols: Step-by-Step Handling and Disposal
The following procedures are designed to minimize exposure risk and ensure the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store: Immediately store the compound under the recommended conditions as detailed in the table above.
Preparation of Solutions
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.[3]
-
Weighing: Conduct all weighing of the powdered compound within a certified chemical fume hood.
-
Dissolution: Prepare solutions by adding the desired solvent (e.g., DMSO) to the solid compound.[3] To aid dissolution, the vial may be gently vortexed.[3]
-
Aliquoting: For stock solutions, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[3]
Spill Management
In the event of a spill, immediate and appropriate action is critical:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For liquid spills, use an absorbent material like vermiculite (B1170534) or sand to contain the spill. For solid spills, carefully sweep or scoop the material to minimize dust generation.
-
Clean: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by a thorough wash.
-
Dispose: Collect all cleanup materials in a sealed container labeled for hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused powder and contaminated consumables (e.g., pipette tips, tubes) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the degrader in a separate, sealed, and labeled hazardous waste container.
-
Final Disposal: All waste must be disposed of through an approved hazardous waste management facility, in accordance with all local, state, and federal regulations.[1][4] Do not dispose of this chemical down the drain or in the general trash.[4]
Visualizing Safe Handling and Biological Action
To further clarify the procedural flow and the compound's mechanism of action, the following diagrams are provided.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
